PANTOPRAZOLE SODIUM SESQUIHYDRATE
Description
Properties
CAS No. |
154644-14-1 |
|---|---|
Molecular Formula |
C7H14N2O4 |
Synonyms |
Pantoprazole Sodium Sesquihydrate |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of Pantoprazole Sodium Sesquihydrate
Executive Summary
Pantoprazole is a second-generation proton pump inhibitor (PPI) that effectively suppresses gastric acid secretion by targeting the final step in the acid production pathway.[1][2] Administered as an inactive prodrug, pantoprazole sodium sesquihydrate undergoes a pH-dependent activation within the highly acidic environment of the gastric parietal cell's secretory canaliculi.[3][4] The activated form, a tetracyclic cationic sulfenamide, then forms an irreversible covalent bond with specific cysteine residues on the gastric H+/K+ ATPase (the proton pump).[3][5] This covalent modification inactivates the enzyme, leading to a potent and prolonged inhibition of both basal and stimulated gastric acid secretion.[1][6] The long duration of action, persisting for over 24 hours, is a direct result of this irreversible binding, which necessitates the de novo synthesis of H+/K+ ATPase enzymes to restore acid secretion.[6][7]
Introduction
This compound is a substituted benzimidazole derivative widely employed in the management of acid-related gastrointestinal disorders, such as gastroesophageal reflux disease (GERD) and peptic ulcer disease.[3][6] Its therapeutic efficacy stems from its specific and potent mechanism of action as a proton pump inhibitor.[8] Unlike receptor antagonists, which block signaling pathways upstream, pantoprazole acts directly on the final common pathway of acid secretion—the H+/K+ ATPase enzyme.[9] This guide provides a detailed technical overview of the molecular and pharmacokinetic principles governing its mechanism of action.
The Gastric Proton Pump (H+/K+ ATPase): The Target of Pantoprazole
The gastric H+/K+ ATPase is an enzyme located on the secretory surface of gastric parietal cells.[4] It is responsible for the final, energy-dependent step in the secretion of hydrochloric acid into the stomach lumen.[3] This enzyme functions by exchanging cytoplasmic hydronium ions (H3O+) for extracellular potassium ions (K+).[9] The activity of the H+/K+ ATPase is the culmination of various stimulatory signals, including those from muscarinic, gastrin, and histamine receptors.[9] By targeting this enzyme directly, pantoprazole achieves effective acid suppression irrespective of the initial stimulus.[1]
Core Mechanism of Action
The mechanism of pantoprazole can be dissected into three critical phases: selective accumulation and activation in an acidic environment, covalent modification of the proton pump, and the resulting long-lasting inhibition.
Pharmacokinetic Profile and Selective Accumulation
Following oral administration, pantoprazole is rapidly absorbed.[10] As a weak base, it freely crosses cell membranes and distributes throughout the body. However, it selectively accumulates in the highly acidic secretory canaliculi of stimulated parietal cells.[9][11] This targeted accumulation is a key feature of PPIs, ensuring the drug's action is concentrated at the site of acid secretion while minimizing systemic effects.[4]
Acid-Catalyzed Activation
Pantoprazole is administered as a prodrug and is chemically stable at neutral pH.[1] In the strongly acidic environment (pH < 3) of the parietal cell canaliculi, it undergoes a rapid, acid-catalyzed molecular rearrangement.[5][10] This process converts the inactive benzimidazole into its active form, a reactive tetracyclic cationic sulfenamide.[5][12] This targeted activation ensures that the drug exerts its inhibitory effect only in the precise location of the active proton pumps.[4] The rate of this activation is pH-dependent, with pantoprazole having a lower propensity to become activated in less acidic compartments compared to some other PPIs.[11][13]
Covalent and Irreversible Inhibition
The generated cationic sulfenamide is highly reactive and proceeds to form a disulfide bond with sulfhydryl groups of specific cysteine residues on the extracytoplasmic (luminal) surface of the H+/K+ ATPase.[3][6] Studies have identified that pantoprazole covalently binds to Cys-813 and Cys-822.[5][12] Cys-813 is located in the loop connecting transmembrane segments 5 and 6, while Cys-822 is within transmembrane segment 6.[12]
This covalent binding is irreversible and locks the enzyme in a conformation that prevents it from pumping protons into the gastric lumen.[9][12] Because the bond is stable and the inhibition is irreversible, the antisecretory effect of pantoprazole persists for much longer than its plasma half-life of approximately one to two hours.[6][7] Restoration of gastric acid secretion requires the synthesis of new H+/K+ ATPase enzyme units, a process that takes over 24 hours.[2][14]
Quantitative Pharmacological Data
The efficacy and behavior of pantoprazole are defined by its pharmacokinetic and pharmacodynamic parameters.
Table 1: Pharmacokinetic Parameters of Pantoprazole (40 mg Oral Dose)
| Parameter | Value | Reference |
| Absolute Bioavailability | ~77% | [3][15] |
| Time to Cmax (Tmax) | 2.0 - 3.0 hours | [7][15] |
| Peak Plasma Conc. (Cmax) | ~2.5 mg/L | [15] |
| Plasma Half-life (t½) | ~1.1 hours | [15] |
| Apparent Volume of Distribution | ~0.15 L/kg | [15] |
| Serum Protein Binding | 98% | [7][15] |
| Metabolism | Hepatic (primarily CYP2C19) | [7][11] |
| Excretion | ~80% renal (as metabolites) | [15] |
Table 2: Pharmacodynamic Parameters of Pantoprazole
| Parameter | Value | Reference |
| Mean Inhibition of Acid Secretion (Day 1, 40 mg) | 51% | [10][11] |
| Mean Inhibition of Acid Secretion (Day 7, 40 mg) | 85% | [10][11] |
| Binding Stoichiometry (for 94% inhibition) | 3 nmol / mg protein | [12] |
| Mean Proton Pump Recovery Time | 37.1 ± 21.0 hours | [16] |
Experimental Protocols for Mechanism of Action Studies
The elucidation of pantoprazole's mechanism relies on specific biochemical and cellular assays.
In Vitro H+/K+ ATPase Inhibition Assay
Objective: To determine the inhibitory potential and kinetics of pantoprazole on the isolated gastric proton pump.
Methodology:
-
Enzyme Preparation: Gastric H+/K+ ATPase is isolated from hog or rabbit gastric mucosa through differential centrifugation and density gradient separation, resulting in a preparation of purified gastric vesicles with the cytoplasmic side out.[12]
-
Acid Transport Activation: The vesicles are incubated in a potassium-rich medium. The addition of ATP initiates the pumping of H+ ions into the vesicles, creating an acidic intravesicular environment. This step is crucial as pantoprazole requires an acid gradient to accumulate and activate.[12]
-
Inhibition: Pantoprazole is added to the reaction mixture. It diffuses into the vesicles, becomes protonated and activated, and subsequently binds to the enzyme.
-
Activity Measurement: ATPase activity is measured by quantifying the rate of ATP hydrolysis, typically through a colorimetric assay that detects the release of inorganic phosphate. The difference in activity between treated and untreated enzyme preparations indicates the level of inhibition.
-
Data Analysis: IC50 values are calculated by plotting enzyme inhibition against a range of pantoprazole concentrations.
Identification of Covalent Binding Sites
Objective: To identify the specific amino acid residues on the H+/K+ ATPase that are covalently modified by activated pantoprazole.
Methodology:
-
Radiolabeling: Vesicular H+/K+ ATPase is incubated under acid-transporting conditions with radiolabeled pantoprazole (e.g., [14C]pantoprazole).[12]
-
Tryptic Cleavage: Following inhibition, the intact vesicles are treated with trypsin at a low concentration (e.g., 1:4 trypsin-to-protein ratio). This cleaves the cytoplasmic domains of the ATPase, leaving the transmembrane segments and their connecting loops, where binding occurs, intact within the membrane.[12]
-
Peptide Solubilization and Separation: The membrane-embedded peptides are solubilized using a strong detergent like SDS. The resulting peptide fragments are then separated based on size using Tricine-SDS-PAGE, which is optimized for resolving smaller peptides.[12]
-
Peptide Identification: The separated peptides are transferred to a PVDF membrane. Peptides containing the radiolabel are identified through autoradiography. The identity of these labeled peptides is then confirmed through N-terminal sequencing and mass spectrometry, allowing for the precise localization of the binding to Cys-813 and Cys-822.[12]
Visualizations of Key Processes
The following diagrams illustrate the core mechanisms and experimental workflows associated with pantoprazole.
Caption: Signaling pathway of pantoprazole from administration to inhibition of the gastric proton pump.
Caption: Acid-catalyzed chemical activation of the pantoprazole prodrug.
Caption: Experimental workflow for identifying the covalent binding sites of pantoprazole.
Conclusion
The mechanism of action of this compound is a sophisticated, multi-step process characterized by its specificity and prolonged effect. Its nature as an acid-activated prodrug ensures targeted delivery and action within the gastric parietal cells, minimizing off-target effects. The formation of an irreversible, covalent bond with the H+/K+ ATPase is the cornerstone of its potent and durable suppression of gastric acid secretion. A thorough understanding of this mechanism, supported by quantitative pharmacological data and specific experimental protocols, is essential for the continued development and optimization of acid-suppressive therapies.
References
- 1. Protonix (Pantoprazole): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 2. Pantoprazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. What is the mechanism of Pantoprazole Sodium Hydrate? [synapse.patsnap.com]
- 4. droracle.ai [droracle.ai]
- 5. researchgate.net [researchgate.net]
- 6. Pantoprazole | C16H15F2N3O4S | CID 4679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Pantoprazole - Wikipedia [en.wikipedia.org]
- 8. selleckchem.com [selleckchem.com]
- 9. Pantoprazole - Page 2 [medscape.com]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. droracle.ai [droracle.ai]
- 12. The site of action of pantoprazole in the gastric H+/K(+)-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Long lasting inhibitors of the gastric H,K-ATPase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pharmacology of Proton Pump Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pharmacokinetics of pantoprazole in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Proton pump activation in stimulated parietal cells is regulated by gastric acid secretory capacity: a human study - PubMed [pubmed.ncbi.nlm.nih.gov]
pantoprazole sodium sesquihydrate synthesis and characterization
An In-depth Technical Guide to the Synthesis and Characterization of Pantoprazole Sodium Sesquihydrate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pantoprazole, a proton pump inhibitor, is a widely used pharmaceutical agent for the treatment of acid-related gastrointestinal disorders.[1] The active pharmaceutical ingredient is typically formulated as its sodium sesquihydrate salt, 5-(difluoromethoxy)-2-[[(3,4-dimethoxy-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole sodium sesquihydrate, to ensure stability and bioavailability.[2][3][4] This technical guide provides a comprehensive overview of the synthesis and characterization of this compound. It includes detailed experimental protocols for a modern, environmentally benign synthesis process and various analytical characterization techniques. All quantitative data is summarized in structured tables, and key processes are visualized using logical diagrams to facilitate understanding for researchers and professionals in drug development.
Synthesis of this compound
The synthesis of pantoprazole involves two primary chemical transformations: the coupling of a benzimidazole derivative with a pyridine derivative to form a thioether intermediate, followed by a controlled oxidation to the corresponding sulfoxide. The final step involves the formation of the sodium salt and crystallization as the sesquihydrate.
A cost-effective and environmentally friendly process has been developed that utilizes water as the solvent for the key coupling and oxidation steps, minimizing the use of organic solvents.[3][4] This approach avoids the need to isolate and purify intermediates, making the process scalable and more sustainable.[3]
Synthetic Pathway
The synthesis proceeds as follows:
-
Coupling: 2-mercapto-5-difluoromethoxy benzimidazole is coupled with 2-chloromethyl-3,4-dimethoxypyridine hydrochloride in an aqueous solution of sodium hydroxide to yield the pantoprazole sulfide intermediate.[5]
-
Oxidation: The sulfide intermediate is then oxidized in water using a controlled oxidizing agent, such as sodium hypochlorite (NaOCl), to form the pantoprazole free base (sulfoxide).[3][5] This step is critical to avoid overoxidation to the sulfone impurity.[3]
-
Salt Formation and Crystallization: The pantoprazole free base is extracted and then treated with sodium hydroxide in an appropriate solvent system. The addition of water facilitates the crystallization of the final product as this compound.[5]
Experimental Protocol: Environmentally Benign Synthesis
This protocol is adapted from a reported scalable and green synthesis process.[3][4]
Step 1 & 2: In-situ Preparation of Pantoprazole Free Base
-
Charge a suitable reactor with water and sodium hydroxide (1.5 equivalents).
-
Add 2-mercapto-5-difluoromethoxy benzimidazole (1 equivalent) and 2-chloromethyl-3,4-dimethoxypyridine hydrochloride.
-
Stir the mixture to form the pantoprazole sulfide intermediate.
-
Cool the reaction mass to 0–5 °C.
-
Slowly add sodium hypochlorite solution (NaOCl, ~1.05 equivalents) over 2–3 hours, maintaining the temperature at 0–5 °C.
-
Monitor the reaction completion using High-Performance Liquid Chromatography (HPLC).
-
Quench any residual hypochlorite with a 5% sodium thiosulfate (Na₂S₂O₅) solution.
-
Adjust the pH of the mixture to between 7.5 and 8.0.
-
Extract the aqueous layer with dichloromethane (DCM) to isolate the pantoprazole free base.
Step 3: Preparation of this compound
-
Concentrate the DCM extract containing the pantoprazole free base.
-
Add a suitable solvent such as acetone.
-
Add an aqueous solution of sodium hydroxide.
-
Stir the solution to initiate crystallization. Seeding with a crystal of this compound may facilitate this process.[6]
-
Cool the mixture to 0-5 °C to complete the precipitation.[6]
-
Isolate the resulting solid by filtration.
-
Wash the solid with the crystallization solvent.
-
Dry the product under vacuum at approximately 40°C to yield this compound.[7]
Characterization of this compound
A comprehensive characterization of this compound is essential to confirm its identity, purity, and crystalline form. This involves a combination of chromatographic, spectroscopic, thermal, and crystallographic techniques.[8][9]
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary method for determining the purity of this compound and quantifying any process-related impurities or degradation products.[10][11]
Experimental Protocol: RP-HPLC Method This protocol is a representative example for the analysis of pantoprazole.[2][12]
-
System: A High-Performance Liquid Chromatograph with a UV detector.
-
Column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[2]
-
Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., 70:30, v/v), with the pH adjusted to 7.0.[2]
-
Flow Rate: 0.8 mL/min.[2]
-
Detection: UV detection at 290 nm.[12]
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a known concentration (e.g., 0.5 mg/mL).[2]
-
Injection Volume: 10 µL.[2]
Data Presentation: HPLC Parameters
| Parameter | Condition | Reference |
|---|---|---|
| Column | C18 (150 mm x 4.6 mm, 5µm) | [2] |
| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 7.0) (70:30, v/v) | [2] |
| Flow Rate | 0.8 mL/min | [2] |
| Detection Wavelength | 290 nm | [12] |
| Retention Time | ~2.02 - 3.94 min | [2][12] |
| Linearity Range | 0.1 - 30 µg/mL |[2] |
UV-Visible Spectrophotometry
UV-Visible spectrophotometry is a simple and rapid method for the quantitative analysis of this compound in bulk and pharmaceutical dosage forms.[12][13]
Experimental Protocol
-
Instrument: A UV-Visible Spectrophotometer.
-
Solvent: Distilled water.[13]
-
Sample Preparation: Prepare a stock solution by accurately weighing and dissolving the sample in distilled water. Further dilute to a concentration within the linearity range (e.g., 20 µg/mL).[13]
-
Analysis: Scan the sample solution over the UV range to determine the wavelength of maximum absorbance (λmax). Measure the absorbance of the sample at this wavelength.
Data Presentation: UV-Vis Spectrophotometry Data
| Parameter | Value | Reference |
|---|---|---|
| Solvent | Distilled Water | [13] |
| λmax | ~290 nm | [12][13] |
| Linearity Range | 5 - 35 µg/mL | [12][13] |
| LOD | 0.989 µg/mL | [13] |
| LOQ | 1.954 µg/mL |[13] |
Infrared (IR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule, confirming its chemical structure. The spectrum of this compound will show characteristic absorption bands for its various functional moieties.[14][15]
Experimental Protocol
-
Instrument: Fourier Transform Infrared (FTIR) Spectrometer.
-
Sample Preparation: Prepare a potassium bromide (KBr) disc by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent pellet.
-
Analysis: Record the spectrum in the range of 4000-400 cm⁻¹.
Data Presentation: Key FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Assignment | Reference |
|---|---|---|
| 3000 - 3500 | O-H and C-H stretching | [15] |
| 1800 - 1500 | C=C, C=N absorption bands | [15] |
| ~1040 | S=O stretching | [14] |
| ~815 | Characteristic band for sesquihydrate |[15] |
Thermal Analysis (TGA/DSC)
Thermal analysis is critical for characterizing hydrates. Thermogravimetric Analysis (TGA) measures weight loss as a function of temperature, which is used to determine the water content. Differential Scanning Calorimetry (DSC) measures the heat flow associated with thermal transitions, such as dehydration and melting.[9][16]
Experimental Protocol
-
Instrument: TGA and DSC instruments.
-
Sample Preparation: Accurately weigh a small amount of the sample (typically 2-10 mg) into an aluminum pan.
-
TGA Analysis: Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant rate (e.g., 10 °C/min). Record the weight loss.
-
DSC Analysis: Heat the sample under similar conditions and record the endothermic and exothermic events.
Data Presentation: Thermal Analysis Data
| Analysis | Observation | Finding | Reference |
|---|---|---|---|
| TGA | Weight loss of ~6.5% up to ~110 °C | Corresponds to the loss of 1.5 moles of water, confirming the sesquihydrate form. | [16][17] |
| DSC | Significant endothermic peak | Around 136-156 °C, associated with dehydration and melting. |[18][19] |
Powder X-Ray Diffraction (PXRD)
PXRD is the definitive technique for identifying the crystalline form of a solid material. This compound exists in a specific crystalline form (Form I), which has a characteristic PXRD pattern.[1][18]
Experimental Protocol
-
Instrument: Powder X-ray Diffractometer with a Cu Kα radiation source.
-
Sample Preparation: Lightly pack the powdered sample into a sample holder.
-
Analysis: Scan the sample over a range of 2θ angles (e.g., 2° to 40°) and record the diffraction pattern.
Data Presentation: Crystal Structure and PXRD Data for Form I
| Parameter | Value | Reference |
|---|---|---|
| Crystal System | Orthorhombic | [1] |
| Space Group | Pbca (#61) | [1] |
| a | 33.4862(6) Å | [1] |
| b | 17.29311(10) Å | [1] |
| c | 13.55953(10) Å | [1] |
| V | 7852.06(14) ų | [1] |
| Z | 16 | [1] |
| Characteristic 2θ Peaks | 5.3, 10.5, 11.2, 13.5, 15.8, 18.0, 21.1, 22.5, 23.5 |[18] |
References
- 1. digitalcommons.imsa.edu [digitalcommons.imsa.edu]
- 2. sphinxsai.com [sphinxsai.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. On the Mechanism of Formation and the Synthesis of this compound-Related Compound E: A Phantom Chemical Entity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. patents.justia.com [patents.justia.com]
- 7. EP1795530A1 - Process for preparing known this compound - Google Patents [patents.google.com]
- 8. Physical characterization of pantoprazole sodium hydrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A novel quantification method of pantaprazole sodium monohydrate in sesquihydrate by thermogravimetric analyzer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [PDF] Physical and Chemical Properties and Methods of Control of Pantoprazol Sodium Sesquihydrate (Review) | Semantic Scholar [semanticscholar.org]
- 11. scielo.br [scielo.br]
- 12. researchgate.net [researchgate.net]
- 13. ijper.org [ijper.org]
- 14. Panantoprazole sodium sesquihydrate complexes: Synthesis, characterization, potentiometric determination and DNA interaction – Oriental Journal of Chemistry [orientjchem.org]
- 15. rjpbcs.com [rjpbcs.com]
- 16. asianpubs.org [asianpubs.org]
- 17. researchgate.net [researchgate.net]
- 18. US6933389B2 - Process for preparation of crystalline form-1 of this compound - Google Patents [patents.google.com]
- 19. researchgate.net [researchgate.net]
pantoprazole sodium sesquihydrate physicochemical properties
An In-Depth Technical Guide to the Physicochemical Properties of Pantoprazole Sodium Sesquihydrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, a widely used proton pump inhibitor. The information herein is collated to support research, formulation development, and quality control activities by presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and analytical workflows.
Core Physicochemical Properties
This compound is the sodium salt of a substituted benzimidazole, which exists as a white to off-white crystalline powder.[1][2][3] Its stability and solubility are highly dependent on pH.[4][5] Understanding these foundational properties is critical for the development of stable and bioavailable dosage forms.
The quantitative physicochemical data for this compound are summarized in the table below.
| Property | Value | Conditions / Notes | Source(s) |
| Chemical Name | Sodium 5-(difluoromethoxy)-2-[[(3,4-dimethoxypyridin-2-yl)methyl]sulfinyl]benzimidazol-1-ide sesquihydrate | - | [6] |
| Molecular Formula | C₁₆H₁₄F₂N₃NaO₄S · 1.5H₂O | - | [2][3] |
| Molecular Weight | 432.4 g/mol | - | [2][7] |
| CAS Number | 164579-32-2 | - | [2][8] |
| Appearance | White to off-white crystalline powder | - | [1][2] |
| Melting Point | Decomposes >130-140 °C | The compound degrades upon melting. | [9] |
| pKa | pKa₁: 3.92pKa₂: 8.19 | Pantoprazole has both weakly basic and acidic properties. | [7][9] |
| pH | 9.0 - 10.5 | For a 1% aqueous solution. | [2] |
| UV Maximum (λmax) | 289 nm | In methanol. | [9] |
| Solubility | |||
| Water | Freely Soluble | - | [3][6][8] |
| Ethanol / Methanol | Freely Soluble | - | [6][8][10] |
| Phosphate Buffer (pH 7.4) | Very Slightly Soluble | - | [3][5][9] |
| Dichloromethane | Practically Insoluble | - | [11] |
| n-Hexane | Practically Insoluble | - | [3][9] |
| Polymorphism | Exists in multiple crystalline forms, including monohydrate and sesquihydrate. | The sesquihydrate is a common, stable form used commercially. | [12][13][14] |
| Stability | Highly unstable in acidic conditions (pH < 5.0). The rate of degradation increases as pH decreases. Relatively stable in neutral and alkaline solutions (pH > 7.0). | The degradation half-life is ~2.8 hours at pH 5.0 and ~220 hours at pH 7.8. | [3][5][15] |
Mechanism of Action: Proton Pump Inhibition
Pantoprazole is a prodrug that suppresses gastric acid secretion by irreversibly inhibiting the H⁺/K⁺-ATPase (proton pump) in gastric parietal cells.[4][7] It is administered in an inactive form and requires activation within an acidic environment.[16][17] Upon reaching the acidic secretory canaliculi of the parietal cells, pantoprazole undergoes a proton-catalyzed conversion to its active form, a reactive thiophilic sulfonamide cation.[4][18] This activated molecule then forms a covalent disulfide bond with cysteine residues on the H⁺/K⁺-ATPase enzyme, leading to its irreversible inactivation.[16] This action inhibits the final step of gastric acid production, suppressing both basal and stimulated acid secretion.[17][19]
Experimental Protocols
Detailed and reproducible methodologies are essential for the accurate characterization of active pharmaceutical ingredients (APIs). Below are protocols for determining key physicochemical properties of this compound.
Determination of Thermodynamic Solubility (Shake-Flask Method)
The shake-flask method is the gold standard for determining equilibrium solubility.[20] It measures the concentration of a solute in a saturated solution at a specific temperature.[21]
Protocol:
-
Preparation: Add an excess amount of this compound solid to a series of vials, each containing a specific solvent or buffer of known pH.[20][22] The presence of undissolved solid is necessary to ensure saturation.[21]
-
Equilibration: Seal the vials tightly and place them in a shaker or agitator within a temperature-controlled environment (e.g., 25°C or 37°C). Agitate the mixtures for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached.[22][23]
-
Phase Separation: After equilibration, stop the agitation and allow the undissolved solid to sediment. Separate the saturated supernatant from the excess solid using centrifugation or filtration (e.g., through a 0.45 µm filter).[22] Care must be taken to avoid temperature changes during this step.
-
Quantification: Aspirate a precise volume of the clear supernatant and dilute it with a suitable solvent.
-
Analysis: Analyze the concentration of pantoprazole in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometry.[22][23]
-
Calculation: Calculate the solubility based on the measured concentration and the dilution factor. The experiment should be performed in triplicate to ensure reproducibility.
Determination of pKa (Potentiometric Titration)
Potentiometric titration is a highly accurate and common method for determining the acid dissociation constant (pKa) of a substance.[24][25] The method involves monitoring pH changes in a solution of the analyte upon the incremental addition of a titrant (an acid or a base).[26]
Protocol:
-
Apparatus Calibration: Calibrate a potentiometer and a combined pH electrode using at least three standard aqueous buffers (e.g., pH 4.0, 7.0, and 10.0) to ensure accurate pH measurements.[24][26]
-
Sample Preparation: Accurately weigh and dissolve a known quantity of this compound in a suitable solvent (e.g., water or a water-cosolvent mixture for sparingly soluble compounds) to achieve a known concentration (e.g., 1 mM).[24][26] Maintain a constant ionic strength in the solution using an inert salt like 0.15 M KCl.[24]
-
Titration Setup: Place the sample solution in a reaction vessel equipped with a magnetic stirrer. Purge the solution with nitrogen to remove dissolved carbon dioxide.[24] Immerse the calibrated pH electrode into the solution.
-
Titration Process: For a substance with both acidic and basic groups like pantoprazole, the titration can be performed in two stages. First, make the solution acidic (e.g., pH 1.8-2.0) with a standardized acid (e.g., 0.1 M HCl). Then, titrate the solution by adding small, precise increments of a standardized base (e.g., 0.1 M NaOH) until a high pH (e.g., 12.0-12.5) is reached.[24][26]
-
Data Collection: Record the pH value and the volume of titrant added after each increment, allowing the solution to stabilize before each reading.
-
Data Analysis: Plot the pH versus the volume of titrant added to generate a titration curve. The pKa values correspond to the pH at the half-equivalence points (inflection points) on the curve.[25] Alternatively, derivative plots (ΔpH/ΔV) can be used to determine the equivalence points more precisely.[27] The experiment should be repeated at least three times.[24]
General Physicochemical Characterization Workflow
A thorough physicochemical characterization is a primary step for quality control and formulation design in the pharmaceutical industry.[28] It involves a battery of analytical techniques to investigate the properties of an API from multiple perspectives.
References
- 1. This compound - LKT Labs [lktlabs.com]
- 2. Buy this compound at Affordable Price, Specifications, CAS No: 164579-32-2 [sheetalchem.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. benchchem.com [benchchem.com]
- 5. banglajol.info [banglajol.info]
- 6. Physical and Chemical Properties and Methods of Control of Pantoprazol Sodium Sesquihydrate (Review) | Shelekhova | Drug development & registration [pharmjournal.ru]
- 7. Pantoprazole | C16H15F2N3O4S | CID 4679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. PANTOPRAZOLE SODIUM USP SESQUIHYDRATE - PCCA [pccarx.com]
- 9. Pantoprazole [drugfuture.com]
- 10. PantoprazoleSodiumSesquihydrate | 164579-32-2 [chemicalbook.com]
- 11. pdf.hres.ca [pdf.hres.ca]
- 12. Physical characterization of pantoprazole sodium hydrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. US20050245578A1 - Polymorphs of pantoprazole sodium salt and process for the preparation thereof - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
- 15. Assessment of the pharmaceutical quality of marketed enteric coated this compound products - PMC [pmc.ncbi.nlm.nih.gov]
- 16. droracle.ai [droracle.ai]
- 17. droracle.ai [droracle.ai]
- 18. What is the mechanism of S-pantoprazole sodium? [synapse.patsnap.com]
- 19. Pantoprazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. dissolutiontech.com [dissolutiontech.com]
- 21. lup.lub.lu.se [lup.lub.lu.se]
- 22. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 23. enamine.net [enamine.net]
- 24. creative-bioarray.com [creative-bioarray.com]
- 25. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 26. dergipark.org.tr [dergipark.org.tr]
- 27. pubs.acs.org [pubs.acs.org]
- 28. labinsights.nl [labinsights.nl]
Stability and Degradation Pathways of Pantoprazole Sodium Sesquihydrate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pantoprazole, a proton pump inhibitor (PPI), is widely prescribed for the management of acid-related gastrointestinal disorders.[1][2][3] As a substituted benzimidazole, its chemical stability is a critical attribute influencing its efficacy and safety. Pantoprazole is known to be a labile molecule, particularly susceptible to degradation in acidic environments.[1][3] This technical guide provides a comprehensive overview of the stability of pantoprazole sodium sesquihydrate under various stress conditions and delineates its primary degradation pathways. The information presented herein is intended to support formulation development, analytical method validation, and quality control efforts.
Pantoprazole is susceptible to degradation under several conditions, including hydrolysis (both acidic and alkaline), oxidation, and photolysis.[4] Notably, it is more stable under alkaline and dry heat conditions.[2][4][5] The primary degradation products often identified are the corresponding sulfide and sulfone impurities.[4][5]
Core Stability Profile
The stability of this compound is significantly influenced by pH, temperature, light, and the presence of oxidizing agents. Forced degradation studies are essential to understand its intrinsic stability and to develop stability-indicating analytical methods.[5]
pH-Dependent Stability
Pantoprazole's stability is highly pH-dependent. The rate of degradation increases as the pH decreases.[6]
-
Acidic Conditions: The drug degrades substantially in acidic media.[2][5] Complete degradation can occur within minutes in strong acidic solutions (e.g., 0.1 M or 1 M HCl).[7] The solution often turns yellow upon acidic degradation.[7] The major degradation product under acidic stress is the sulfide impurity.[5]
-
Alkaline Conditions: Pantoprazole is relatively stable in alkaline conditions.[2][5]
-
Neutral Conditions: Limited degradation is observed under neutral pH.
Thermal Stability
Pantoprazole demonstrates relative stability under dry heat conditions.[2][5] However, elevated temperatures can lead to degradation, particularly in solution.
Photostability
Exposure to light, especially UV radiation, can induce degradation of pantoprazole.[4][8] The extent of degradation is dependent on the wavelength and duration of light exposure.
Oxidative Stability
Pantoprazole is susceptible to oxidative degradation.[2][5] The sulfone impurity is the major degradation product formed under oxidative stress.[5]
Quantitative Degradation Data
The following tables summarize the quantitative data on the degradation of this compound under various stress conditions as reported in the literature.
Table 1: Degradation of this compound under Acidic and Alkaline Conditions
| Stress Condition | Reagent | Temperature | Duration | % Degradation | Degradation Products | Reference |
| Acid Hydrolysis | 0.01 M HCl | Room Temp. | 30 min | ~35% | Not specified | [7] |
| Acid Hydrolysis | 0.05 M HCl | Room Temp. | 30 min | ~86% | Products at RT 1.5, 3.3, 8 min | [7] |
| Acid Hydrolysis | 0.1 M HCl | Room Temp. | ~10 min | Total Degradation | Not specified | [7] |
| Acid Hydrolysis | 1 M HCl | Room Temp. | ~10 min | Total Degradation | Not specified | [7] |
| Acid Hydrolysis | 1 M HCl | 80°C | 8 hours | Substantial | Sulfide (RRT 1.63) | [4][5] |
| Alkaline Hydrolysis | 1 M NaOH | 80°C | 8 hours | Stable | - | [4] |
Table 2: Degradation of this compound under Oxidative Conditions
| Reagent | Concentration | Temperature | Duration | % Degradation | Degradation Products | Reference |
| Hydrogen Peroxide | 3-30% | Room Temp. | 48 hours | Substantial | Sulfone (RRT 0.80) | [4][5] |
| m-CPBA | 1% | Room Temp. | Not specified | Not specified | m/z 400.0775, 416.0717, 400.0778 | [9] |
Table 3: Degradation of this compound under Thermal and Photolytic Conditions
| Stress Condition | Light Source/Temp. | Duration | % Degradation (Pure Drug) | % Degradation (Microencapsulated) | Reference |
| Thermal (Solid) | 60°C | 1 month | Stable | - | [4] |
| Photolytic (Solution) | Sunlight | 15 days | Not specified | - | [4] |
| Photolytic (Solid) | Solar Light | 7 days | 25% | No significant degradation | [8] |
| Photolytic (Solid) | UV Light (254 nm) | 7 days | 38.6% | 12.11% | [8] |
| Photolytic (Solid) | UV Light (366 nm) | 7 days | 35.11% | 6.13% | [8] |
Experimental Protocols
Detailed methodologies are crucial for reproducible stability studies. The following sections outline typical experimental protocols for forced degradation studies of this compound.
General Stock Solution Preparation
A stock solution of this compound is typically prepared in a suitable solvent, such as methanol, at a concentration of approximately 1 mg/mL.[4]
Acid and Base Hydrolysis
-
Acid Hydrolysis: An aliquot of the stock solution is mixed with an acid, such as 1 M HCl.[4] The mixture is then heated, for example, at 80°C for 8 hours.[4] After cooling, the solution is neutralized with an equivalent amount of a base like 1 M NaOH and diluted to the final concentration with the mobile phase for analysis.[4]
-
Alkaline Hydrolysis: An aliquot of the stock solution is mixed with a base, such as 1 M NaOH, and heated (e.g., 80°C for 8 hours).[4] After cooling, the solution is neutralized with an equivalent amount of an acid like 1 M HCl and diluted to the final concentration.[4]
Oxidative Degradation
An aliquot of the stock solution is mixed with an oxidizing agent, such as 3-30% hydrogen peroxide.[4] The solution is kept at room temperature for a specified period (e.g., 48 hours) before being diluted to the final concentration for analysis.[4]
Thermal Degradation
For solid-state studies, the drug powder is kept in an oven at a high temperature (e.g., 60°C) for an extended period (e.g., one month).[4] For solution studies, a solution of the drug is heated. The stressed sample is then dissolved and diluted to the final concentration.[4]
Photolytic Degradation
A solution of pantoprazole (e.g., 1 mg/mL in methanol) is exposed to a light source, such as direct sunlight or a UV lamp, for a specified duration (e.g., 15 days).[4] A control sample is stored in the dark. The exposed sample is then diluted to the final concentration for analysis.[4]
Analytical Method for Stability Indication
A validated stability-indicating analytical method, typically Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), is essential for separating and quantifying pantoprazole from its degradation products.
Table 4: Example of a Stability-Indicating HPLC Method
| Parameter | Condition |
| Column | Hypersil ODS C18 (125 x 4.0 mm, 5 µm) |
| Mobile Phase | Gradient with 0.01 M phosphate buffer (pH 7) and acetonitrile |
| Flow Rate | 1 mL/min |
| Detection | UV at 290 nm |
| Diluent | 0.1 M Sodium Hydroxide: Acetonitrile (50:50 v/v) |
Reference:[5]
Degradation Pathways and Experimental Workflows
Visualizing the degradation pathways and experimental workflows can aid in understanding the stability profile of pantoprazole.
Degradation Pathways
The primary degradation pathways of pantoprazole involve the modification of the sulfoxide group and the benzimidazole core.
Caption: Primary degradation pathways of pantoprazole under acidic and oxidative stress.
Experimental Workflow for Forced Degradation Studies
The following diagram illustrates a typical workflow for conducting forced degradation studies of pantoprazole.
Caption: General workflow for forced degradation studies of pantoprazole.
Conclusion
This technical guide has synthesized critical information on the stability and degradation of this compound. The data clearly indicates that pantoprazole is most vulnerable to degradation in acidic environments, under oxidative stress, and upon exposure to light. The primary degradation products are the sulfide and sulfone impurities. A thorough understanding of these stability characteristics and degradation pathways is paramount for the development of robust and effective pharmaceutical formulations of pantoprazole. The provided experimental protocols and workflows serve as a foundational guide for researchers and drug development professionals in this endeavor.
References
- 1. Stability Indicating Assay Method and LC-MS Characterization of Forced Degradation Products of Pantoprazole and Aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. benchchem.com [benchchem.com]
- 5. scielo.br [scielo.br]
- 6. Stability Indicating HPLC Method for In-vitro Determination of Pantoprazole Sodium and its Degradation Products in Simu… [ouci.dntb.gov.ua]
- 7. ajrconline.org [ajrconline.org]
- 8. Improvement in photostability of pantoprazole sodium by microencapsulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sciex.com [sciex.com]
Technical Guide: Verification of Pantoprazole Sodium Sesquihydrate Molecular Formula and Weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular formula and weight of pantoprazole sodium sesquihydrate, along with detailed experimental protocols for their verification. This document is intended to serve as a valuable resource for professionals involved in the research, development, and quality control of this active pharmaceutical ingredient (API).
Molecular Identity and Properties
This compound is a proton pump inhibitor used to treat acid-related gastrointestinal disorders.[1][2] It is the sodium salt of a substituted benzimidazole, which exists as a hydrate.[3] The "sesquihydrate" designation indicates the presence of 1.5 molecules of water per molecule of pantoprazole sodium, a crucial factor in determining the correct molecular weight.[4][5]
Data Presentation: Molecular Formula and Weight
The molecular formula and weight of pantoprazole sodium can be represented for both the anhydrous and sesquihydrate forms. The data from various sources is summarized below for clarity and comparison.
| Form | Molecular Formula | Molecular Weight ( g/mol ) | Source(s) |
| Anhydrous Pantoprazole Sodium | C₁₆H₁₄F₂N₃NaO₄S | ~405.36 | United States Pharmacopeia (USP)[3][6] |
| This compound | C₁₆H₁₄F₂N₃NaO₄S · 1.5H₂O | ~432.37 - 432.4 | Shimadzu Chemistry & Diagnostics, Sheetal Chem[4][5] |
| This compound | C₁₆H₁₅F₂N₃NaO₄S·1.5H₂O | 432.38 | Pharmaffiliates[2] |
Note: The slight variations in molecular weight reported by different suppliers can be attributed to rounding. The theoretical molecular weight is calculated based on the atomic weights of the constituent elements.
Experimental Protocols for Verification
A combination of spectroscopic and analytical techniques is employed to confirm the identity, purity, and hydration state of this compound.
Identification
A. Infrared (IR) Absorption Spectrophotometry:
-
Objective: To confirm the identity of the substance by comparing its infrared spectrum with that of a reference standard.
-
Methodology: The infrared absorption spectrum of the sample is recorded and compared to the spectrum of a known reference standard, such as USP Pantoprazole Sodium RS.[3] The comparison should reveal major absorption bands at the same wavenumbers, confirming the presence of the same functional groups and overall molecular structure.[7]
B. High-Performance Liquid Chromatography (HPLC):
-
Objective: To identify the substance and determine its purity by comparing its retention time to a reference standard.
-
Methodology: A solution of the sample is prepared and injected into an HPLC system.[7] The retention time of the major peak in the resulting chromatogram is compared to that of a standard preparation of pantoprazole sodium.[3] The system is typically equipped with a UV detector set to an appropriate wavelength (e.g., 290 nm).[8]
Assay (Quantitative Analysis)
A. High-Performance Liquid Chromatography (HPLC):
-
Objective: To accurately determine the amount of pantoprazole sodium in the sample.
-
Methodology: A precisely weighed amount of the substance is dissolved in a suitable diluent to a known concentration.[3] This assay preparation is then analyzed by HPLC alongside a standard preparation of known concentration. The peak area of the pantoprazole in the assay preparation is compared to that of the standard preparation to calculate the percentage of C₁₆H₁₄F₂N₃NaO₄S on an anhydrous basis.[3]
B. Titrimetric Methods:
-
Objective: To provide a quantitative measure of the substance through chemical reaction.
-
Methodology: Methods such as non-aqueous titration with perchloric acid or redox titration using permanganate can be employed for the assay of pantoprazole.[7] These methods are based on the basic nature of the benzimidazole nitrogen and the susceptibility of the sulfoxide group to oxidation, respectively.
Water Content (Verification of Hydration State)
A. Karl Fischer Titration:
-
Objective: To specifically and accurately determine the water content.
-
Methodology: A known weight of the this compound sample is dissolved in a suitable solvent (e.g., methanol) and titrated with a Karl Fischer reagent.[9] The endpoint is determined potentiometrically. This method is highly specific for water and is crucial for confirming the sesquihydrate state.
B. Thermogravimetric Analysis (TGA):
-
Objective: To determine the water content and assess the thermal stability of the hydrate.
-
Methodology: A sample of the substance is heated at a controlled rate under a nitrogen atmosphere. The weight loss is continuously monitored as a function of temperature.[9] The weight loss corresponding to the dehydration of the sesquihydrate can be used to calculate the degree of crystallinity and confirm the water content.[9]
Visualized Workflows and Pathways
Verification Workflow
The following diagram illustrates a logical workflow for the comprehensive verification of this compound's molecular identity and properties.
References
- 1. pdf.hres.ca [pdf.hres.ca]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. uspbpep.com [uspbpep.com]
- 4. schd-shimadzu.com [schd-shimadzu.com]
- 5. Buy this compound at Affordable Price, Specifications, CAS No: 164579-32-2 [sheetalchem.com]
- 6. Pantoprazole Sodium [doi.usp.org]
- 7. Physical and Chemical Properties and Methods of Control of Pantoprazol Sodium Sesquihydrate (Review) | Shelekhova | Drug development & registration [pharmjournal.ru]
- 8. drugfuture.com [drugfuture.com]
- 9. asianpubs.org [asianpubs.org]
pantoprazole sodium sesquihydrate pKa and logP determination
An In-depth Technical Guide to the Physicochemical Properties of Pantoprazole Sodium Sesquihydrate: pKa and logP Determination
For researchers, scientists, and drug development professionals, a thorough understanding of a drug's physicochemical properties is fundamental to formulation, delivery, and efficacy. This guide focuses on two critical parameters of this compound: the acid dissociation constant (pKa) and the partition coefficient (logP). These properties govern the drug's solubility, absorption, and interaction with biological membranes.
Pantoprazole is a proton pump inhibitor (PPI) that effectively suppresses gastric acid secretion by irreversibly binding to the H+/K+-ATPase enzyme system (the proton pump) on the surface of gastric parietal cells.[1][2][3][4] As a substituted benzimidazole, its activation is pH-dependent, highlighting the importance of its pKa values.[5][6]
Physicochemical Data Summary
The lipophilicity (logP) and ionization characteristics (pKa) of pantoprazole are crucial for its transit to the site of action and its activation within the acidic environment of the parietal cell canaliculi.[2][4] The quantitative values for these parameters are summarized below.
| Parameter | Value(s) | Source |
| pKa1 | 3.92 | [5][7] |
| pKa2 | 8.19 | [5][7] |
| logP (Octanol/Water) | 1.3 - 2.05 | [5][7] |
| log Kow (estimated) | 2.2 | [7] |
Table 1: Key Physicochemical Properties of Pantoprazole.
Mechanism of Action: A pH-Dependent Pathway
Pantoprazole is administered as an inactive prodrug.[2] After absorption, it reaches the parietal cells of the stomach. In the highly acidic environment of the parietal cell canaliculi, pantoprazole undergoes a two-step, acid-catalyzed conversion into its active form, a tetracyclic sulfenamide.[2][4][5] This active metabolite then forms a covalent disulfide bond with cysteine residues on the gastric H+/K+-ATPase, leading to irreversible inhibition of the pump and a profound, long-lasting reduction in gastric acid secretion.[2][3][8]
Experimental Protocols for pKa and logP Determination
Accurate determination of pKa and logP is essential for drug development. Standardized experimental protocols ensure reproducibility and reliability of the data.
Protocol 1: pKa Determination via Potentiometric Titration
Potentiometric titration is a highly accurate method for determining the pKa of ionizable compounds. It involves monitoring the pH of a solution as a titrant of known concentration is incrementally added.
Methodology:
-
Preparation of Analyte Solution: Accurately weigh approximately 10-20 mg of this compound and dissolve it in a known volume (e.g., 50 mL) of degassed, deionized water or a suitable co-solvent if solubility is limited.
-
Titration Setup: Calibrate a pH meter with standard buffers (e.g., pH 4.0, 7.0, and 10.0). Place the analyte solution in a thermostatted vessel maintained at a constant temperature (e.g., 25°C) and use a magnetic stirrer for continuous mixing.
-
Titration Process:
-
For the basic pKa (pyridine nitrogen), titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl).
-
For the acidic pKa (benzimidazole nitrogen), titrate a separate sample with a standardized solution of a strong base (e.g., 0.1 M NaOH).
-
-
Data Acquisition: Record the pH value after each incremental addition of the titrant. Collect data points with smaller increments near the equivalence points.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points on the titration curve. Alternatively, the first derivative of the curve (ΔpH/ΔV) can be plotted against the titrant volume to precisely identify the equivalence points.
Protocol 2: LogP Determination via Shake-Flask HPLC Method
The shake-flask method is the traditional and most reliable technique for determining the octanol-water partition coefficient.
Methodology:
-
Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol by mixing them vigorously for 24 hours and then allowing the phases to separate. This ensures thermodynamic equilibrium.
-
Sample Preparation: Prepare a stock solution of pantoprazole in the aqueous phase at a concentration that can be accurately measured by High-Performance Liquid Chromatography (HPLC).
-
Partitioning: In a separatory funnel or vial, combine a known volume of the pantoprazole-containing aqueous phase with a known volume of the pre-saturated n-octanol (e.g., a 1:1 volume ratio).
-
Equilibration: Shake the mixture for a sufficient time (e.g., 1-2 hours) to allow the pantoprazole to partition between the two phases until equilibrium is reached. The vessel should be kept at a constant temperature.
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the aqueous and octanol layers.
-
Concentration Measurement: Carefully withdraw a sample from both the aqueous and the octanol phases. Determine the concentration of pantoprazole in each phase using a validated HPLC method with UV detection.[9][10][11]
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the analyte in the octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of this value.
-
P = [Pantoprazole]octanol / [Pantoprazole]aqueous
-
logP = log10(P)
-
References
- 1. Pantoprazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. What is the mechanism of S-pantoprazole sodium? [synapse.patsnap.com]
- 3. droracle.ai [droracle.ai]
- 4. This compound | 164579-32-2 | Benchchem [benchchem.com]
- 5. pdf.hres.ca [pdf.hres.ca]
- 6. medscape.com [medscape.com]
- 7. Pantoprazole | C16H15F2N3O4S | CID 4679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. iomcworld.org [iomcworld.org]
- 10. ijaerd.org [ijaerd.org]
- 11. sphinxsai.com [sphinxsai.com]
The Core Interaction: An In-depth Technical Guide to Pantoprazole Sodium Sesquihydrate's Engagement with Biological Membranes
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the interaction between pantoprazole sodium sesquihydrate and biological membranes. While the primary mechanism of action—the targeted inhibition of the gastric H+/K+ ATPase—is well-documented, this paper also explores the broader biophysical interactions and downstream signaling effects that are of increasing interest to the scientific community. This document synthesizes available data, details relevant experimental protocols, and provides visualizations to elucidate the complex relationship between this widely-used proton pump inhibitor and cellular membranes.
Primary Mechanism of Action: Covalent Inhibition of the Gastric Proton Pump
Pantoprazole, a substituted benzimidazole, is a prodrug that requires activation in an acidic environment. Its primary therapeutic effect is achieved through the irreversible inhibition of the H+/K+ ATPase, the proton pump responsible for the final step in gastric acid secretion.
Activation and Binding Process:
-
Systemic Absorption and Distribution: Following oral administration, the enteric-coated this compound is absorbed in the small intestine and distributed systemically via the bloodstream.
-
Accumulation in Parietal Cells: As a weak base, pantoprazole freely crosses cell membranes and accumulates in the acidic secretory canaliculi of gastric parietal cells.
-
Acid-Catalyzed Activation: In this low pH environment, pantoprazole undergoes a proton-catalyzed conversion to its active form, a cyclic sulfenamide.
-
Covalent Bonding: The activated sulfenamide forms a covalent disulfide bond with cysteine residues on the alpha subunit of the H+/K+ ATPase, specifically targeting the luminal domain of the pump.[1][2] This irreversible binding inactivates the pump, thereby inhibiting both basal and stimulated gastric acid secretion.
Broader Biophysical Interactions with Lipid Bilayers
Beyond its specific target, the interaction of pantoprazole with the general lipid bilayer is less characterized. However, understanding these interactions is crucial for a complete picture of its pharmacokinetics and potential off-target effects. The following sections describe standard methodologies used to investigate these phenomena.
Membrane Permeability
For pantoprazole to reach its site of action, it must first passively diffuse across biological membranes. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method used to predict the passive permeability of a compound.
Quantitative Data on Proton Pump Inhibitor Permeability
| Parameter | Description | Typical Units | Relevance to Pantoprazole |
| Effective Permeability (Pe) | The rate at which a compound crosses an artificial lipid membrane. | 10⁻⁶ cm/s | Predicts the passive diffusion of pantoprazole across the intestinal epithelium and into parietal cells. |
| Membrane Retention (%MR) | The percentage of the compound that remains within the artificial membrane. | % | Indicates the extent to which pantoprazole may accumulate within the lipid bilayer. |
Table 1: Key Parameters in PAMPA Analysis
Effects on Membrane Fluidity
Membrane fluidity, a measure of the viscosity of the lipid bilayer, can be influenced by the intercalation of small molecules. Fluorescence anisotropy is a common technique to measure these changes. While no specific studies on pantoprazole's effect on membrane fluidity using this technique were identified, this method is a standard approach.
| Parameter | Description | Expected Change with Intercalating Drug | Relevance to Pantoprazole |
| Fluorescence Anisotropy (r) | A measure of the rotational mobility of a fluorescent probe within the lipid bilayer. | An increase in 'r' suggests a decrease in membrane fluidity (more rigid). A decrease in 'r' suggests an increase in membrane fluidity. | A change in membrane fluidity could potentially alter the function of embedded membrane proteins, representing an off-target effect. |
| Membrane Fluidity (1/P) | The reciprocal of the polarization value, directly related to the fluidity of the membrane. | An increase indicates higher fluidity; a decrease indicates lower fluidity. | Changes in fluidity could impact cellular processes such as signaling and transport.[4] |
Table 2: Key Parameters in Fluorescence Anisotropy Studies of Membrane Fluidity
Influence on Lipid Phase Behavior
Differential Scanning Calorimetry (DSC) is a thermoanalytical technique used to study the phase transitions of lipids in model membranes (liposomes). The incorporation of a drug can alter the temperature and enthalpy of these transitions.
| Parameter | Description | Potential Effect of Drug Interaction | Relevance to Pantoprazole |
| Main Phase Transition Temperature (Tm) | The temperature at which the lipid bilayer transitions from a gel-like to a fluid-like state. | A shift in Tm indicates an interaction of the drug with the lipid acyl chains.[5][6] | Altering the phase behavior of the membrane could disrupt its barrier function or the activity of membrane-associated proteins. |
| Enthalpy of Transition (ΔH) | The amount of heat absorbed during the phase transition. | A change in ΔH reflects an alteration in the cooperativity of the lipid transition, suggesting drug intercalation.[5][6] | Provides insight into the extent and nature of pantoprazole's interaction with the lipid matrix. |
Table 3: Key Parameters in DSC Analysis of Drug-Liposome Interactions
Modulation of Cellular Signaling Pathways
Recent research has uncovered that pantoprazole can influence signaling pathways beyond its primary role in acid suppression. These "pleiotropic" effects may be initiated by direct or indirect interactions with membrane components and associated proteins.
NF-κB Signaling Pathway
Pantoprazole has been shown to attenuate the MAPK/NF-κB signaling pathway, which is a key regulator of inflammation.[7][8] This effect appears to be linked to the inhibition of the phosphorylation of p38, JNK1/2, and ERK1/2, which in turn leads to the downregulation of NF-κB.[7]
TLR4 Signaling Pathway
Chronic pantoprazole administration has been observed to modulate the gut microbiota, leading to an increase in circulating lipopolysaccharide (LPS).[9][10] This, in turn, can activate the Toll-like receptor 4 (TLR4) signaling pathway, a key component of the innate immune system.[9] This appears to be an indirect effect on membrane signaling, mediated by systemic changes rather than a direct interaction of pantoprazole with TLR4.
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments discussed in this guide.
Parallel Artificial Membrane Permeability Assay (PAMPA)
Protocol:
-
Preparation of Plates:
-
Acceptor Plate: Fill each well of a 96-well microtiter plate with 300 µL of buffer (e.g., phosphate-buffered saline with 5% DMSO, pH 7.4).
-
Filter Plate: Pipette 5 µL of a lipid solution (e.g., 2% lecithin in dodecane) onto the filter of each well of a 96-well filter plate.
-
Donor Plate: Prepare solutions of pantoprazole at the desired concentration in the same buffer as the acceptor plate.
-
-
Assay Assembly and Incubation:
-
Place the lipid-coated filter plate onto the acceptor plate.
-
Add 150 µL of the pantoprazole solution to each well of the filter plate.
-
Cover the assembly and incubate at room temperature for a defined period (e.g., 4-16 hours) with gentle shaking.
-
-
Sample Analysis:
-
Calculation of Permeability:
-
Calculate the effective permeability (Pe) using established equations that take into account the volume of the donor and acceptor wells, the area of the membrane, and the incubation time.
-
Fluorescence Anisotropy for Membrane Fluidity
Protocol:
-
Liposome Preparation:
-
Prepare multilamellar vesicles (MLVs) or large unilamellar vesicles (LUVs) using a lipid composition of interest (e.g., egg phosphatidylcholine).
-
-
Probe Incorporation:
-
Add a fluorescent probe, such as 1,6-diphenyl-1,3,5-hexatriene (DPH), to the liposome suspension.
-
Incubate in the dark to allow the probe to partition into the lipid bilayer.
-
-
Pantoprazole Addition:
-
Add varying concentrations of pantoprazole to the liposome-probe mixture.
-
-
Anisotropy Measurement:
-
Using a fluorometer equipped with polarizers, excite the sample with vertically polarized light (e.g., 360 nm for DPH).
-
Measure the fluorescence emission intensity parallel (Ivv) and perpendicular (Ivh) to the excitation plane (e.g., at 430 nm for DPH).
-
Calculate the fluorescence anisotropy (r) using the formula: r = (Ivv - G * Ivh) / (Ivv + 2 * G * Ivh), where G is an instrument-specific correction factor.[4]
-
-
Data Analysis:
-
Plot the change in anisotropy as a function of pantoprazole concentration to determine its effect on membrane fluidity.
-
Differential Scanning Calorimetry (DSC) for Phase Transition Analysis
Protocol:
-
Liposome Preparation:
-
Prepare concentrated multilamellar vesicles (MLVs) in a suitable buffer.
-
Create two sets of samples: one with liposomes only (control) and another with liposomes incubated with a known concentration of pantoprazole.
-
-
DSC Analysis:
-
Accurately load a known amount of the liposome suspension into an aluminum DSC pan and seal it.
-
Place the sample pan and a reference pan (containing buffer) into the DSC instrument.
-
Heat the samples over a defined temperature range (e.g., 20°C to 60°C for DPPC liposomes) at a constant rate (e.g., 1-2°C/min).
-
-
Data Analysis:
Western Blotting for Signaling Protein Analysis
Protocol:
-
Sample Preparation:
-
Culture appropriate cells (e.g., endothelial cells, macrophages) and treat with pantoprazole for a specified time.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the protein of interest (e.g., phospho-p38, NF-κB p65) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).[9]
-
Conclusion and Future Directions
The interaction of this compound with biological membranes is multifaceted. While its primary, therapeutically relevant interaction is the highly specific and covalent inhibition of the gastric H+/K+ ATPase, emerging evidence suggests broader, off-target effects that may be of clinical significance. The modulation of inflammatory signaling pathways such as NF-κB and TLR4 highlights the potential for pantoprazole to influence cellular processes beyond acid secretion.
However, a significant gap exists in the literature regarding the direct biophysical effects of pantoprazole on the lipid bilayer. Future research employing techniques such as fluorescence anisotropy, differential scanning calorimetry, and studies on model lipid rafts is necessary to fully elucidate how pantoprazole may alter the fundamental properties of biological membranes. A deeper understanding of these core interactions will be invaluable for predicting potential off-target effects, understanding its pleiotropic properties, and guiding the development of future therapeutics.
References
- 1. Basic aspects of selectivity of pantoprazole and its pharmacological actions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Continuing development of acid pump inhibitors: site of action of pantoprazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Using in vitro ADME Data for Lead Compound Selection: An Emphasis on PAMPA pH 5 Permeability and Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3.4. Membrane Fluidity [bio-protocol.org]
- 5. researchgate.net [researchgate.net]
- 6. Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Pantoprazole Attenuates MAPK (ERK1/2, JNK, p38)-NF-κB and Apoptosis Signaling Pathways after Renal Ischemia/Reperfusion Injury in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Proton Pump Inhibitor Pantoprazole Modulates Intestinal Microbiota and Induces TLR4 Signaling and Fibrosis in Mouse Liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Evaluation of fluorescence anisotropy to assess drug-lipid membrane partitioning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. PAMPA | Evotec [evotec.com]
- 13. A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules | Springer Nature Experiments [experiments.springernature.com]
The Genesis and Development of a Proton Pump Inhibitor: A Technical Overview of Pantoprazole Sodium Sesquihydrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the discovery, development, and mechanism of action of pantoprazole sodium sesquihydrate, a cornerstone in the management of acid-related gastrointestinal disorders. The following sections detail the historical milestones, key experimental data, and methodologies that have defined our understanding of this important therapeutic agent.
Discovery and Historical Development
The journey of pantoprazole began in the 1980s at Byk Gulden Pharmaceuticals (later part of Altana Pharma) in Germany, as part of a research program initiated in 1980 to develop a new class of proton pump inhibitors (PPIs). The aim was to create a more effective and safer alternative to existing treatments for acid-related conditions.
The initial synthesis of the pantoprazole molecule was achieved in 1985.[1][2] A significant breakthrough occurred in 1986 with the synthesis of this compound, a salt form that demonstrated superior stability and solubility, making it more suitable for pharmaceutical formulation.[2] After extensive preclinical and clinical development, pantoprazole was first launched in Germany in 1994.[1][2] Its introduction to the US market followed in 2000 under the brand name Protonix.[1] The patent for Protonix expired in 2010, paving the way for the availability of generic versions.[1]
Quantitative Pharmacological Data
The pharmacological profile of pantoprazole has been extensively studied. Below are key quantitative parameters that characterize its behavior in humans.
Table 1: Pharmacokinetic Properties of Pantoprazole in Humans
| Parameter | Value | Reference |
| Bioavailability | ~77% | [3] |
| Time to Peak Plasma Concentration (Tmax) | 2-3 hours | [4] |
| Peak Plasma Concentration (Cmax) | ~2.5 µg/mL (40 mg oral dose) | [4] |
| Area Under the Curve (AUC) | ~5 mg·h/L (40 mg oral dose) | [4] |
| Plasma Protein Binding | ~98% | [3] |
| Elimination Half-life | ~1 hour | [4] |
| Metabolism | Primarily by CYP2C19 and CYP3A4 in the liver | [3] |
| Excretion | ~80% renal (as metabolites), remainder in feces | [4] |
Table 2: In Vitro Inhibitory Activity of Pantoprazole
| Parameter | Value | Assay Conditions | Reference |
| IC50 (H+/K+-ATPase inhibition) | 6.8 µM | Hog gastric membrane vesicles, acidified interior | [5] |
| IC50 (Papain inhibition, pH 5.0) | 37 µM | In vitro papain activity assay | [5] |
| Ki (Cytochrome P450 inhibition - EC) | 138 µM | O-dealkylation of 7-ethoxycoumarin | [6] |
| Ki (Cytochrome P450 inhibition - EM) | 104 µM | N-demethylation of ethylmorphine | [6] |
| Ki (Cytochrome P450 inhibition - Lona) | 128 µM | Hydroxylation of lonazolac | [6] |
Table 3: Clinical Efficacy of Pantoprazole in Erosive Esophagitis (8-week treatment)
| Treatment Group | Healing Rate | Comparator | Healing Rate (Comparator) | P-value | Reference |
| Pantoprazole 40 mg/day | 95% | Omeprazole 20 mg/day | 89% | p = 0.09 | [7] |
| Pantoprazole 40 mg/day | 97% | Ranitidine 150 mg twice daily | 77% | p < 0.01 | [7] |
Experimental Protocols
Chemical Synthesis of this compound
The synthesis of pantoprazole involves a multi-step process. A general overview of a common synthetic route is provided below.
Step 1: Synthesis of 5-(difluoromethoxy)-2-mercapto-1H-benzimidazole
This intermediate is synthesized from 4-difluoromethoxy-o-phenylenediamine, which is reacted with carbon disulfide in the presence of a base (e.g., sodium hydroxide or potassium hydroxide) in a water-based solvent system. The reaction involves a condensation and subsequent cyclization to form the benzimidazole ring.
Step 2: Synthesis of 2-(chloromethyl)-3,4-dimethoxypyridine hydrochloride
This key intermediate can be prepared from maltol through a series of reactions including methylation, ammonification, chlorination, oxidation, methoxy substitution, hydroxymethylation, and a final chlorination step using an agent like thionyl chloride.
Step 3: Condensation and Oxidation to form Pantoprazole
5-(difluoromethoxy)-2-mercapto-1H-benzimidazole is condensed with 2-(chloromethyl)-3,4-dimethoxypyridine hydrochloride in the presence of a base. The resulting thioether intermediate is then oxidized using an oxidizing agent such as a hypohalite solution to form the sulfoxide, which is pantoprazole.
Step 4: Formation of this compound
Pantoprazole free base is dissolved in a suitable solvent (e.g., a mixture of ethanol and dichloromethane), and a solution of sodium hydroxide is added. The sodium salt is then precipitated, often with the addition of an anti-solvent like diisopropyl ether, and dried under vacuum to yield the sesquihydrate form.
In Vitro H+/K+-ATPase Inhibition Assay
This assay is crucial for determining the inhibitory potential of proton pump inhibitors.
Enzyme Preparation: H+/K+-ATPase-enriched microsomal vesicles are prepared from fresh hog or rabbit gastric mucosa. The tissue is homogenized in a buffered sucrose solution and subjected to differential centrifugation to isolate the microsomal fraction containing the proton pump.
Assay Protocol:
-
The H+/K+-ATPase-enriched vesicles are incubated in a buffer (e.g., Tris-HCl) at a physiological pH (e.g., 7.4) containing MgCl2 and KCl.
-
Pantoprazole, at various concentrations, is added to the vesicle suspension. To facilitate the acid-activation of pantoprazole, the intravesicular space is acidified, which can be achieved by the addition of ATP to initiate proton pumping.
-
The reaction is initiated by the addition of ATP. The ATPase activity is determined by measuring the amount of inorganic phosphate (Pi) released from ATP hydrolysis over a specific time period. This is often done using a colorimetric method, such as the malachite green assay.
-
The percentage of inhibition at each pantoprazole concentration is calculated relative to a control without the inhibitor.
-
The IC50 value, the concentration of pantoprazole that causes 50% inhibition of enzyme activity, is then determined by plotting the percentage of inhibition against the logarithm of the pantoprazole concentration.
Determination of Pantoprazole in Human Plasma by HPLC
This method is essential for pharmacokinetic studies.
Sample Preparation (Solid-Phase Extraction):
-
A known volume of human plasma is mixed with an internal standard (e.g., lansoprazole).
-
The plasma sample is buffered to an alkaline pH (e.g., pH 9 with KH2PO4).
-
The sample is loaded onto a solid-phase extraction (SPE) cartridge (e.g., C18).
-
The cartridge is washed with water to remove interfering substances.
-
Pantoprazole and the internal standard are eluted from the cartridge with an organic solvent (e.g., acetonitrile).
-
The eluate is evaporated to dryness and the residue is reconstituted in a small volume of the mobile phase.
Chromatographic Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer or triethylamine solution) and an organic solvent (e.g., acetonitrile or methanol) in an isocratic or gradient elution.
-
Flow Rate: Typically 0.8-1.5 mL/min.
-
Detection: UV detection at a wavelength of approximately 280-290 nm.
-
Quantification: The concentration of pantoprazole in the plasma sample is determined by comparing the peak area ratio of pantoprazole to the internal standard with a standard curve generated from samples with known concentrations of pantoprazole.
Clinical Trial Protocol for GERD (Exemplar Inclusion/Exclusion Criteria)
The following provides a general outline of patient selection criteria for clinical trials investigating the efficacy of pantoprazole in gastroesophageal reflux disease (GERD).
Inclusion Criteria:
-
Male or female patients, typically 18 years of age or older.
-
A confirmed diagnosis of GERD, often with endoscopically verified erosive esophagitis.[8][9][10]
-
Presence of typical GERD symptoms such as heartburn and acid regurgitation.
Exclusion Criteria:
-
History of significant gastrointestinal disorders other than GERD (e.g., eosinophilic esophagitis, gastrointestinal malabsorption).[8][9]
-
Previous surgery on the upper gastrointestinal tract.
-
Known allergy or hypersensitivity to pantoprazole or other proton pump inhibitors.[10]
-
Concomitant use of other medications that could interfere with the study results.
-
Presence of any malignancy (with the exception of certain skin cancers).[10]
Visualizations of Key Processes
Mechanism of Action of Pantoprazole
Caption: Mechanism of action of pantoprazole, a proton pump inhibitor.
Drug Discovery and Development Workflow for Pantoprazole
Caption: Pantoprazole's journey from discovery to market availability.
References
- 1. benchchem.com [benchchem.com]
- 2. clinicaltrials.eu [clinicaltrials.eu]
- 3. Pantoprazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Pantoprazole: a novel H+/K(+)-ATPase inhibitor with an improved pH stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The H+, K(+)-ATPase inhibitor pantoprazole (BY1023/SK&F96022) interacts less with cytochrome P450 than omeprazole and lansoprazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pantoprazole - Page 2 [medscape.com]
- 8. Intravenous pantoprazole as initial treatment in patients with gastroesophageal reflux disease and a history of erosive esophagitis: a randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Study Evaluating Pantoprazole in Children With GERD | Clinical Research Trial Listing [centerwatch.com]
- 10. Clinical experience with pantoprazole in gastroesophageal reflux disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Unseen: A Technical Guide to the Potential Off-Target Effects of Pantoprazole Sodium Sesquihydrate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pantoprazole, a widely prescribed proton pump inhibitor (PPI), effectively reduces gastric acid secretion by targeting the H+/K+-ATPase in parietal cells. However, a growing body of research indicates that its effects are not confined to the stomach. This technical guide provides an in-depth exploration of the potential off-target effects of pantoprazole sodium sesquihydrate, delving into the molecular mechanisms, associated signaling pathways, and experimental evidence. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, fostering a deeper understanding of the broader pharmacological profile of this commonly used therapeutic agent.
Introduction
Pantoprazole's primary mechanism of action involves the irreversible inhibition of the gastric H+/K+-ATPase, the final step in the acid secretion pathway.[1] While its efficacy in treating acid-related disorders is well-established, its systemic exposure and chemical properties allow for interactions with other cellular components, leading to a range of off-target effects. These effects, often observed with long-term use, span various physiological systems, including the central nervous system, renal system, and skeletal system, and involve modulation of the gut microbiome and cellular signaling cascades. Understanding these off-target effects is crucial for a comprehensive risk-benefit assessment and for identifying potential new therapeutic applications or contraindications.
Neurological Effects: The Dementia Debate
The association between long-term PPI use and the risk of dementia remains a subject of ongoing research and debate. While some observational studies, particularly in Asian populations, have suggested an increased risk, Mendelian randomization studies and meta-analyses have not found a statistically significant association.[2][3]
2.1 Molecular Mechanism: Amyloid-β Accumulation
A proposed mechanism underlying the potential link to dementia involves the accumulation of amyloid-β (Aβ) peptides, a hallmark of Alzheimer's disease. In vitro studies have shown that pantoprazole can increase the levels of Aβ40 and Aβ42 in cell lines.[4]
2.2 Data on Amyloid-β Modulation
| Cell Line | Pantoprazole Concentration | Change in Aβ40 Levels | Change in Aβ42 Levels | Reference |
| PS70 | 5 µM - 50 µM | Increased | Increased | [4] |
2.3 Experimental Protocol: Amyloid-β Quantification
-
Cell Culture: PS70 cells, a cell line commonly used in Alzheimer's disease research, are cultured in appropriate media.
-
Treatment: Cells are treated with varying concentrations of pantoprazole (e.g., 5 µM to 50 µM) for a specified duration (e.g., 24 hours).
-
Sample Collection: The conditioned media from the cell cultures is collected.
-
Quantification: Aβ40 and Aβ42 levels in the media are quantified using enzyme-linked immunosorbent assays (ELISAs) specific for each Aβ species.
-
Data Analysis: Results are compared to vehicle-treated control cells to determine the effect of pantoprazole on Aβ production.
2.4 Signaling Pathway: Potential Intersection with Aβ Processing
Renal System: Acute Interstitial Nephritis and Beyond
Pantoprazole has been associated with adverse renal effects, most notably acute interstitial nephritis (AIN), an idiosyncratic hypersensitivity reaction.[5] Some studies also suggest that long-term use may be associated with a faster decline in the estimated glomerular filtration rate (eGFR), although the clinical significance of this finding is debated.[6][7]
3.1 Mechanism of Acute Interstitial Nephritis
AIN is not a dose-dependent toxic effect but rather an immune-mediated response.[8] Histopathological findings in renal biopsies of affected patients typically show interstitial edema with infiltration of mononuclear cells, T-lymphocytes, eosinophils, and plasma cells.[5]
3.2 Experimental Workflow: Diagnosis of Pantoprazole-Induced AIN
References
- 1. researchgate.net [researchgate.net]
- 2. Long-term proton pump inhibitor use and risk of dementia: a focused review on pantoprazole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pantoprazole - Wikipedia [en.wikipedia.org]
- 5. Pantoprazole-induced acute kidney injury: A case report - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Effects of Pantoprazole on Kidney Outcomes: Post Hoc Observational Analysis from the COMPASS Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. drkumardiscovery.com [drkumardiscovery.com]
- 8. droracle.ai [droracle.ai]
Methodological & Application
Application Notes and Protocols for the Quantification of Pantoprazole Sodium Sesquihydrate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of Pantoprazole Sodium Sesquihydrate in bulk drug and pharmaceutical dosage forms. The methods described herein are based on established analytical techniques, including High-Performance Liquid Chromatography (HPLC), Ultraviolet (UV) Spectrophotometry, and Titrimetry.
High-Performance Liquid Chromatography (HPLC) Method
HPLC is a highly specific and sensitive method for the quantification of pantoprazole. It is the most common method for assay and impurity analysis in pharmaceutical quality control.
Experimental Protocol
a. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.[1]
-
Data acquisition and processing software.
b. Chromatographic Conditions:
-
Column: C8 or C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[1]
-
Mobile Phase: A mixture of a phosphate buffer and acetonitrile is commonly used. The exact ratio can be optimized, for example, a mixture of phosphate buffer (pH 3.0) and acetonitrile (70:30, v/v).[1] Another method utilizes acetonitrile and phosphate buffer (pH 7.0) in a 70:30 v/v ratio.[2]
-
Detection Wavelength: 288 nm or 290 nm.[3]
-
Injection Volume: 20 µL.
-
Column Temperature: Maintained at 30°C.[1]
c. Preparation of Solutions:
-
Standard Solution: Accurately weigh about 46.0 mg of Pantoprazole Sodium reference standard (equivalent to approximately 40 mg of pantoprazole) and dissolve in a 50.0 mL mixture of sodium hydroxide solution and acetonitrile (50:50, v/v). Further dilute this solution with the same solvent mixture to achieve a final concentration of 0.4 mg/mL of pantoprazole.[1]
-
Sample Solution (from Pellets): An amount of this compound equivalent to about 200.0 mg of pantoprazole is diluted to 500.0 mL with a mixture of sodium hydroxide solution and acetonitrile (50:50, v/v).[1]
-
Sample Solution (from Tablets): Crush a number of tablets to a fine powder. Accurately weigh a portion of the powder equivalent to 10 mg of pantoprazole sodium and transfer it to a 100 mL volumetric flask. Add a mixture of acetonitrile and methanol, sonicate to dissolve, and dilute to volume with the same solvent mixture. Filter the solution through a 0.45 µm membrane filter before injection.[2]
d. Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solution and record the chromatogram.
-
Inject the sample solution and record the chromatogram.
-
The retention time for pantoprazole is typically around 2 to 6 minutes, depending on the specific method.[2][3]
-
Calculate the concentration of pantoprazole in the sample by comparing the peak area with that of the standard.
Quantitative Data Summary
| Parameter | Result | Reference |
| Linearity Range | 0.1 - 30 µg/mL | [2] |
| Linearity Range | 2 - 20 µg/mL | [3] |
| Correlation Coefficient (r²) | > 0.998 | [3] |
| Accuracy (% Recovery) | 99.15 - 101.85% | [2] |
| Precision (%RSD) | Intra-day: 0.13 - 1.56% Inter-day: 0.30 - 1.60% | [2] |
| Limit of Detection (LOD) | 1.80 ng/mL (in human plasma) | [2] |
| Limit of Quantification (LOQ) | 5.60 ng/mL (in human plasma) | [2] |
Experimental Workflow: HPLC Analysis
Caption: Workflow for Pantoprazole Quantification by HPLC.
UV-Visible Spectrophotometry Method
UV-Visible spectrophotometry is a simple, cost-effective, and rapid method for the quantification of pantoprazole in bulk and pharmaceutical formulations.
Experimental Protocol
a. Instrumentation:
-
UV-Visible Spectrophotometer with a matched pair of 1 cm quartz cells.
b. Method Parameters:
-
Solvent/Diluent: Distilled water or 0.01N NaOH.[4]
-
Wavelength of Maximum Absorbance (λmax): 290 nm or 289 nm.[4][5]
-
Analysis Mode: Absorbance.
c. Preparation of Solutions:
-
Standard Stock Solution: Accurately weigh 20 mg of this compound and transfer it to a 100 mL volumetric flask. Dissolve in about 20 mL of distilled water and then dilute to the mark with the same solvent.[4]
-
Working Standard Solution: From the stock solution, transfer 5 mL to a 50 mL volumetric flask and dilute to the mark with distilled water to obtain a concentration of 20 µg/mL.[4]
-
Sample Solution: Accurately weigh a quantity of the powdered tablets equivalent to 20 mg of this compound and prepare a solution in the same manner as the standard stock solution. Further dilute to obtain a final concentration of 20 µg/mL.[4]
d. Procedure:
-
Calibrate the spectrophotometer using the diluent as a blank.
-
Scan the working standard solution over the UV range (e.g., 200-400 nm) to determine the λmax.
-
Measure the absorbance of the standard and sample solutions at the determined λmax.
-
Construct a calibration curve by preparing a series of dilutions from the stock solution and measuring their absorbance.
-
Calculate the concentration of pantoprazole in the sample solution using the calibration curve or by direct comparison with the standard.
Quantitative Data Summary
| Parameter | Result (Method 1) | Result (Method 2) | Reference |
| Solvent | Distilled Water | 0.01N NaOH | [4] |
| λmax | 290 nm | 250 nm | [4] |
| Linearity Range | 5 - 35 µg/mL | 10 - 50 µg/mL | [4] |
| Correlation Coefficient (r²) | 0.999 (Implied) | 0.9987 | [4] |
| Accuracy (% Recovery) | 99.20 - 101.21% | 99 - 101% | [4] |
| Precision (%RSD) | < 1% | Intra-day: 1.7%, Inter-day: 1.6% | [4] |
| Limit of Detection (LOD) | 0.989 µg/mL | 0.973 µg/mL | [4] |
| Limit of Quantification (LOQ) | 1.954 µg/mL | 2.95 µg/mL | [4] |
Experimental Workflow: UV Spectrophotometry Analysis
Caption: Workflow for Pantoprazole Quantification by UV Spectrophotometry.
Titrimetric Method
A titrimetric method using an oxidizing agent like potassium permanganate can also be employed for the assay of pantoprazole sodium. This method is based on the oxidation of the pantoprazole molecule.
Experimental Protocol
a. Reagents:
-
Standardized Potassium Permanganate (KMnO4) solution.
-
Sulfuric Acid (H2SO4).
-
Standardized Iron(II) solution.
b. Procedure (Back Titration):
-
Accurately weigh a sample of pantoprazole sodium (in the range of 1.0-7.0 mg).[6]
-
Dissolve the sample in a suitable solvent.
-
Add a known excess of standardized potassium permanganate solution in a sulfuric acid medium.[6]
-
Allow the reaction to proceed for a specified time.
-
Determine the unreacted potassium permanganate by back-titrating with a standard solution of Iron(II).[6]
-
The amount of potassium permanganate that reacted with the pantoprazole is determined by the difference between the initial amount added and the amount that reacted with the Iron(II) solution.
-
The calculation is based on a 1:1 reaction stoichiometry between pantoprazole and KMnO4.[6]
Quantitative Data Summary
| Parameter | Result | Reference |
| Applicable Range | 1.0 - 7.0 mg | [6] |
| Stoichiometry (PPS:KMnO4) | 1:1 | [6] |
| Accuracy | Better than 3.5% | [6] |
| Precision (%RSD) | < 3.09% (Intra-day and Inter-day) | [6] |
Logical Relationship: Titrimetric Analysis
Caption: Logical Flow of the Titrimetric Assay for Pantoprazole.
References
Application Notes and Protocols for UV Spectrophotometry Analysis of Pantoprazole Sodium Sesquihydrate
Introduction
Pantoprazole sodium sesquihydrate is a proton pump inhibitor widely used to treat acid-related gastrointestinal disorders. Accurate and reliable analytical methods are crucial for its quantification in bulk drug and pharmaceutical dosage forms. Ultraviolet (UV) spectrophotometry offers a simple, cost-effective, and rapid method for the analysis of this compound. This document provides detailed application notes and protocols for the quantitative analysis of this compound using UV spectrophotometry, based on validated methods.
Principle
The method is based on the measurement of the absorption of ultraviolet radiation by this compound in a specific solvent at a characteristic wavelength. The concentration of the drug is directly proportional to its absorbance, following the Beer-Lambert law.
Quantitative Data Summary
The following tables summarize the validation parameters from various studies on the UV spectrophotometric analysis of this compound.
Table 1: Spectrophotometric Method Parameters
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Solvent | Distilled Water | Distilled Water | 0.1N NaOH | Methanol - Water (1:9, v/v) |
| λmax (nm) | 290[1][2][3] | 289[4] | 295[5] | 295[6] |
| Linearity Range (µg/mL) | 5-35[1][2][3] | 3-21[4] | 1-20[5] | Not Specified |
| Correlation Coefficient (R²) | Not Specified | 0.997[4] | 0.999[5] | 0.9979[6] |
Table 2: Method Validation Parameters
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Accuracy (% Recovery) | 99.20-101.21[1][3] | 99.7-100.8[4] | Not Specified | 101.77[6] |
| Precision (%RSD) | < 1[1][3] | Not Specified | Not Specified | 1.17[6] |
| Limit of Detection (LOD) (µg/mL) | 0.989[1][3] | Not Specified | 0.083[5] | Not Specified |
| Limit of Quantitation (LOQ) (µg/mL) | 1.954[1][3] | Not Specified | 0.250[5] | Not Specified |
Experimental Protocols
This section details the methodologies for the UV spectrophotometric analysis of this compound.
Apparatus and Reagents
-
Apparatus:
-
UV-Visible Spectrophotometer (e.g., Shimadzu UV-1800)[1]
-
1 cm matched quartz cells
-
Analytical balance
-
Volumetric flasks (10 mL, 50 mL, 100 mL)
-
Pipettes
-
Sonicator
-
-
Chemicals and Reagents:
Preparation of Solutions
Method A: Using Distilled Water as Solvent
-
Preparation of Standard Stock Solution (100 µg/mL):
-
Accurately weigh 10 mg of this compound reference standard.
-
Transfer it into a 100 mL volumetric flask.
-
Dissolve in a small amount of distilled water and then make up the volume to 100 mL with distilled water.[1]
-
This gives a concentration of 100 µg/mL.
-
-
Preparation of Working Standard Solutions:
-
Preparation of Sample Solution (for Tablet Analysis):
-
Weigh and finely powder 20 pantoprazole tablets.
-
Accurately weigh a quantity of the powder equivalent to 20 mg of this compound and transfer it to a 100 mL volumetric flask.[1]
-
Add about 70 mL of distilled water and sonicate for 15 minutes to ensure complete dissolution.
-
Make up the volume to 100 mL with distilled water.
-
Filter the solution through a suitable filter paper.
-
From the filtered solution, pipette 5 mL into a 50 mL volumetric flask and dilute to the mark with distilled water to get a final concentration of approximately 20 µg/mL.[1]
-
Method B: Using 0.1N NaOH as Solvent
-
Preparation of 0.1N NaOH:
-
Dissolve 4.0 g of NaOH in 1000 mL of distilled water.
-
-
Preparation of Standard Stock Solution (100 µg/mL):
-
Accurately weigh 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask.
-
Dissolve and make up the volume with 0.1N NaOH.[5]
-
-
Preparation of Working Standard Solutions:
-
Prepare a series of dilutions from the stock solution to obtain concentrations ranging from 1 to 20 µg/mL using 0.1N NaOH as the diluent.[5]
-
-
Preparation of Sample Solution (for Tablet Analysis):
-
Follow the same procedure as in Method A for powdering the tablets.
-
Transfer the powder equivalent to 10 mg of pantoprazole to a 100 mL volumetric flask.
-
Dissolve and make up the volume with 0.1N NaOH.
-
Filter the solution.
-
Further dilute the filtrate with 0.1N NaOH to obtain a concentration within the calibration range.
-
Analytical Procedure
-
Wavelength Scanning (λmax Determination):
-
Calibration Curve:
-
Measure the absorbance of each working standard solution at the determined λmax.
-
Plot a graph of absorbance versus concentration.
-
Determine the linearity and regression equation.
-
-
Sample Analysis:
-
Measure the absorbance of the prepared sample solution at the λmax.
-
Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.
-
-
Assay Calculation for Tablets:
-
The percentage of this compound in the tablets can be calculated using the following formula:
-
Visualizations
Experimental Workflow Diagram
Caption: Workflow for UV spectrophotometric analysis of pantoprazole.
References
Application Notes and Protocols for In-Vivo Studies of Pantoprazole Sodium Sesquihydrate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the formulation and in-vivo evaluation of pantoprazole sodium sesquihydrate, a proton pump inhibitor used to treat acid-related gastrointestinal conditions. The following sections detail the necessary materials, experimental procedures, and data interpretation for conducting robust pre-clinical studies in rodent models.
Formulation of this compound for Oral Administration in Rodents
Pantoprazole is unstable in acidic environments; therefore, proper formulation is critical for oral dosing in in-vivo studies to ensure its stability and bioavailability.[1]
1.1. Vehicle Selection and Preparation
For oral gavage, a common and effective vehicle is a 1% carboxymethylcellulose (CMC) suspension.[2] Alternatively, an aqueous solution with an adjusted pH can be used.
Table 1: Recommended Vehicles for Oral Administration of Pantoprazole in Rodent Models
| Vehicle | Preparation | Suitability |
| 1% Carboxymethylcellulose (CMC) | Suspend 1g of CMC in 100mL of purified water. Stir until a homogenous suspension is formed. | Suitable for creating a stable suspension of pantoprazole. |
| pH-adjusted Deionized Water | Dissolve this compound in deionized water and adjust the pH to 10.[3] | A simple aqueous solution, with the alkaline pH helping to maintain the stability of the drug. |
1.2. Preparation of Dosing Solution
-
CMC Suspension:
-
Calculate the required amount of this compound based on the desired dose and the number of animals.
-
Weigh the calculated amount of pantoprazole powder.
-
Gradually add the pantoprazole powder to the 1% CMC vehicle while continuously stirring to ensure a uniform suspension.
-
-
pH-adjusted Aqueous Solution:
-
Weigh the required amount of this compound.
-
Dissolve the powder in a small volume of deionized water.
-
Adjust the pH of the solution to 10 using a suitable base (e.g., NaOH).
-
Bring the solution to the final required volume with deionized water.
-
In-Vivo Experimental Protocols
The following are detailed protocols for common in-vivo models used to assess the anti-ulcer activity of pantoprazole.
2.1. Ethanol-Induced Gastric Ulcer Model in Rats
This model is used to evaluate the cytoprotective effects of a compound against the necrotizing action of ethanol.
-
Materials:
-
Male Wistar rats (180-220g)
-
This compound formulation
-
100% Ethanol
-
Oral gavage needles (16-18 gauge)[4]
-
Dissection tools
-
Formalin solution (10%)
-
-
Protocol:
-
Fast the rats for 24-48 hours before the experiment, with free access to water.[2]
-
Administer the prepared pantoprazole formulation or vehicle to the respective groups of rats via oral gavage. Doses can range from 5 to 50 mg/kg.[2]
-
Thirty minutes after drug administration, orally administer 1 mL/kg of 100% ethanol to each rat to induce gastric ulcers.[2]
-
One hour after ethanol administration, euthanize the rats by cervical dislocation.[2]
-
Immediately dissect the stomachs and open them along the greater curvature.
-
Gently rinse the stomachs with saline to remove gastric contents.
-
Pin the stomachs on a flat surface and examine for the presence of ulcers.
-
The ulcer index can be calculated by measuring the length of each lesion in millimeters.
-
2.2. Water-Immersion Restraint Stress (WIRS)-Induced Gastric Ulcer Model in Rats
This model assesses the efficacy of a compound in preventing stress-induced gastric lesions.
-
Materials:
-
Male Sprague-Dawley rats (200-250g)
-
This compound formulation
-
Restraint devices
-
Water bath maintained at 22°C[2]
-
-
Protocol:
-
Fast the rats for 48 hours with free access to water.[2]
-
Orally administer the pantoprazole formulation (doses ranging from 0.625 to 10 mg/kg) or vehicle.[2]
-
Thirty minutes post-administration, place the rats in restraint devices.
-
Immerse the rats vertically up to their xiphoid process in a water bath at 22°C for 4 hours.[2]
-
After the stress period, euthanize the rats and evaluate the gastric ulcers as described in the ethanol-induced ulcer model.
-
2.3. Pharmacokinetic Study in Rats
This protocol outlines the procedure for determining the pharmacokinetic profile of orally administered pantoprazole.
-
Materials:
-
Protocol:
-
Fast the rats overnight before dosing.
-
Administer a single oral dose of the pantoprazole formulation (e.g., 20 mg/kg).[6]
-
Collect blood samples (approximately 0.25 mL) from the tail vein or other appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 1.5, 2, 3, 4, 6, 8, and 12 hours) post-dosing.
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Determine the concentration of pantoprazole in the plasma samples using a validated HPLC method.
-
Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life (t1/2).
-
Quantitative Data Summary
The following tables summarize key quantitative data for in-vivo studies with pantoprazole.
Table 2: Solubility of this compound
| Solvent | Solubility | Reference |
| Water | Very Soluble | [7] |
| Methanol | Very Soluble | [7] |
| Ethanol | Freely Soluble | [7] |
Table 3: Effective Doses of Pantoprazole in Rodent Models
| Animal Model | Species | Route of Administration | Effective Dose (ED50 or Range) | Reference |
| Water-Immersion Restraint Stress (WIRS)-Induced Ulcer | Rat | Oral | ED50: 0.78 mg/kg | [2][8] |
| Ethanol-Induced Ulcer | Rat | Oral | ED50: 20.5 mg/kg | [2][8] |
| Mepirizole-Induced Duodenal Ulcer | Rat | Oral | ED50: 0.4 mg/kg | [9] |
| Acetic Acid-Induced Chronic Duodenal Ulcer | Rat | Oral | Healing promoting effect observed | [9] |
| Pharmacokinetic Study | Rat | Oral | 20 mg/kg | [5][6] |
| LPS-Induced Inflammatory Calvarial Bone Loss | Mouse | Intraperitoneal | 2.5 and 10 mg/kg | [10] |
| Biodistribution Study | Mouse | Oral | 10 mg/kg | [11] |
Signaling Pathways and Experimental Workflows
4.1. Mechanism of Action: Proton Pump Inhibition
Pantoprazole is a proton pump inhibitor that irreversibly blocks the H+/K+ ATPase in gastric parietal cells, which is the final step in gastric acid secretion.[9]
Caption: Mechanism of action of pantoprazole in gastric parietal cells.
4.2. Experimental Workflow for Anti-Ulcer Activity Assessment
The following diagram illustrates the general workflow for evaluating the anti-ulcer activity of pantoprazole in a rodent model.
Caption: Workflow for in-vivo anti-ulcer activity testing.
4.3. Signaling Pathways Modulated by Pantoprazole in Other Tissues
Beyond its effects on gastric acid, pantoprazole has been shown to modulate other signaling pathways in different tissues. For instance, in a model of renal ischemia/reperfusion injury in rats, pantoprazole was found to attenuate the MAPK (ERK1/2, JNK, p38)–NF-κB and apoptosis signaling pathways.[12] In a mouse model of inflammatory bone loss, pantoprazole inhibited the ERK MAPK signaling pathway.[10]
Caption: Other signaling pathways potentially modulated by pantoprazole.
References
- 1. sjr-publishing.com [sjr-publishing.com]
- 2. Different Antiulcer Activities of Pantoprazole in Stress, Alcohol and Pylorus Ligation-Induced Ulcer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 5. Pharmacokinetic differences between pantoprazole enantiomers in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sphinxsai.com [sphinxsai.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Effects of pantoprazole, a novel H+/K+-ATPase inhibitor, on duodenal ulcerogenic and healing responses in rats: a comparative study with omeprazole and lansoprazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pantoprazole (PPZ) Inhibits RANKL-Induced Osteoclast Formation and Function In Vitro and Prevents Lipopolysaccharide- (LPS-) Induced Inflammatory Calvarial Bone Loss In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ovid.com [ovid.com]
- 12. mdpi.com [mdpi.com]
Application Notes and Protocols: Pantoprazole Sodium Sesquihydrate in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pantoprazole, a proton pump inhibitor (PPI), is widely used to reduce gastric acid secretion by irreversibly inhibiting the H+/K+-ATPase pump in gastric parietal cells.[1][2] Beyond its clinical use in acid-related disorders, emerging research has highlighted its potential as an anti-cancer agent. In cell culture experiments, pantoprazole has been shown to induce apoptosis, inhibit proliferation, and modulate key signaling pathways in various cancer cell lines.[3][4] These application notes provide a comprehensive overview of the use of pantoprazole sodium sesquihydrate in cell culture, including its mechanisms of action, detailed experimental protocols, and quantitative data from published studies.
Mechanism of Action in Cell Culture
In the acidic microenvironment of tumor cells, pantoprazole is converted to its active form, a tetracyclic sulfenamide.[4] This active form targets vacuolar-type H+-ATPases (V-ATPases), which are overexpressed in many cancer cells and contribute to tumor progression, metastasis, and chemoresistance. By inhibiting V-ATPases, pantoprazole disrupts cellular pH homeostasis and influences several downstream signaling pathways.
Key cellular processes affected by pantoprazole in cancer cells include:
-
Induction of Apoptosis: Pantoprazole has been shown to induce programmed cell death in various cancer cell lines, including leukemia and glioma cells.[4][5]
-
Inhibition of Cell Proliferation: It can arrest the cell cycle, leading to a decrease in cancer cell proliferation.[3][5]
-
Modulation of Signaling Pathways: Pantoprazole has been reported to inhibit pro-survival pathways such as PI3K/Akt/mTOR and Wnt/β-catenin, and to attenuate NF-κB signaling.[4][5][6]
-
Inhibition of Autophagy: In some contexts, pantoprazole can inhibit autophagy, a cellular process that can promote cancer cell survival under stress, thereby sensitizing them to chemotherapy.[7][8]
-
Overcoming Multidrug Resistance: By inhibiting P-glycoprotein (P-gp) and multidrug resistance-associated protein-1 (MRP1), pantoprazole may help to reverse multidrug resistance in cancer cells.[5]
Quantitative Data Summary
The following tables summarize the effective concentrations and observed effects of pantoprazole in various cell culture experiments.
Table 1: Effects of Pantoprazole on Cancer Cell Lines
| Cell Line | Concentration Range | Incubation Time | Observed Effects | Reference |
| K562/A02 & K562/ADM (Leukemia) | 50, 100, 200 µg/mL | 24 hours | Increased G0/G1 phase, decreased S phase, induced apoptosis, inhibited PI3K/Akt/mTOR, P-gp, and MRP1 expression. | [5][9] |
| Gastric Cancer Cells | Not specified | Not specified | Decreased IL-6 levels, reduced STAT3 activation, inhibited EpCAM. | [6] |
| Human Neuroblastoma SH-SY5Y | 50, 100, 250, 500, 1000 µM (in combination with cisplatin) | 24 hours | Enhanced the antiproliferative effect of cisplatin. | [10] |
| Gastric Cancer Stem Cells (from SGC-7901 and HGC-27) | Not specified | Not specified | Increased 5-fluorouracil chemosensitivity, decreased sphere formation, reduced expression of stem cell markers (CD44, CD24, ABCG2, EpCAM, Lgr5). | [11] |
Table 2: Effects of Pantoprazole on Other Cell Types
| Cell Line | Concentration Range | Incubation Time | Observed Effects | Reference |
| Human Osteoclasts | 0.1, 1, 3, 10 µg/mL | 1, 3, and 7 days | Decreased cell viability, particularly at 3 µg/mL on day 1 and 10 µg/mL on day 7. | [12][13] |
| Primary Human Osteoblasts | 0.1, 1, 3, 10 µg/mL | Up to 7 days | Increased viability, decreased cytotoxicity, increased alkaline phosphatase activity. | [14] |
Experimental Protocols
Protocol 1: Preparation of Pantoprazole Stock Solution
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO) or appropriate cell culture medium (e.g., RPMI-1640)[10][15]
-
Sterile, nuclease-free microcentrifuge tubes
-
Sterile pipette tips
Procedure:
-
Calculate the required amount of this compound to prepare a stock solution of desired concentration (e.g., 100 mM). The molecular weight of this compound is 432.4 g/mol .
-
Weigh the calculated amount of pantoprazole powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of solvent (e.g., DMSO) to achieve the desired stock concentration. Ensure fresh DMSO is used as moisture-absorbing DMSO can reduce solubility.[15]
-
Vortex the solution until the powder is completely dissolved.
-
Sterile-filter the stock solution through a 0.22 µm syringe filter into a new sterile tube.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term use.
Protocol 2: Cell Viability Assay (MTT Assay)
Materials:
-
Cells of interest cultured in a 96-well plate
-
Pantoprazole stock solution
-
Complete cell culture medium
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (e.g., 5 mg/mL in PBS)
-
MTT solvent (e.g., DMSO or a solution of 10% SDS and 0.6% acetic acid in DMSO)[12]
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of pantoprazole from the stock solution in complete cell culture medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of pantoprazole. Include a vehicle control (medium with the same concentration of DMSO as the highest pantoprazole concentration) and a negative control (medium only).
-
Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium and add 100 µL of MTT solvent to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the negative control.
Signaling Pathways and Visualizations
PI3K/Akt/mTOR Signaling Pathway Inhibition by Pantoprazole
Pantoprazole has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is crucial for cell survival, proliferation, and resistance to chemotherapy.[5] Inhibition of this pathway can lead to the downregulation of anti-apoptotic proteins and the induction of apoptosis in cancer cells.
Caption: Pantoprazole inhibits the PI3K/Akt/mTOR pathway, leading to apoptosis.
Wnt/β-catenin Signaling Pathway Impairment by Pantoprazole
In gastric adenocarcinoma cells, pantoprazole has been demonstrated to impair the Wnt/β-catenin signaling pathway, resulting in anti-proliferative and anti-invasive effects.[6]
Caption: Pantoprazole impairs the Wnt/β-catenin pathway.
Experimental Workflow for Assessing Pantoprazole's Effects
The following diagram illustrates a typical workflow for investigating the effects of pantoprazole on cultured cells.
Caption: Workflow for studying pantoprazole's effects in cell culture.
Conclusion
This compound exhibits significant anti-cancer properties in a variety of cell culture models. Its ability to induce apoptosis, inhibit proliferation, and modulate key signaling pathways makes it a promising candidate for further investigation in cancer research and drug development. The protocols and data presented here provide a foundation for researchers to design and conduct their own in vitro studies with pantoprazole. Careful consideration of cell type, drug concentration, and treatment duration is crucial for obtaining meaningful and reproducible results.
References
- 1. Pantoprazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. What is the mechanism of Pantoprazole Sodium Hydrate? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. Pantoprazole Induces Mitochondrial Apoptosis and Attenuates NF-κB Signaling in Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pantoprazole Induces Apoptosis of Leukemic Cells by Inhibiting Expression of P-Glycoprotein/Multidrug Resistance-Associated Protein-1 Through PI3K/AKT/mTOR Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Proton pump inhibitors and sensitization of cancer cells to radiation therapy [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Pantoprazole Induces Apoptosis of Leukemic Cells by Inhibiting Expression of P-Glycoprotein/Multidrug Resistance-Associated Protein-1 Through PI3K/AKT/mTOR Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. msjonline.org [msjonline.org]
- 11. Proton pump inhibitor pantoprazole inhibits the proliferation, self‑renewal and chemoresistance of gastric cancer stem cells via the EMT/β‑catenin pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pantoprazole Decreases Cell Viability and Function of Human Osteoclasts In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pantoprazole decreases cell viability and function of human osteoclasts in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pantoprazole increases cell viability and function of primary human osteoblasts in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. selleckchem.com [selleckchem.com]
Application Note & Protocol: Stability Testing of Pantoprazole Sodium Sesquihydrate
Audience: Researchers, scientists, and drug development professionals.
1. Introduction
Pantoprazole is a proton pump inhibitor that suppresses gastric acid secretion and is widely used for the treatment of acid-related gastrointestinal disorders.[1][2] It is a substituted benzimidazole that is highly unstable in acidic environments, necessitating its formulation in enteric-coated dosage forms.[2] The sodium salt, specifically pantoprazole sodium sesquihydrate, is the commonly used form in pharmaceutical preparations.[1]
The stability of a drug substance and its product is a critical quality attribute that ensures safety and efficacy throughout its shelf life.[3] Stability testing provides evidence on how the quality of a drug varies over time under the influence of environmental factors like temperature, humidity, and light.[3] This protocol outlines a comprehensive approach to the stability testing of this compound, adhering to the International Council for Harmonisation (ICH) guidelines, specifically ICH Q1A(R2).[3][4] It covers long-term, accelerated, and forced degradation studies, along with the analytical methodology required to assess stability.
2. Key Stability-Indicating Parameters
The following parameters are critical for evaluating the stability of this compound:
-
Appearance: Visual inspection for any changes in color or physical state. Acidic degradation can cause the solution to turn yellow.[1]
-
Assay: Quantification of the active pharmaceutical ingredient (API).
-
Degradation Products/Impurities: Identification and quantification of any new impurities or changes in the impurity profile. Common degradation products include pantoprazole sulfone and pantoprazole sulfide.[5][6][7]
-
Water Content: For the sesquihydrate form, monitoring water content is crucial.
-
Dissolution: For formulated products, ensuring the drug release profile remains within specification.
3. Experimental Protocols
This section details the methodologies for conducting comprehensive stability and forced degradation studies.
3.1. Materials and Equipment
-
This compound (Reference Standard and Test Batches)
-
HPLC grade acetonitrile, methanol, potassium dihydrogen phosphate, dipotassium hydrogen phosphate
-
Reagents for forced degradation: Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
Validated Stability Chambers (ICH compliant)
-
High-Performance Liquid Chromatography (HPLC) system with UV or PDA detector[1][5]
-
Analytical Balance
-
pH Meter
-
Photostability Chamber[8]
3.2. Protocol 1: ICH Stability Study
This protocol follows the ICH Q1A(R2) guideline for formal stability studies.[3]
3.2.1. Study Design
-
Batches: At least three primary batches of the drug substance or product should be included.[3][9]
-
Container Closure System: The packaging used in the study must be the same as or simulate the proposed packaging for storage and distribution.[3]
-
Storage Conditions & Duration:
-
Testing Frequency:
3.2.2. Methodology
-
Place the required number of samples from each of the three batches into validated stability chambers set to the specified conditions.
-
At each designated time point, withdraw samples.
-
For solid dosage forms, perform tests for appearance, assay, degradation products, water content, and dissolution.
-
For the drug substance, perform tests for appearance, assay, degradation products, and water content.
-
Analyze the samples using the validated stability-indicating HPLC method described in Protocol 3.
3.3. Protocol 2: Forced Degradation Study
Forced degradation (stress testing) helps to identify potential degradation products and establish the intrinsic stability of the molecule.[5][9] The goal is to achieve partial degradation (e.g., 10-20%) to ensure the analytical method can effectively separate the parent drug from its degradants.[5]
3.3.1. Preparation of Stock Solution
Prepare a stock solution of pantoprazole in a suitable solvent (e.g., methanol) at a concentration of approximately 1 mg/mL.[5][11]
3.3.2. Stress Conditions
-
Acid Hydrolysis: Mix an aliquot of the stock solution with 0.01 M - 1 M HCl.[1][5] Pantoprazole degrades rapidly in strong acid.[1] For example, heat at 80°C for 8 hours in 1 M HCl, cool, and neutralize with an equivalent amount of 1 M NaOH before dilution and analysis.[5]
-
Base Hydrolysis: Pantoprazole is relatively stable under basic conditions.[1][6][7] Use stronger conditions if necessary, such as mixing with 0.1 M NaOH and heating.
-
Oxidative Degradation: Mix an aliquot of the stock solution with 3% hydrogen peroxide. Allow the reaction to proceed at room temperature for several hours.[1] Pantoprazole degrades substantially under oxidative conditions, often forming the sulfone impurity.[5][6][7]
-
Thermal Degradation: Expose the solid drug powder to dry heat at 70°C for 24 hours.[1] Alternatively, heat a solution of the drug.
-
Photolytic Degradation: Expose a solution of pantoprazole (e.g., 1 mg/mL in methanol) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B).[8][11] Keep a control sample in the dark.
3.4. Protocol 3: Stability-Indicating HPLC Method
A reversed-phase HPLC (RP-HPLC) method is most common for analyzing pantoprazole and its degradation products.[5]
-
Column: C18 column (e.g., Hypersil ODS, Nova-Pak C18, 250 mm x 4.6 mm, 5 µm).[1][6][12]
-
Mobile Phase: A mixture of a phosphate buffer and acetonitrile is commonly used. An example is a gradient or isocratic elution with a buffer like 0.01 M potassium dihydrogen phosphate (pH adjusted to 7.0-7.4) and acetonitrile.[1][6][12]
-
Injection Volume: 20 µL.[12]
-
Procedure:
-
Prepare the mobile phase and degas it.
-
Prepare standard solutions of pantoprazole and samples from the stability studies at a suitable concentration (e.g., 25 µg/mL) in the mobile phase.[1]
-
Equilibrate the HPLC system with the mobile phase.
-
Inject the standard and sample solutions.
-
Identify and quantify pantoprazole and its degradation products by comparing retention times and peak areas with the reference standard.
-
4. Data Presentation
Quantitative data from stability studies should be summarized in tables to facilitate analysis and comparison.
Table 1: Stability Data for this compound (Drug Substance) Storage Condition: 40°C ± 2°C / 75% RH ± 5% RH
| Test Parameter | Specification | Initial | 1 Month | 3 Months | 6 Months |
|---|---|---|---|---|---|
| Appearance | White to off-white powder | Conforms | Conforms | Conforms | Conforms |
| Assay (%) | 98.0 - 102.0 | 99.8 | 99.5 | 98.9 | 98.1 |
| Pantoprazole Sulfone (%) | ≤ 0.20 | < 0.05 | 0.08 | 0.15 | 0.19 |
| Pantoprazole Sulfide (%) | ≤ 0.20 | < 0.05 | 0.06 | 0.11 | 0.15 |
| Total Impurities (%) | ≤ 0.50 | 0.15 | 0.20 | 0.35 | 0.48 |
| Water Content (%) | 9.5 - 11.5 | 10.1 | 10.2 | 10.3 | 10.5 |
Table 2: Stability Data for Pantoprazole Enteric-Coated Tablets Storage Condition: 25°C ± 2°C / 60% RH ± 5% RH
| Test Parameter | Specification | Initial | 6 Months | 12 Months | 24 Months |
|---|---|---|---|---|---|
| Appearance | Yellow, oval, biconvex tablets | Conforms | Conforms | Conforms | Conforms |
| Assay (%) | 90.0 - 110.0 | 101.2 | 100.8 | 100.1 | 99.2 |
| Total Degradation Products (%) | NMT 1.0 | 0.21 | 0.25 | 0.31 | 0.45 |
| Dissolution (%) | NLT 80% in 45 min | 95 | 94 | 92 | 89 |
5. Visualizations
Caption: Experimental workflow for pantoprazole stability testing.
Caption: Potential degradation pathways of pantoprazole.
References
- 1. ajrconline.org [ajrconline.org]
- 2. benchchem.com [benchchem.com]
- 3. database.ich.org [database.ich.org]
- 4. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. benchchem.com [benchchem.com]
- 6. scielo.br [scielo.br]
- 7. scielo.br [scielo.br]
- 8. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 9. snscourseware.org [snscourseware.org]
- 10. m.youtube.com [m.youtube.com]
- 11. actascientific.com [actascientific.com]
- 12. academic.oup.com [academic.oup.com]
Application Notes and Protocols for Forced Degradation Studies of Pantoprazole Sodium Sesquihydrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pantoprazole, a substituted benzimidazole, is a proton pump inhibitor that suppresses gastric acid secretion.[1] It is widely used in the treatment of acid-related gastrointestinal disorders. As an acid-labile compound, pantoprazole's stability is a critical attribute that must be thoroughly investigated during drug development to ensure its safety and efficacy.[1][2] Forced degradation studies are a crucial component of the drug development process, providing insights into the intrinsic stability of a drug substance, its degradation pathways, and enabling the development of stability-indicating analytical methods as mandated by regulatory bodies like the International Council for Harmonisation (ICH).[3][4]
This document provides a detailed protocol for conducting forced degradation studies on pantoprazole sodium sesquihydrate, summarizing the expected degradation under various stress conditions and outlining a suitable analytical method for the separation and quantification of pantoprazole and its degradation products.
Degradation Pathways and Major Degradants
Pantoprazole is susceptible to degradation under acidic, oxidative, and photolytic conditions, while it exhibits relative stability under basic and thermal stress.[5][6] The primary degradation pathways involve modification of the sulfoxide group and cleavage of the molecule. The major known degradation products include:
-
Pantoprazole Sulfone (Impurity A): Formed under oxidative conditions due to the over-oxidation of the sulfoxide moiety.[7][8]
-
Pantoprazole Sulfide (Impurity B): A common impurity that can be formed under acidic conditions.[6][7]
-
N-Oxide and N-Oxide Sulfone Impurities: These can be formed under oxidative and photolytic stress.[9]
-
Benzimidazole-2-thione and Pyridine Derivatives: Resulting from the cleavage of the carbon-sulfur bond linking the two main ring structures.[2]
Experimental Protocols
Preparation of Stock and Working Solutions
-
Stock Solution (1 mg/mL): Accurately weigh and dissolve 25 mg of this compound in 25 mL of a suitable solvent, such as methanol or a mixture of 0.1M sodium hydroxide and acetonitrile (50:50 v/v) to ensure initial stability.[10][11] Store this solution protected from light.
-
Working Solution (100 µg/mL): Dilute 1 mL of the stock solution to 10 mL with the appropriate diluent (typically the mobile phase of the analytical method).
Forced Degradation Procedures
The goal of forced degradation is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[7] The following conditions can be adjusted (time, temperature, reagent concentration) to achieve the target degradation.
-
To 1 mL of the pantoprazole stock solution, add 1 mL of 0.1 M hydrochloric acid.
-
Incubate the solution at 60°C for 2 hours.
-
After incubation, cool the solution to room temperature and neutralize it with an equivalent amount of 0.1 M sodium hydroxide.
-
Dilute the resulting solution to a final concentration of 100 µg/mL with the mobile phase for HPLC analysis.
-
To 1 mL of the pantoprazole stock solution, add 1 mL of 0.1 M sodium hydroxide.
-
Incubate the solution at 60°C for 4 hours.
-
After incubation, cool the solution to room temperature and neutralize it with an equivalent amount of 0.1 M hydrochloric acid.
-
Dilute the resulting solution to a final concentration of 100 µg/mL with the mobile phase for HPLC analysis.
-
To 1 mL of the pantoprazole stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Dilute the resulting solution to a final concentration of 100 µg/mL with the mobile phase for HPLC analysis.
-
Accurately weigh 25 mg of this compound powder into a watch glass and place it in a hot air oven maintained at 80°C for 48 hours.
-
After the specified time, cool the sample and prepare a 100 µg/mL solution in the mobile phase for HPLC analysis.
-
Expose a solution of pantoprazole (1 mg/mL in methanol) to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[3]
-
A control sample should be stored in the dark under the same conditions.
-
After exposure, dilute the solution to a final concentration of 100 µg/mL with the mobile phase for HPLC analysis.
Analytical Method: Stability-Indicating HPLC
A reversed-phase high-performance liquid chromatography (RP-HPLC) method is the most suitable for analyzing pantoprazole and its degradation products.[7]
Table 1: HPLC Method Parameters
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm (e.g., Hypersil ODS, Phenomenex C18)[6][7] |
| Mobile Phase | Gradient elution with: A) 0.01 M Phosphate Buffer (pH adjusted to 7.0) B) Acetonitrile[6] |
| Gradient Program | Time (min) |
| 0 | |
| 15 | |
| 20 | |
| 22 | |
| 25 | |
| Flow Rate | 1.0 mL/min[6] |
| Detection Wavelength | 290 nm[6][12] |
| Injection Volume | 20 µL |
| Column Temperature | Ambient (or controlled at 25°C) |
Data Presentation
The results of the forced degradation studies should be presented in a clear and organized manner to facilitate comparison and interpretation.
Table 2: Summary of Forced Degradation Results for this compound
| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation (Approx.) | Major Degradation Products |
| Acid Hydrolysis | 0.1 M HCl | 2 hours | 60°C | ~25% | Sulfide impurity, others |
| Base Hydrolysis | 0.1 M NaOH | 4 hours | 60°C | < 5% | Minimal degradation |
| Oxidative | 3% H₂O₂ | 24 hours | Room Temp | ~15% | Sulfone impurity, N-oxides |
| Thermal | Dry Heat | 48 hours | 80°C | < 5% | Minimal degradation |
| Photolytic | ICH Q1B | N/A | Ambient | ~10% | N-oxides, other photoproducts |
Visualizations
Experimental Workflow
Caption: Experimental workflow for forced degradation studies of pantoprazole.
Pantoprazole Degradation Pathways
Caption: Major degradation pathways of pantoprazole under stress conditions.
References
- 1. Pantoprazole - Wikipedia [en.wikipedia.org]
- 2. spu.edu.sy [spu.edu.sy]
- 3. researchgate.net [researchgate.net]
- 4. actascientific.com [actascientific.com]
- 5. ClinPGx [clinpgx.org]
- 6. scielo.br [scielo.br]
- 7. benchchem.com [benchchem.com]
- 8. On the Mechanism of Formation and the Synthesis of this compound-Related Compound E: A Phantom Chemical Entity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [PDF] HPLC–DAD method for investigating pantoprazole for its stress-dependent degradation by photolysis and oxidation | Semantic Scholar [semanticscholar.org]
- 10. benchchem.com [benchchem.com]
- 11. scielo.br [scielo.br]
- 12. jgtps.com [jgtps.com]
Application Notes & Protocols: Development of a Dissolution Method for Pantoprazole Sodium Sesquihydrate Delayed-Release Tablets
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pantoprazole sodium sesquihydrate is a proton pump inhibitor that suppresses gastric acid secretion.[1][2] Due to its instability in acidic environments, pantoprazole is typically formulated as enteric-coated, delayed-release tablets to protect the active pharmaceutical ingredient (API) from degradation in the stomach and allow for its release and absorption in the small intestine.[2][3] The development of a robust and reproducible dissolution method is critical for ensuring the quality and in vivo performance of these dosage forms. This document provides a detailed protocol for the dissolution testing of this compound delayed-release tablets, based on established pharmacopeial methods and scientific literature.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental to developing a meaningful dissolution method.
-
Solubility: this compound is freely soluble in water and methanol, and practically insoluble in hexane and dichloromethane.[4] Its solubility is pH-dependent; it is very slightly soluble in phosphate buffer at pH 7.4.[5]
-
Stability: The stability of pantoprazole in aqueous solution is highly pH-dependent.[2][5] It is labile in acidic conditions and its degradation rate increases with decreasing pH.[2][5] Conversely, it is relatively stable in neutral to alkaline conditions.[2] This acid lability necessitates the use of a two-stage dissolution method that mimics the physiological transit from the stomach to the intestine.
Data Presentation
The following tables summarize the recommended parameters for the dissolution method and the analytical finish.
Table 1: Dissolution Method Parameters for this compound Delayed-Release Tablets
| Parameter | Acid Stage | Buffer Stage |
| Apparatus | USP Apparatus 2 (Paddles) | USP Apparatus 2 (Paddles) |
| Dissolution Medium | 0.1 N Hydrochloric Acid | pH 6.8 Phosphate Buffer |
| Volume | 750 mL (initially) | 1000 mL (final) |
| Temperature | 37 ± 0.5 °C | 37 ± 0.5 °C |
| Rotation Speed | 75 rpm | 75 rpm |
| Duration | 120 minutes | 45 minutes |
| Sampling Times | 120 minutes | 10, 20, 30, 45 minutes |
Table 2: HPLC Analytical Method Parameters for Quantification of Pantoprazole
| Parameter | Condition |
| Column | C18, 4.6 mm x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile and pH 7.6 Phosphate Buffer (340:660 v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Detection Wavelength | 280 nm |
| Column Temperature | Ambient |
| Run Time | Approximately 10 minutes |
Experimental Protocols
This section provides a step-by-step guide for performing the dissolution testing of this compound delayed-release tablets.
1. Preparation of Reagents and Solutions
-
0.1 N Hydrochloric Acid (HCl): Dilute 8.3 mL of concentrated HCl to 1000 mL with purified water.
-
pH 6.8 Phosphate Buffer: Dissolve 6.8 g of monobasic potassium phosphate and 0.9 g of sodium hydroxide in 1000 mL of purified water. Adjust the pH to 6.8 ± 0.05 with 0.2 N sodium hydroxide or 0.2 N hydrochloric acid.
-
Dissolution Medium for Buffer Stage: After completion of the acid stage, add 250 mL of 0.20 M tribasic sodium phosphate to the 750 mL of 0.1 N HCl in each vessel.[6] The final pH should be 6.8.
-
Mobile Phase (for HPLC): Prepare a filtered and degassed mixture of acetonitrile and pH 7.6 phosphate buffer (prepared by dissolving 0.178 g of monobasic sodium phosphate and 4.49 g of dibasic sodium phosphate in 1000 mL of water) in a ratio of 340:660 (v/v).[7]
-
Standard Stock Solution: Accurately weigh about 20 mg of USP Pantoprazole Sodium RS and transfer to a 50-mL volumetric flask. Add about 30 mL of 0.02 N sodium hydroxide and sonicate to dissolve. Dilute to volume with 0.02 N sodium hydroxide.[8]
-
Working Standard Solutions: Prepare a series of dilutions from the Standard Stock Solution using the dissolution medium as the diluent to construct a calibration curve.
2. Dissolution Procedure (Two-Stage)
Acid Stage:
-
Place 750 mL of 0.1 N HCl in each of the six dissolution vessels.
-
Equilibrate the medium to 37 ± 0.5 °C.
-
Place one tablet in each vessel.
-
Start the apparatus at a rotation speed of 75 rpm.[6]
-
After 120 minutes, withdraw a sample from each vessel and filter. This sample is for assessing drug release in the acid stage. According to USP, not more than 10% of the labeled amount of pantoprazole should be dissolved.[5][8]
Buffer Stage:
-
After the acid stage, add 250 mL of 0.20 M tribasic sodium phosphate to each vessel to adjust the pH to 6.8.[6]
-
Continue the dissolution for 45 minutes.
-
Withdraw samples at 10, 20, 30, and 45 minutes. Filter the samples immediately through a 0.45 µm syringe filter.
-
Replace the withdrawn volume with an equal volume of fresh, pre-warmed pH 6.8 phosphate buffer.
3. Sample Analysis (HPLC)
-
Analyze the filtered samples from both the acid and buffer stages by HPLC using the parameters outlined in Table 2.
-
Calculate the concentration of pantoprazole in each sample using the calibration curve generated from the working standard solutions.
-
Calculate the cumulative percentage of drug dissolved at each time point. The acceptance criterion for the buffer stage is typically not less than 75% (Q) of the labeled amount of pantoprazole dissolved in 45 minutes.[8]
Mandatory Visualization
The following diagrams illustrate the key workflows in the development of the dissolution method.
Caption: Workflow for Dissolution Method Development.
Caption: Experimental Workflow for Pantoprazole Dissolution.
References
- 1. Physical and Chemical Properties and Methods of Control of Pantoprazol Sodium Sesquihydrate (Review) | Shelekhova | Drug development & registration [pharmjournal.ru]
- 2. benchchem.com [benchchem.com]
- 3. ijrat.org [ijrat.org]
- 4. medline.com [medline.com]
- 5. banglajol.info [banglajol.info]
- 6. Assessment of the pharmaceutical quality of marketed enteric coated this compound products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jetir.org [jetir.org]
- 8. uspnf.com [uspnf.com]
Application Notes and Protocols for the Scale-Up Synthesis of Pantoprazole Sodium Sesquihydrate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the scale-up synthesis of Pantoprazole Sodium Sesquihydrate, a widely used proton pump inhibitor. The following sections detail the synthetic strategy, key process parameters, and analytical controls necessary for a robust and scalable manufacturing process.
Introduction
Pantoprazole is a substituted benzimidazole that irreversibly inhibits the H+/K+-ATPase (proton pump) in gastric parietal cells, reducing gastric acid secretion.[1] It is widely used for the treatment of acid-related gastrointestinal disorders. The sodium salt, specifically the sesquihydrate form, is a common active pharmaceutical ingredient (API).[2]
The synthesis of this compound on an industrial scale involves a multi-step process that requires careful control of reaction conditions to ensure high yield, purity, and the desired crystalline form, while minimizing the formation of process-related impurities.[3]
Overall Synthetic Strategy
The most common and industrially viable route for the synthesis of pantoprazole involves two key steps:
-
Condensation: The coupling of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride with 5-(difluoromethoxy)-2-mercapto-1H-benzimidazole to form the pantoprazole sulfide intermediate.[4]
-
Oxidation: The selective oxidation of the sulfide intermediate to the corresponding sulfoxide (pantoprazole).[3]
-
Salt Formation and Crystallization: Conversion of the pantoprazole free base to its sodium salt and subsequent crystallization to obtain the stable sesquihydrate form.[5]
A one-pot approach, where the sulfide intermediate is not isolated, is often preferred in industrial settings to improve efficiency and yield.[6]
Detailed Experimental Protocols
The following protocols are designed for a scale-up synthesis, assuming a batch size of approximately 50-100 kg of the final product. All operations should be conducted in accordance with Good Manufacturing Practices (GMP).
This protocol describes a one-pot process for the synthesis of pantoprazole sodium, where the sulfide intermediate is not isolated.[5][6]
Materials and Reagents:
-
2-Chloromethyl-3,4-dimethoxypyridine hydrochloride
-
5-(Difluoromethoxy)-2-mercapto-1H-benzimidazole
-
Sodium Hydroxide (NaOH)
-
Dichloromethane (DCM)
-
Sodium Hypochlorite (NaOCl) solution (typically 10-13% active chlorine)
-
Sodium Metabisulfite (Na2S2O5)
-
Acetonitrile (ACN)
Equipment:
-
Glass-lined reactor (1000 L) with temperature control, agitation, and nitrogen blanketing
-
Addition funnels/pumps for controlled reagent addition
-
Filtration unit (e.g., Nutsche filter-dryer)
-
Vacuum drying oven
Procedure:
-
Condensation:
-
Charge the reactor with dichloromethane (DCM, ~500 L), purified water, and sodium hydroxide.
-
Add 5-(difluoromethoxy)-2-mercapto-1H-benzimidazole.
-
Slowly add a solution of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride in water to the reactor at a controlled temperature of 25-30°C.
-
Stir the reaction mixture for 2-3 hours at 25-30°C. Monitor the reaction progress by HPLC until the starting material is consumed.
-
-
Oxidation:
-
Cool the reaction mixture to 0-5°C.
-
Slowly add a pre-cooled aqueous solution of sodium hypochlorite over 2-3 hours, maintaining the temperature between 0-5°C.[3] The slow addition and low temperature are critical to minimize the formation of the sulfone impurity.[3]
-
Stir for an additional 1-2 hours at 0-5°C and monitor the oxidation by HPLC.
-
-
Work-up and Salt Formation:
-
Once the reaction is complete, quench the excess oxidant by adding a 5-10% aqueous solution of sodium metabisulfite.
-
Allow the mixture to warm to room temperature and separate the organic layer.
-
Wash the organic layer with water.
-
Distill off the dichloromethane under reduced pressure.
-
Add acetonitrile (ACN) and a concentrated aqueous solution of sodium hydroxide to the residue.
-
Stir the mixture at room temperature.
-
-
Isolation:
-
Cool the mixture to 0-5°C and stir for 3-4 hours to induce crystallization.[4]
-
Filter the precipitated solid and wash the cake with chilled acetonitrile.
-
Dry the product under vacuum at 40-45°C to a constant weight to yield pantoprazole sodium.
-
This protocol describes the conversion of pantoprazole sodium to the desired crystalline sesquihydrate form.[5]
Materials and Reagents:
-
Pantoprazole Sodium (from Protocol 1)
-
Acetone
-
Purified Water
-
Diisopropyl ether (optional, as an anti-solvent)
Equipment:
-
Crystallization vessel with temperature control and agitation
-
Filtration unit
-
Vacuum drying oven
Procedure:
-
Dissolution:
-
Crystallization:
-
Cool the clear filtrate to room temperature.
-
Add a specific amount of purified water (e.g., ~4.2 L for 70 kg of pantoprazole sodium) to the solution.[5]
-
Stir the suspension for 1 hour at room temperature.
-
Cool the mixture to 0-5°C and continue stirring for at least 1-2 hours to ensure complete crystallization.[5] Seeding with pre-existing crystals of Form I can be beneficial for controlling the crystal size and form.[7]
-
-
Isolation and Drying:
Data Presentation
The following tables summarize key quantitative data for the scale-up synthesis of this compound.
Table 1: Key Process Parameters for One-Pot Synthesis
| Parameter | Value/Range | Rationale/Reference |
| Condensation | ||
| Reaction Temperature | 25-30°C | Optimal for sulfide formation. |
| Reaction Time | 2-3 hours | Typically sufficient for completion. |
| Oxidation | ||
| Oxidizing Agent | Sodium Hypochlorite | Cost-effective and minimizes sulfone impurity.[6] |
| Reaction Temperature | 0-5°C | Critical to control exothermic reaction and prevent over-oxidation.[3][9] |
| Addition Time | 2-3 hours | Slow addition is key to selectivity.[6] |
| Crystallization | ||
| Crystallization Temp. | 0-5°C | Promotes higher yield and stable crystal formation.[5] |
| Stirring Time | ≥ 3 hours | Ensures complete crystallization.[4] |
| Drying Temperature | 40-45°C | Prevents degradation of the final product.[5] |
Table 2: Typical Impurity Profile and Control
| Impurity | Typical Limit (ICH) | Formation Stage | Control Strategy |
| Pantoprazole Sulfone | ≤ 0.15% | Oxidation | Low temperature (0-5°C), controlled addition of oxidant.[3] |
| Pantoprazole Sulfide | ≤ 0.15% | Condensation | Ensure complete oxidation; monitor by HPLC. |
| Pantoprazole N-oxide | ≤ 0.15% | Oxidation | Controlled temperature and pH during oxidation.[9] |
Quality Control and Analytical Methods
In-process controls (IPCs) and final product testing are crucial for ensuring the quality of this compound.
-
High-Performance Liquid Chromatography (HPLC): Used to monitor reaction progress, identify and quantify impurities, and for the final assay of the API.
-
Karl Fischer Titration: To determine the water content and confirm the formation of the sesquihydrate.
-
Powder X-ray Diffraction (PXRD): To confirm the crystalline form (Form I) of the final product.[10]
-
Thermogravimetric Analysis (TGA): Can be used to determine the degree of crystallinity.[10]
-
Residual Solvent Analysis (Gas Chromatography): To ensure that residual solvents (e.g., DCM, Acetone, Diisopropyl ether) are below the limits specified by ICH guidelines.
Disclaimer: This document provides a general guideline for the scale-up synthesis of this compound based on publicly available information. The actual implementation of this process should be carried out by qualified professionals in a suitable manufacturing facility, and all procedures should be validated to ensure compliance with regulatory requirements.[11][12]
References
- 1. Compounding of Liquid and Solid Dose Adjustable Formulations with Pantoprazole: Comparison of Stability, Applicability and Suitability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. thepharmajournal.com [thepharmajournal.com]
- 3. Environmentally Benign and Facile Process for the Synthesis of this compound: Phase Transformation of Pantoprazole Sodium Heterosolvate to this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. WO2006064249A2 - Process for the preparation of pantoprazole sodium - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. CN111057044A - Preparation method of single crystal form of this compound - Google Patents [patents.google.com]
- 8. EP1795530A1 - Process for preparing known this compound - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
- 10. asianpubs.org [asianpubs.org]
- 11. ijnrd.org [ijnrd.org]
- 12. ijprajournal.com [ijprajournal.com]
Application Notes and Protocols for the Purification of Pantoprazole Sodium Sesquihydrate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the purification of pantoprazole sodium sesquihydrate, a widely used proton pump inhibitor. The following protocols are based on established scientific literature and patents, offering guidance on achieving high-purity crystalline forms suitable for pharmaceutical applications.
Introduction to this compound and Impurity Profiling
Pantoprazole is a substituted benzimidazole that suppresses gastric acid secretion.[1][2] It is commercially available as the sodium sesquihydrate salt. The control of impurities in the final active pharmaceutical ingredient (API) is critical to ensure its safety and efficacy.[3][4] Common impurities can arise from the synthesis process or degradation.[4]
Commonly Encountered Impurities:
-
Process-Related Impurities: These include starting materials, intermediates, and by-products from the chemical synthesis.[4][5] For instance, the synthesis of pantoprazole involves the condensation of 5-difluoromethoxy-2-mercaptobenzimidazole with 2-chloromethyl-3,4-dimethoxypyridine hydrochloride, followed by oxidation.[6]
-
Degradation Products: Pantoprazole is susceptible to degradation under certain conditions, such as in acidic environments, under oxidative stress, and upon exposure to light.[7]
-
Polymorphic and Pseudopolymorphic Forms: Pantoprazole sodium can exist in different crystalline forms (polymorphs) and as various hydrates (pseudopolymorphs).[8] Ensuring the correct and stable crystalline form, the sesquihydrate, is crucial for consistent drug performance.
High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the primary analytical techniques for impurity profiling of pantoprazole.[3]
Purification Techniques: Crystallization
Crystallization is the most common method for purifying this compound. The general principle involves dissolving the crude pantoprazole (as a free base or sodium salt) in a suitable solvent system and then inducing crystallization by cooling, adding an anti-solvent, or a combination of both.
Protocol 1: Anti-Solvent Crystallization of this compound
This protocol describes the preparation of crystalline Form-I of this compound from pantoprazole free base using a solvent and anti-solvent system.
Methodology:
-
Dissolution: Dissolve pantoprazole free base in a suitable solvent such as tetrahydrofuran, acetonitrile, or ethyl acetate containing a stoichiometric amount of aqueous sodium hydroxide solution.[9] C1-C4 straight or branched-chain alcohols like methanol, ethanol, isopropanol, or butanol can also be used.[9]
-
Filtration: Filter the resulting solution to remove any particulate matter.[9]
-
Crystallization: Slowly add an anti-solvent to the filtrate with stirring to induce crystallization.[9] Suitable anti-solvents include petroleum ether, hexane, n-heptane, cyclohexane, dichloromethane, chloroform, diisopropyl ether, or methyl-tertiary butyl ether.[9]
-
Maturation: Continue stirring the suspension for a period of 1 to 6 hours to allow for complete crystallization.[9]
-
Isolation: Cool the mixture, typically to 5-10°C, and continue stirring for another 2-4 hours.[9] Filter the solid product.
-
Washing: Wash the isolated crystals with a small amount of the anti-solvent.[9]
-
Drying: Dry the purified this compound under vacuum at a temperature of 40-50°C to a constant weight.[9]
Experimental Workflow for Anti-Solvent Crystallization
Caption: Workflow for Anti-Solvent Crystallization of Pantoprazole.
Protocol 2: Seeded Crystallization from a Mixed Solvent System
This method is employed to obtain a single crystal form of this compound starting from the monohydrate form.
Methodology:
-
Dissolution: Add pantoprazole sodium monohydrate and a mixed solvent of ethyl acetate and water to a reaction vessel.[10] A typical mass ratio of ethyl acetate to water to pantoprazole sodium monohydrate is 100:(1-5):10.[10] Heat the mixture to dissolve the solid.
-
Seeding and Thermal Cycling: Heat the solution to 60-65°C and add seed crystals of this compound.[10]
-
Programmed Cooling and Heating: Subject the mixture to a programmed heating and cooling cycle under stirring to promote crystal growth.[10] For example:
-
Cool to 45-50°C over 0.2-1 hour and hold for 0.2-0.5 hour.
-
Heat back to 60-65°C over 0.2-1 hour and hold for 0.2-0.5 hour.
-
Repeat this cycle as necessary to achieve the desired crystal size and purity.[10]
-
-
Isolation: Separate the precipitated crystals by centrifugation or filtration.[10]
-
Drying: Dry the isolated crystals to obtain the pure single crystal form of this compound.[10]
Protocol 3: Conversion from Solid Pantoprazole Sodium
This protocol outlines a process for preparing this compound from solid pantoprazole sodium (e.g., monohydrate or other solvates).
Methodology:
-
Heating: Heat the solid pantoprazole sodium to a temperature of at least 30°C, preferably between 40°C and 60°C.[11]
-
Hydration: Add water to the heated solid under agitation to form a mixture.[11]
-
Drying under Agitation: Dry the resulting mixture while maintaining agitation and a temperature of at least 30°C.[11]
-
Recovery: Recover the final this compound.[11]
Analytical Methods for Purity Assessment
The purity of the final product should be rigorously assessed. HPLC is the most common technique for this purpose.
HPLC Method for Impurity Profiling
Chromatographic Conditions:
| Parameter | Condition 1 | Condition 2 |
| Column | Hypersil ODS (250 x 4.6 mm, 5 µm)[3][7] | Zorbax Eclipse XDB C18 (150 x 4.6 mm, 5 µm)[3][5] |
| Mobile Phase A | 0.01 M phosphate buffer (pH 7.0)[3][7] | 0.01 M ammonium acetate with 1 mL/L triethylamine (pH 4.5 with orthophosphoric acid) : Acetonitrile (70:30, v/v)[3][5] |
| Mobile Phase B | Acetonitrile[3][7] | 0.01 M ammonium acetate with 1 mL/L triethylamine (pH 4.5 with orthophosphoric acid) : Acetonitrile (30:70, v/v)[3][5] |
| Gradient | Time-based gradient program[3][7] | Suitable gradient program[3][5] |
| Flow Rate | 1.0 mL/min[3][7] | 1.0 mL/min[3][5] |
| Detection | UV at 290 nm[3][7] | UV at 290 nm[3][5] |
| Column Temperature | Ambient[3] | 30°C[3] |
| Injection Volume | 20 µL[3] | Not specified |
| Diluent | Acetonitrile : 0.1 M Sodium Hydroxide (50:50, v/v)[3] | Not specified |
System Suitability:
Before analysis, the chromatographic system should be evaluated for its suitability. Parameters such as theoretical plates, tailing factor, and reproducibility of injections should be monitored.
Data Presentation of Purity Analysis:
| Sample Lot | Purity by HPLC (%) | Impurity A (%) | Impurity B (%) | Impurity C (%) | Total Impurities (%) |
| PSS-001 | 99.85 | 0.05 | 0.03 | 0.02 | 0.15 |
| PSS-002 | 99.92 | 0.03 | 0.01 | 0.01 | 0.08 |
| PSS-003 | 99.78 | 0.08 | 0.05 | 0.04 | 0.22 |
Note: The data in this table is illustrative and will vary depending on the specific synthesis and purification process.
Logical Relationship for Purity Assessment
Caption: Decision-making workflow for purity assessment.
Conclusion
The purification of this compound to meet stringent pharmaceutical standards is achievable through carefully controlled crystallization processes. The selection of appropriate solvents, anti-solvents, and process parameters is critical to obtaining the desired crystalline form with high purity. Robust analytical methods, particularly HPLC, are essential for the verification of purity and the quantification of any process-related or degradation impurities. The protocols and data presented herein provide a comprehensive guide for researchers and professionals in the development and manufacturing of this compound.
References
- 1. WO2006040778A1 - Process for preparations and purification of pantoprazole sesquihydrate - Google Patents [patents.google.com]
- 2. WO2009010937A1 - Process for the preparation op pantoprazole sodium and this compound - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. synthinkchemicals.com [synthinkchemicals.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. scielo.br [scielo.br]
- 8. Physical characterization of pantoprazole sodium hydrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. US6933389B2 - Process for preparation of crystalline form-1 of this compound - Google Patents [patents.google.com]
- 10. CN111057044A - Preparation method of single crystal form of this compound - Google Patents [patents.google.com]
- 11. EP3187494A1 - Process for the preparation of this compound - Google Patents [patents.google.com]
Application Notes and Protocols: Pantoprazole Sodium Sesquihydrate for Proton Pump Inhibition in Animal Models
Audience: Researchers, scientists, and drug development professionals.
Introduction Pantoprazole sodium sesquihydrate is a proton pump inhibitor (PPI) that effectively suppresses gastric acid secretion.[1][2] It is widely used in veterinary medicine and preclinical research to study acid-related gastrointestinal conditions.[2][3] Pantoprazole works by irreversibly binding to and inhibiting the hydrogen-potassium ATPase (H+/K+ ATPase) enzyme system, the final step in the pathway of gastric acid production in parietal cells.[1][2][4] This document provides detailed application notes, quantitative data summaries, and experimental protocols for the use of pantoprazole in various animal models.
Mechanism of Action
Pantoprazole is a substituted benzimidazole that, following absorption, accumulates in the acidic environment of the parietal cell secretory canaliculi.[5][6] Here, it is converted to its active form, a sulfenamide derivative.[5] This active form then forms a covalent disulfide bond with cysteine residues on the H+/K+ ATPase pump, leading to its irreversible inactivation.[2][5][6] Acid secretion can only resume once new proton pumps are synthesized and inserted into the cell membrane.[4] This mechanism ensures a prolonged and potent inhibition of both basal and stimulated gastric acid secretion.[1]
References
- 1. Protonix (Pantoprazole): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 2. Pantoprazole - Wikipedia [en.wikipedia.org]
- 3. vetscraft.com [vetscraft.com]
- 4. Pantoprazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. What is the mechanism of S-pantoprazole sodium? [synapse.patsnap.com]
- 6. What is the mechanism of Pantoprazole Sodium Hydrate? [synapse.patsnap.com]
Application Notes and Protocols: Pantoprazole Sodium Sesquihydrate in Gastroenterology Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the scientific and research applications of pantoprazole sodium sesquihydrate, a proton pump inhibitor (PPI), in the field of gastroenterology. This document details its mechanism of action, presents key quantitative data from various studies, and offers detailed experimental protocols for its investigation.
Introduction
This compound is a substituted benzimidazole that irreversibly inhibits the gastric H+/K+ ATPase (proton pump) in parietal cells, the final step in gastric acid secretion.[1][2] This potent and long-lasting inhibition of both basal and stimulated acid secretion makes it a cornerstone therapy for acid-related gastrointestinal disorders such as gastroesophageal reflux disease (GERD), peptic ulcer disease, and Zollinger-Ellison syndrome.[3][4][5] Beyond its acid-suppressing effects, recent research has unveiled novel applications for pantoprazole in cancer research, particularly in gastric cancer, by modulating key cellular signaling pathways.[6][7][8]
Mechanism of Action
Pantoprazole is administered as an inactive prodrug. After absorption, it is activated in the acidic environment of the parietal cell secretory canaliculi to a reactive sulfenamide cation.[2][9] This active form then forms a covalent disulfide bond with cysteine residues on the alpha subunit of the H+/K+ ATPase, leading to irreversible inactivation of the enzyme.[1][9] Acid secretion can only resume after the synthesis of new proton pumps, resulting in a prolonged duration of action of up to 24 hours.[1][10]
In the context of cancer biology, pantoprazole has been shown to inhibit vacuolar-ATPases (V-ATPases), which are crucial for maintaining the acidic tumor microenvironment.[6][11] This inhibition can disrupt cancer cell proliferation, induce apoptosis, and inhibit invasion.[6] One of the key pathways implicated in these effects is the Wnt/β-catenin signaling pathway.[6][7][11]
Quantitative Data Summary
The following tables summarize key quantitative data from various research applications of pantoprazole.
Table 1: Helicobacter pylori Eradication Rates with Pantoprazole-Based Therapies
| Therapy Regimen | Duration | Eradication Rate (%) | Study Reference |
| Triple Therapy | |||
| Pantoprazole + Clarithromycin + Amoxicillin | 7 days | 78% | [12] |
| Pantoprazole + Clarithromycin + Nitroimidazole | 7 days | 84% | [12] |
| Pantoprazole + Amoxicillin + Nitroimidazole | 7 days | 74% | [12] |
| Pantoprazole (40mg BID) + Clarithromycin + Amoxicillin/Metronidazole | 7 days | >95% | [13] |
| Quadruple Therapy | |||
| Pantoprazole (40mg BID) + Bismuth Subcitrate + Tetracycline + Metronidazole | 7 days | 82% | [13] |
| High-Dose Dual Therapy (Elderly Patients) | |||
| Pantoprazole (40mg TID) + Amoxicillin (1000mg TID) | 14 days | 89.3% (ITT) | [14] |
BID: twice daily; TID: three times daily; ITT: Intention-to-treat analysis.
Table 2: Pharmacodynamic Properties of Pantoprazole
| Parameter | Species | Value | Study Reference |
| Degradation Half-life (pH 5) | In vitro | ~2.8 hours | [4] |
| Degradation Half-life (pH 7.8) | In vitro | ~220 hours | [4] |
| Apparent reaction rate constant with proton pumps | Human | 0.751 L/mg/h | [15] |
| Apparent reaction rate constant with proton pumps | Rat | 0.691 L/mg/h | [15] |
| Apparent recovery rate of proton pumps | Human | 0.031 h⁻¹ | [15] |
| Apparent recovery rate of proton pumps | Rat | 0.053 h⁻¹ | [15] |
Table 3: Effects of Pantoprazole on Gastric Cancer Cells in vitro
| Cell Line | Treatment | Effect | Signaling Pathway | Study Reference |
| SGC7901 | Pantoprazole | Inhibition of proliferation, induction of apoptosis, decreased invasion | Inhibition of V-ATPases, decreased phospho-LRP6, β-catenin, c-Myc, and cyclin D1 (Wnt/β-catenin) | [6][11] |
| MKN-45 (Gastric Cancer Stem-like Cells) | Pantoprazole | Decreased cell viability, angiogenesis, metastasis, and stemness features | Inhibition of Wnt signaling pathway (modulation of CTNNB1, WNT1, etc.) | [7][16] |
| SGC-7901 and HGC-27 (Gastric Cancer Stem Cells) | Pantoprazole | Decreased proliferation, 5-FU chemoresistance, and self-renewal capacity | Inhibition of EMT/β-catenin pathways | [8] |
Experimental Protocols
In Vitro Assessment of Pantoprazole's Effect on Gastric Cancer Cell Viability
This protocol is designed to assess the anti-proliferative effects of pantoprazole on a human gastric adenocarcinoma cell line (e.g., SGC7901).
Materials:
-
Human gastric adenocarcinoma cell line (e.g., SGC7901)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed SGC7901 cells into 96-well plates at a density of 5 x 10³ cells/well in 100 µL of complete medium and incubate overnight.
-
Drug Treatment: Prepare a stock solution of pantoprazole in a suitable solvent (e.g., sterile water or PBS) and dilute it to various concentrations in the complete medium. Replace the medium in the wells with 100 µL of medium containing different concentrations of pantoprazole. Include a vehicle control group.
-
Incubation: Incubate the plates for 24, 48, or 72 hours.
-
MTT Assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value.
Western Blot Analysis of Wnt/β-catenin Signaling Pathway Proteins
This protocol outlines the procedure to investigate the effect of pantoprazole on the expression of key proteins in the Wnt/β-catenin signaling pathway.
Materials:
-
Treated and untreated gastric cancer cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-phospho-LRP6, anti-β-catenin, anti-c-Myc, anti-cyclin D1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction: Lyse the cells with RIPA buffer. Quantify protein concentration using the BCA assay.
-
SDS-PAGE: Denature protein samples and separate them by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add ECL substrate.
-
Imaging: Capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Visualizations
Caption: Mechanism of action of pantoprazole in gastric parietal cells.
Caption: Pantoprazole's inhibitory effect on the Wnt/β-catenin pathway.
Caption: General experimental workflow for studying pantoprazole in cancer cells.
References
- 1. Pantoprazole - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of S-pantoprazole sodium? [synapse.patsnap.com]
- 3. clinicaltrials.eu [clinicaltrials.eu]
- 4. Protonix (Pantoprazole): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 5. nbinno.com [nbinno.com]
- 6. Effect of pantoprazole on human gastric adenocarcinoma SGC7901 cells through regulation of phospho‑LRP6 expression in Wnt/β-catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pantoprazole Inhibited Metastasis and Angiogenesis Through Wnt/β-Catenin Signaling Pathway in Gastric Cancer Stem-Like Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Proton pump inhibitor pantoprazole inhibits the proliferation, self‑renewal and chemoresistance of gastric cancer stem cells via the EMT/β‑catenin pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. What is the mechanism of Pantoprazole Sodium Hydrate? [synapse.patsnap.com]
- 10. Pantoprazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. Pantoprazole based therapies in Helicobacter pylori eradication: a systematic review and meta-analysis - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Pantoprazole Uses, Dosage & Side Effects - Drugs.com [drugs.com]
- 14. Frontiers | 14-day pantoprazole- and amoxicillin-containing high-dose dual therapy for Helicobacter pylori eradication in elderly patients: A prospective, randomized controlled trial [frontiersin.org]
- 15. Pharmacodynamic modeling of pantoprazole's irreversible effect on gastric acid secretion in humans and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Pantoprazole Sodium Sesquihydrate: A Versatile Tool for Pharmacological Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Pantoprazole sodium sesquihydrate is a potent and widely used proton pump inhibitor (PPI) that irreversibly inactivates the gastric H+/K+ ATPase, the enzyme responsible for the final step of acid secretion in the stomach.[1][2] Its high specificity and established safety profile have made it a cornerstone in the treatment of acid-related gastrointestinal disorders.[3] Beyond its clinical applications, pantoprazole serves as a valuable tool compound in pharmacological research, enabling the investigation of proton pump biology, acid-related disease models, and potential off-target effects.
This document provides detailed application notes and experimental protocols for the use of this compound as a tool compound in a research setting. It is intended to guide researchers, scientists, and drug development professionals in the effective utilization of this compound for in vitro and in vivo studies.
Physicochemical Properties and Formulation
This compound is a white to off-white crystalline powder.[4] It is freely soluble in water and very slightly soluble in phosphate buffer at pH 7.4.[4] The stability of pantoprazole is pH-dependent, with the rate of degradation increasing as the pH decreases.[4][5] At room temperature, its degradation half-life is approximately 2.8 hours at pH 5.0 and extends to around 220 hours at pH 7.8.[4][5] For experimental use, it is crucial to consider this pH sensitivity when preparing solutions.
Preparation of this compound for In Vitro and In Vivo Studies:
For in vitro studies, this compound can be dissolved in sterile, deionized water or a suitable buffer with a pH above 7.0 to ensure stability. For cell culture experiments, the final concentration of the vehicle should be carefully controlled and a vehicle-only control group should be included.
For in vivo oral administration in rodents, pantoprazole is typically suspended in a vehicle such as 1% carboxymethylcellulose (CMC).[6] To prepare a suspension, the required amount of pantoprazole is weighed and gradually mixed with the CMC solution to achieve a uniform suspension. The dose volume for oral gavage in rats is commonly 5-20 mL/kg.[5][6]
Mechanism of Action
Pantoprazole is a prodrug that requires activation in an acidic environment.[7] After systemic absorption, it accumulates in the acidic canaliculi of gastric parietal cells.[8] Here, it is protonated and converted to its active form, a cyclic sulfenamide.[8] This active metabolite then forms a covalent disulfide bond with cysteine residues on the extracytoplasmic domain of the H+/K+ ATPase, specifically targeting Cys-813 and Cys-822. This irreversible binding inactivates the proton pump, leading to a profound and long-lasting inhibition of both basal and stimulated gastric acid secretion.[2]
Mechanism of action of pantoprazole.
Quantitative Data
The following tables summarize key quantitative parameters of this compound from various in vitro and in vivo studies.
| Parameter | Value | Species/System | Reference(s) |
| IC50 (CYP2C19 Inhibition) | ≥ 25 µM | Human Liver Microsomes | |
| IC50 (CYP1A2 Inhibition) | > 40 µM | Human Liver Microsomes | |
| IC50 (H+/K+-ATPase Inhibition) | 6.8 µM | Gastric Membrane Vesicles | [9] |
| V-ATPase Inhibition | ~70% at 20 µM | Isolated Lysosomes | [10] |
| Study Type | Animal Model | ED50 Value | Reference(s) |
| Water-Immersion Restraint Stress | Rat | 0.78 mg/kg | [6] |
| Ethanol-Induced Ulcer | Rat | 20.5 mg/kg | [6] |
| Pylorus Ligation-Induced Ulcer | Rat | > 50.0 mg/kg | [6] |
Experimental Protocols
In Vitro Assays
This protocol describes the measurement of H+/K+-ATPase activity and its inhibition by pantoprazole using a microsomal fraction enriched with the proton pump from hog gastric mucosa.
Materials:
-
H+/K+-ATPase enriched microsomes (prepared from hog or rabbit gastric mucosa)
-
This compound
-
Assay Buffer: 40 mM Tris-HCl (pH 7.4), 2 mM MgCl₂, 10 mM KCl
-
ATP solution: 2 mM ATP in assay buffer
-
Inhibitor solutions: Various concentrations of pantoprazole in the appropriate solvent (e.g., water)
-
Malachite Green Reagent for phosphate detection
-
96-well microplate
-
Incubator and microplate reader
Procedure:
-
Enzyme Preparation: Thaw the H+/K+-ATPase enriched microsomes on ice. Dilute the microsomes in ice-cold assay buffer to a final protein concentration of approximately 5-10 µg/mL.
-
Inhibitor Pre-incubation: In a 96-well plate, add 10 µL of the desired pantoprazole concentration (or vehicle control) to the wells.
-
Enzyme Addition: Add 80 µL of the diluted microsomal suspension to each well.
-
Activation (Acidic Environment Simulation): To activate the pantoprazole, pre-incubate the plate at 37°C for 30 minutes. This allows for the acid-catalyzed conversion of the prodrug to its active form.
-
Initiation of Reaction: Start the enzymatic reaction by adding 10 µL of the 2 mM ATP solution to each well.
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Termination of Reaction and Phosphate Detection: Stop the reaction by adding 25 µL of the Malachite Green Reagent.
-
Measurement: After a 15-minute incubation at room temperature for color development, measure the absorbance at 620 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each pantoprazole concentration compared to the vehicle control. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Workflow for H+/K+-ATPase inhibition assay.
This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the effect of pantoprazole on the viability of a relevant cell line (e.g., a gastric cancer cell line like SGC-7901).
Materials:
-
Gastric cancer cell line (e.g., SGC-7901)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well cell culture plates
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate overnight in a CO₂ incubator at 37°C to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of pantoprazole in complete medium. Remove the old medium from the wells and add 100 µL of the pantoprazole solutions (or vehicle control) to the respective wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) in a CO₂ incubator at 37°C.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Formazan Crystal Formation: Incubate the plate for 4 hours in the CO₂ incubator at 37°C to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC₅₀ value can be determined by plotting the percentage of viability against the logarithm of the pantoprazole concentration.
In Vivo Assays
This model is used to evaluate the effect of antisecretory agents on gastric ulcer formation due to the accumulation of gastric acid.
Materials:
-
Male Wistar or Sprague-Dawley rats (180-220 g)
-
This compound
-
Vehicle (1% CMC)
-
Anesthetic (e.g., ether or isoflurane)
-
Surgical instruments
-
Suture material
Procedure:
-
Animal Preparation: Fast the rats for 24-48 hours before the experiment, with free access to water.[6]
-
Drug Administration: Administer pantoprazole (e.g., 10, 25, 50 mg/kg) or vehicle orally by gavage 30 minutes before the surgical procedure.[6]
-
Surgical Procedure (Pylorus Ligation): Anesthetize the rat. Make a midline abdominal incision to expose the stomach. Ligate the pyloric end of the stomach with a silk suture, being careful not to obstruct the blood supply. Close the abdominal incision with sutures.
-
Post-operative Period: Return the animals to their cages and deprive them of food and water.
-
Sample Collection: After 17-19 hours, euthanize the rats.[6][11] Open the abdomen and ligate the esophageal end of the stomach.
-
Gastric Content Analysis: Collect the gastric content into a centrifuge tube. Measure the volume and pH of the gastric juice.
-
Ulcer Scoring: Open the stomach along the greater curvature and wash it with saline. Examine the gastric mucosa for ulcers. Score the ulcers based on a predefined scale. A common scoring system is:
-
0: No ulcer
-
1: Red coloration
-
2: Spot ulcers
-
3: Hemorrhagic streaks
-
4: Ulcers >3 mm but <5 mm
-
5: Ulcers >5 mm[12]
-
-
Data Analysis: Calculate the mean ulcer score for each group and compare the pantoprazole-treated groups with the vehicle control group.
This model is used to assess the protective effect of compounds against gastric damage induced by non-steroidal anti-inflammatory drugs.
Materials:
-
Male Wistar rats (180-220 g)
-
This compound
-
Indomethacin
-
Vehicle (1% CMC)
Procedure:
-
Animal Preparation: Fast the rats for 24 hours before the experiment, with free access to water.
-
Drug Administration: Administer pantoprazole (e.g., 20, 40 mg/kg) or vehicle orally by gavage.[13]
-
Ulcer Induction: Thirty minutes after pantoprazole administration, induce gastric ulcers by oral or subcutaneous administration of indomethacin (e.g., 25-30 mg/kg).[14]
-
Observation Period: Return the animals to their cages with free access to water.
-
Sample Collection and Ulcer Scoring: After 4-6 hours, euthanize the rats.[13] Isolate the stomach, open it along the greater curvature, and wash with saline. Score the gastric lesions as described in Protocol 3.
-
Data Analysis: Calculate the mean ulcer index for each group and determine the percentage of protection offered by pantoprazole compared to the indomethacin-only control group.
General workflow for in vivo ulcer models.
Off-Target Considerations
While pantoprazole is highly selective for the H+/K+ ATPase, it is important to consider potential off-target effects, especially at higher concentrations used in research settings.
-
Cytochrome P450 (CYP) Enzymes: Pantoprazole is metabolized by CYP2C19 and CYP3A4.[15] In vitro studies have shown that it is a weak inhibitor of these enzymes, with IC₅₀ values generally being high. However, at high concentrations, the potential for drug-drug interactions should be considered in experimental designs.
-
Vacuolar-type H+-ATPase (V-ATPase): Some studies suggest that PPIs, including pantoprazole, can inhibit V-ATPases, which are involved in the acidification of intracellular compartments like lysosomes.[10][16] This could have implications for cellular processes such as autophagy and protein degradation.
-
Other Potential Off-Target Effects: Research has explored other potential effects of pantoprazole, including modulation of inflammatory responses and anti-angiogenic properties, although the mechanisms are not fully elucidated.
Conclusion
This compound is a powerful and specific tool for studying gastric acid secretion and related pathologies. Its well-defined mechanism of action and established in vivo efficacy make it an excellent positive control and investigational agent. By following the detailed protocols and considering the quantitative data presented in this document, researchers can effectively utilize pantoprazole to advance their pharmacological studies. As with any tool compound, careful experimental design, including appropriate controls and consideration of potential off-target effects, is crucial for generating robust and reliable data.
References
- 1. Animal models of acute gastric mucosal injury: Macroscopic and microscopic evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Improved Image Analysis for Measuring Gastric Ulcer Index in Animal Models and Clinical Diagnostic Data - PMC [pmc.ncbi.nlm.nih.gov]
- 3. a graphvis `dot` script example · GitHub [gist.github.com]
- 4. Isolation of H+,K+-ATPase-enriched Membrane Fraction from Pig Stomachs | Springer Nature Experiments [experiments.springernature.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Different Antiulcer Activities of Pantoprazole in Stress, Alcohol and Pylorus Ligation-Induced Ulcer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A new model of duodenal ulcers induced in rats by indomethacin plus histamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Solubilization, purification, and characterization of (H+, K+)ATPase from hog gastric microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sphinxsai.com [sphinxsai.com]
- 10. Molecular basis of V-ATPase inhibition by bafilomycin A1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bio.libretexts.org [bio.libretexts.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Indomethacin-Induced Gastric Ulcer in Rats: Gastroprotectivity of Muscari neglectum in Water [mdpi.com]
- 15. medium.com [medium.com]
- 16. Khan Academy [khanacademy.org]
Application Notes and Protocols for Studying the Efficacy of Pantoprazole Sodium Sesquihydrate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for designing and conducting preclinical and clinical studies to evaluate the efficacy of pantoprazole sodium sesquihydrate, a proton pump inhibitor (PPI) widely used in the management of acid-related gastrointestinal disorders.
Introduction
This compound is a third-generation proton pump inhibitor that effectively suppresses gastric acid secretion.[1][2] It is a prodrug that, in the acidic environment of the parietal cell canaliculus, is converted to its active form, a sulfenamide derivative.[3][4] This active form covalently binds to the H+/K+-ATPase (proton pump) on the apical membrane of gastric parietal cells, leading to an irreversible inhibition of the final step in gastric acid production.[1][5] This profound and long-lasting inhibition of both basal and stimulated acid secretion makes pantoprazole a cornerstone in the treatment of various acid-peptic disorders, including gastroesophageal reflux disease (GERD), erosive esophagitis, and as a component of eradication therapy for Helicobacter pylori.[2][6]
Mechanism of Action Signaling Pathway
The following diagram illustrates the mechanism of action of pantoprazole at the cellular level within a gastric parietal cell.
Preclinical Efficacy Evaluation: In Vitro and In Vivo Models
In Vitro Efficacy Assessment
3.1.1. H+/K+-ATPase Inhibition Assay
This assay directly measures the inhibitory effect of pantoprazole on the proton pump enzyme.
Protocol:
-
Preparation of H+/K+-ATPase-enriched vesicles:
-
Isolate gastric mucosal membranes from a suitable animal model (e.g., hog or rabbit stomachs) through differential centrifugation and sucrose density gradient centrifugation to obtain vesicles enriched with H+/K+-ATPase.
-
-
Pre-activation of Pantoprazole:
-
As pantoprazole requires an acidic environment for activation, pre-incubate it in an acidic buffer (pH < 4.0) for a specified time before adding it to the enzyme assay.
-
-
Enzyme Inhibition Assay:
-
Incubate the H+/K+-ATPase-enriched vesicles with varying concentrations of activated pantoprazole.
-
Initiate the ATPase reaction by adding ATP.
-
Measure the rate of ATP hydrolysis by quantifying the amount of inorganic phosphate (Pi) released, typically using a colorimetric method (e.g., malachite green assay).
-
-
Data Analysis:
-
Calculate the percentage of inhibition of H+/K+-ATPase activity at each pantoprazole concentration compared to a vehicle control.
-
Determine the IC50 value (the concentration of pantoprazole that causes 50% inhibition of enzyme activity) by plotting the percentage of inhibition against the logarithm of the pantoprazole concentration and fitting the data to a sigmoidal dose-response curve.
-
In Vivo Efficacy Assessment
3.2.1. Pylorus Ligation-Induced Ulcer Model in Rats
This model assesses the ability of pantoprazole to reduce gastric acid secretion and protect against ulcer formation.
Protocol:
-
Animal Preparation:
-
Fast adult Wistar or Sprague-Dawley rats for 24-36 hours with free access to water.
-
-
Drug Administration:
-
Administer this compound or the vehicle control orally or intraperitoneally 30-60 minutes before the surgical procedure.
-
-
Surgical Procedure (Pylorus Ligation):
-
Anesthetize the rats (e.g., with ether or a ketamine/xylazine cocktail).
-
Make a midline abdominal incision to expose the stomach.
-
Ligate the pyloric end of the stomach using a silk suture, being careful not to obstruct the blood supply.
-
Close the abdominal incision with sutures.
-
-
Post-Operative Period:
-
Deprive the animals of food and water for a specified period (e.g., 4-19 hours).
-
-
Sample Collection and Analysis:
-
Euthanize the rats and collect the gastric contents.
-
Measure the volume of gastric juice, determine its pH, and titrate with 0.01 N NaOH to determine the total and free acidity.
-
Open the stomach along the greater curvature and examine the gastric mucosa for ulcers.
-
Score the ulcers based on their number and severity to calculate an ulcer index.
-
3.2.2. NSAID-Induced Gastric Ulcer Model in Rats
This model evaluates the gastroprotective effect of pantoprazole against ulcers induced by nonsteroidal anti-inflammatory drugs (NSAIDs).
Protocol:
-
Animal Preparation:
-
Fast adult Wistar or Sprague-Dawley rats for 24 hours with free access to water.
-
-
Drug Administration:
-
Administer this compound or the vehicle control orally 30-60 minutes before the administration of the NSAID.
-
-
Ulcer Induction:
-
Administer a single oral dose of an NSAID (e.g., indomethacin 20-40 mg/kg or aspirin 200 mg/kg).
-
-
Observation Period:
-
Keep the animals for a specified period (e.g., 4-6 hours) after NSAID administration.
-
-
Ulcer Assessment:
-
Euthanize the rats, remove the stomachs, and open them along the greater curvature.
-
Score the gastric lesions based on their number and severity to calculate an ulcer index.
-
Clinical Efficacy Evaluation
Clinical Trial Design for Gastroesophageal Reflux Disease (GERD)
A randomized, double-blind, placebo-controlled, multicenter study is the gold standard for evaluating the efficacy of pantoprazole in patients with GERD.
4.1.1. Study Population:
-
Patients aged 18 years and older with a clinical diagnosis of GERD, confirmed by endoscopy for erosive esophagitis or by pH monitoring for non-erosive reflux disease (NERD).
4.1.2. Treatment Arms:
-
Pantoprazole sodium sesquhydrate (e.g., 20 mg or 40 mg) once daily.
-
Placebo once daily.
-
An active comparator (e.g., another PPI or an H2-receptor antagonist) can also be included.
4.1.3. Key Efficacy Endpoints:
-
Primary Endpoint:
-
For erosive esophagitis: Complete healing of esophageal erosions as assessed by endoscopy at 4 and 8 weeks.
-
For NERD: Complete resolution of heartburn symptoms.
-
-
Secondary Endpoints:
-
Proportion of patients with symptom relief (e.g., heartburn, regurgitation).
-
Time to sustained symptom relief.
-
Quality of life assessments using validated questionnaires (e.g., GERD-Q).
-
Use of rescue antacid medication.
-
4.1.4. Experimental Workflow:
Data Presentation
Quantitative data from preclinical and clinical studies should be summarized in clear and concise tables to facilitate comparison and interpretation.
Table 1: Preclinical Efficacy of Pantoprazole in Animal Models
| Model | Parameter | Vehicle Control | Pantoprazole (Dose) | % Inhibition |
| Pylorus Ligation | Ulcer Index | [Value] | [Value] (e.g., 30 mg/kg) | [Value] |
| Gastric Volume (ml) | [Value] | [Value] (e.g., 30 mg/kg) | [Value] | |
| Total Acidity (mEq/L) | [Value] | [Value] (e.g., 30 mg/kg) | [Value] | |
| NSAID-Induced Ulcer | Ulcer Index | [Value] | [Value] (e.g., 30 mg/kg) | [Value] |
Table 2: Clinical Efficacy of Pantoprazole in Erosive Esophagitis (EE)
| Treatment Group | Healing Rate at Week 4 (%) | Healing Rate at Week 8 (%) |
| Placebo | [Value] | [Value] |
| Pantoprazole 20 mg | [Value] | [Value] |
| Pantoprazole 40 mg | [Value] | [Value] |
| Active Comparator | [Value] | [Value] |
Table 3: Clinical Efficacy of Pantoprazole in H. pylori Eradication (Triple Therapy)
| Pantoprazole-based Regimen | Duration | Eradication Rate (ITT Analysis) (%) | Eradication Rate (PP Analysis) (%) |
| PAC (Pantoprazole, Amoxicillin, Clarithromycin) | 7-14 days | [Value] | [Value] |
| PMC (Pantoprazole, Metronidazole, Clarithromycin) | 7-14 days | [Value] | [Value] |
ITT: Intention-to-Treat; PP: Per-Protocol; PAC: Pantoprazole, Amoxicillin, Clarithromycin; PMC: Pantoprazole, Metronidazole, Clarithromycin.
Conclusion
The experimental designs and protocols outlined in these application notes provide a robust framework for the comprehensive evaluation of this compound efficacy. By employing a combination of in vitro, in vivo, and well-designed clinical trials, researchers can obtain reliable and reproducible data to further characterize the therapeutic potential of this important proton pump inhibitor. Adherence to these detailed methodologies will ensure the generation of high-quality data suitable for regulatory submissions and scientific publications.
References
- 1. Pylorus ligastion method for anti ulcer study | PPTX [slideshare.net]
- 2. youtube.com [youtube.com]
- 3. A new technique for the analysis of phasic gastric acid responses in the unanesthetized rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pylorus ligation-induced hyperacidity: synergistic prophylactic effects of linagliptin and L-arginine via up-regulation of EP4 receptor subtype and improvement of vascular endothelial damage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. Pylorus ligation method: Significance and symbolism [wisdomlib.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing HPLC Separation of Pantoprazole Sodium Sesquihydrate
Welcome to our dedicated technical support center for the HPLC analysis of Pantoprazole Sodium Sesquihydrate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their chromatographic separations. Below you will find a comprehensive troubleshooting guide and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the HPLC analysis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | 1. Secondary Silanol Interactions: Residual silanol groups on the silica-based column interacting with the basic pantoprazole molecule.[1] 2. Mobile Phase pH Near pKa: The pH of the mobile phase is close to the pKa of pantoprazole (approx. 3.92 and 8.19), causing the analyte to exist in multiple ionic forms.[2] 3. Column Overload: Injecting too much sample onto the column.[1] 4. Column Contamination or Degradation: Buildup of contaminants or degradation of the stationary phase.[1][3] | 1. Adjust Mobile Phase pH: Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa. A lower pH (e.g., 2.5-3.5) will ensure the compound is fully protonated.[2] 2. Use an End-Capped Column: Employ a high-purity, end-capped C18 or C8 column to minimize silanol interactions. 3. Reduce Sample Concentration: Dilute the sample or reduce the injection volume.[1] 4. Column Washing/Replacement: Flush the column with a strong solvent or replace it if performance does not improve. |
| Variable Retention Times | 1. Inconsistent Mobile Phase Preparation: Variations in mobile phase composition or pH. 2. Fluctuating Column Temperature: Lack of temperature control for the column. 3. Pump Malfunction: Inconsistent flow rate due to air bubbles or faulty check valves.[4] 4. Column Equilibration: Insufficient time for the column to equilibrate with the mobile phase.[3] | 1. Precise Mobile Phase Preparation: Ensure accurate and consistent preparation of the mobile phase. Use a buffer to maintain a stable pH. 2. Use a Column Oven: Maintain a constant column temperature (e.g., 40°C).[5] 3. Degas Mobile Phase & Maintain Pump: Degas the mobile phase thoroughly and perform regular pump maintenance.[4] 4. Ensure Proper Equilibration: Equilibrate the column for an adequate amount of time before injections. |
| Poor Resolution Between Pantoprazole and Impurities/Degradants | 1. Suboptimal Mobile Phase Composition: The ratio of organic solvent to aqueous buffer is not ideal for separation. 2. Inappropriate Stationary Phase: The column chemistry is not suitable for separating the compounds of interest. 3. Flow Rate is Too High: Insufficient time for analytes to interact with the stationary phase. | 1. Optimize Mobile Phase: Systematically vary the organic modifier (e.g., acetonitrile, methanol) percentage. A gradient elution may be necessary for complex samples.[5][6] 2. Select a Different Column: Try a column with a different stationary phase (e.g., C8, Phenyl) or a different particle size. 3. Reduce Flow Rate: Lower the flow rate to improve separation, but be mindful of increasing run times.[7] |
| Presence of Ghost Peaks | 1. Contaminated Mobile Phase or System: Impurities in the solvents or carryover from previous injections. 2. Sample Degradation in Autosampler: Pantoprazole is known to be unstable under certain conditions.[6][8] | 1. Use High-Purity Solvents: Prepare fresh mobile phase using HPLC-grade solvents. Implement a thorough needle wash program. 2. Control Autosampler Temperature: If possible, keep the autosampler at a controlled, cool temperature. |
| Baseline Noise or Drift | 1. Detector Lamp Issue: The detector lamp may be failing. 2. Mobile Phase Not Properly Mixed or Degassed: Inconsistent mobile phase composition reaching the detector.[3] 3. Contaminated Flow Cell: Contaminants adhering to the detector flow cell. | 1. Check Lamp Performance: Monitor lamp energy and replace if necessary. 2. Ensure Proper Mixing and Degassing: Use an online degasser and ensure mobile phase components are well mixed. 3. Flush the System: Flush the detector flow cell with an appropriate solvent. |
Frequently Asked Questions (FAQs)
Q1: What are typical starting conditions for HPLC analysis of this compound?
A1: A good starting point for method development is a reversed-phase C18 or C8 column with a mobile phase consisting of a mixture of acetonitrile and a phosphate or acetate buffer.[9][10] Detection is typically performed at 290 nm.[5][6][10]
Comparison of Published HPLC Methods
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Inertsil C18 (150 x 4.6 mm, 5 µm)[9][11] | Hypersil ODS (125 x 4.0 mm, 5 µm)[5][8] | Waters Acquity CSH C18 (100 x 2.1 mm, 1.7 µm)[12] |
| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 7.0) (70:30, v/v)[9][11] | Gradient of Acetonitrile and 0.01 M Phosphate Buffer (pH 7.0)[6][8] | 0.1% Formic Acid in Water and 0.1% Formic Acid in Acetonitrile[12] |
| Flow Rate | 0.8 mL/min[9][11] | 1.0 mL/min[5][6][8] | 0.5 mL/min[12] |
| Detection Wavelength | 260 nm[9][11] | 290 nm[5][6][8] | 288 nm[12] |
| Column Temperature | Not Specified | 40°C[5] | 35°C[12] |
| Retention Time | 2.017 min[9][11] | Not Specified (Gradient) | 6.415 min[12] |
Q2: How can I perform a forced degradation study for pantoprazole?
A2: Forced degradation studies are essential to develop a stability-indicating method. Pantoprazole is known to degrade under acidic, oxidative, and photolytic conditions, while it is relatively stable under alkaline and thermal stress.[6][8]
-
Acidic Degradation: Treat the sample with a mild acid (e.g., 0.01 M HCl) at room temperature.[13] Pantoprazole degrades substantially under acidic conditions.[6]
-
Oxidative Degradation: Expose the sample to an oxidizing agent like hydrogen peroxide.[6]
-
Photolytic Degradation: Expose the sample solution to UV light.
-
Alkaline and Thermal Stress: Pantoprazole is generally stable under alkaline and dry heat conditions.[6][8]
Q3: What are the common impurities and degradation products of pantoprazole?
A3: Common process-related impurities and degradation products include pantoprazole sulfone and pantoprazole sulfide.[6][8] Under acidic and oxidative stress, the major degradation products are the sulfide and sulfone impurities, respectively.[6]
Experimental Protocols
Protocol 1: Standard Solution and Sample Preparation
-
Standard Stock Solution Preparation: Accurately weigh about 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to the mark with the mobile phase to obtain a concentration of 0.5 mg/mL.[9]
-
Working Standard Solution: Further dilute the stock solution with the mobile phase to achieve the desired concentration for analysis (e.g., 10 µg/mL).
-
Sample Preparation (from tablets):
-
Weigh and finely powder a representative number of tablets (e.g., 10).
-
Accurately weigh a portion of the powder equivalent to a specific amount of pantoprazole and transfer it to a volumetric flask.
-
Add a portion of the diluent (often a mixture of mobile phase or a solvent like methanol/water), sonicate for a few minutes to ensure complete dissolution, and then dilute to the mark.
-
Filter the solution through a 0.45 µm syringe filter before injection.[8]
-
Protocol 2: System Suitability Testing
Before sample analysis, it is crucial to perform a system suitability test to ensure the chromatographic system is performing adequately.
-
Prepare a System Suitability Solution: This is often a solution of the pantoprazole standard. For assessing resolution, a solution containing pantoprazole and its known impurities (e.g., sulfone impurity) can be used.[5]
-
Perform Replicate Injections: Inject the system suitability solution at least five times.
-
Evaluate Parameters: Calculate the following parameters:
-
Tailing Factor (Asymmetry Factor): Should be within an acceptable range (typically ≤ 2).
-
Theoretical Plates (N): Should meet the method's specified minimum.
-
Relative Standard Deviation (%RSD) for Peak Area and Retention Time: Should be less than 2% for replicate injections.
-
Resolution (Rs): The resolution between pantoprazole and the closest eluting peak should be greater than 2.0.[5]
-
Visualizations
Caption: General HPLC analysis workflow.
Caption: Troubleshooting decision tree for peak tailing.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pharmahealthsciences.net [pharmahealthsciences.net]
- 4. wjpsonline.com [wjpsonline.com]
- 5. jocpr.com [jocpr.com]
- 6. scielo.br [scielo.br]
- 7. researchgate.net [researchgate.net]
- 8. scielo.br [scielo.br]
- 9. sphinxsai.com [sphinxsai.com]
- 10. iomcworld.org [iomcworld.org]
- 11. researchgate.net [researchgate.net]
- 12. ijrpr.com [ijrpr.com]
- 13. ajrconline.org [ajrconline.org]
troubleshooting pantoprazole sodium sesquihydrate solubility issues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with pantoprazole sodium sesquihydrate.
Frequently Asked Questions (FAQs)
1. What is the general solubility of this compound?
This compound is a white to off-white crystalline powder.[1][2] It is generally described as freely soluble in water, methanol, and ethanol.[1][3][4] Its solubility is, however, significantly influenced by the pH of the aqueous solution.[2][5]
2. In which common laboratory solvents can I dissolve this compound?
This compound is soluble in a range of polar solvents. It is practically insoluble in non-polar solvents like hexane.[1][6] For quantitative data on its solubility in various solvents, please refer to the table below.
Data Presentation: Solubility in Various Solvents
| Solvent | Solubility (mg/mL) | Classification | Reference |
| Water | 18.781 ± 0.436 | Very Soluble | [5][7] |
| Methanol | 12.377 ± 0.909 | Very Soluble | [5][7] |
| Ethanol | 7.864 ± 0.436 | Freely Soluble | [5][7] |
| Acetone | 4.604 ± 0.667 | Soluble | [5][7] |
| Chloroform | 3.095 ± 0.454 | Soluble | [5][7] |
| Phosphate Buffer (pH 6.8) | 0.490 ± 0.006 | Sparingly Soluble | [5][7] |
| Simulated Gastric Fluid (SGF) | 1.483 ± 0.066 | Slightly Soluble | [5][7] |
Note: Solubility classifications are based on USP definitions. Discrepancies in reported values may be due to different experimental conditions.[5]
3. Why is my pantoprazole solution turning yellow, especially at acidic pH?
Pantoprazole is an acid-labile drug, meaning it is highly unstable in acidic environments (low pH).[5][8] The yellow discoloration is a visual indicator of its degradation.[5] The rate of degradation increases as the pH decreases.[2] For instance, at ambient temperature, the degradation half-life is approximately 2.8 hours at pH 5.0, whereas it is about 220 hours at pH 7.8.[2][9]
4. How can I prepare a stable aqueous solution of pantoprazole for my experiments?
To prepare a stable solution, it is crucial to maintain a neutral to alkaline pH. The drug is relatively stable in alkaline conditions.[5] For solutions with a pH above 7, pantoprazole remains chemically stable.[5] When preparing stock solutions, consider using a solvent like methanol or HPLC-grade water and ensure the final pH of your experimental medium is above 7.0 for maximum stability.[5] For intravenous administration, pantoprazole sodium is typically reconstituted with 0.9% Sodium Chloride Injection.[10]
5. I am observing precipitation when trying to dissolve pantoprazole in a buffer. What could be the cause?
Precipitation can occur due to several factors:
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pH: As indicated in the solubility table, this compound has significantly lower solubility in buffered solutions like phosphate buffer at pH 6.8 compared to water or alcohols.[5][7] If your buffer has a pH that is not optimal for its solubility, precipitation can occur.
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Concentration: You might be exceeding the solubility limit of pantoprazole in that specific buffer system. Refer to the solubility data to ensure you are working within the appropriate concentration range.
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Temperature: While not extensively documented in the provided search results, temperature can influence solubility. Ensure your solvent is at a consistent, appropriate temperature.
6. Can I use pantoprazole in an acidic medium for my experiment?
Using pantoprazole in an acidic medium is challenging due to its rapid degradation.[5] If your experimental design necessitates an acidic environment, you must account for the rapid degradation of the compound. This might involve:
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Preparing the acidic solution immediately before use.
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Conducting experiments over a very short timeframe.
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Quantifying the amount of degradation product alongside the active compound using a stability-indicating method like HPLC.[4]
Experimental Protocols
Protocol 1: Determination of Aqueous Solubility using the Shake-Flask Method
This method is commonly used to determine the equilibrium solubility of a compound in a specific solvent.[5]
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Preparation: Add an excess amount of this compound to a known volume of the desired solvent (e.g., distilled water, phosphate buffer) in a sealed flask. This creates a supersaturated solution.[5]
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Equilibration: Agitate the flask at a constant temperature for a prolonged period (e.g., 24-48 hours) to allow the solution to reach equilibrium.[5]
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Sample Collection and Filtration: Once equilibrium is reached, cease agitation and allow the undissolved particles to settle. Carefully withdraw a sample from the supernatant and filter it through a 0.45 µm filter to remove any solid particles.[5]
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Analysis: Analyze the concentration of pantoprazole in the filtrate using a validated analytical method, such as UV-Vis spectrophotometry at its maximum wavelength (λmax), which is approximately 290 nm.[5][7] The sample may require appropriate dilution to be within the linear range of the instrument.[5]
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Calculation: Calculate the solubility based on the measured concentration and any dilution factors used.[5]
Protocol 2: Forced Degradation Study to Assess pH-Dependent Stability
This protocol outlines a typical forced degradation study to understand the stability of pantoprazole under different pH conditions.
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Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent, such as methanol or HPLC-grade water.[5]
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Stress Conditions:
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Incubation: Incubate the solutions at a controlled temperature. Heating can be used to accelerate degradation.[5]
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Sample Analysis: At predetermined time points, withdraw samples, neutralize them if necessary, and dilute them with the mobile phase for analysis. Use a stability-indicating HPLC method to quantify the remaining pantoprazole and detect the formation of degradation products.[4][5]
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Data Evaluation: Analyze the chromatograms to determine the percentage of pantoprazole remaining over time under each pH condition.[5]
Visualizations
Caption: Workflow for determining pantoprazole solubility.
Caption: pH-dependent stability of pantoprazole.
References
- 1. medline.com [medline.com]
- 2. banglajol.info [banglajol.info]
- 3. PANTOPRAZOLE SODIUM USP SESQUIHYDRATE - PCCA [pccarx.com]
- 4. Physical and Chemical Properties and Methods of Control of Pantoprazol Sodium Sesquihydrate (Review) | Shelekhova | Drug development & registration [pharmjournal.ru]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. ijpba.in [ijpba.in]
- 8. Assessment of the pharmaceutical quality of marketed enteric coated this compound products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. saudijournals.com [saudijournals.com]
- 10. drugs.com [drugs.com]
preventing pantoprazole sodium sesquihydrate degradation during analysis
Technical Support Center: Pantoprazole Sodium Sesquihydrate Analysis
Welcome to the technical support center for the analysis of this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges associated with the instability of pantoprazole during analytical procedures.
Frequently Asked Questions & Troubleshooting Guide
Q1: Why are my pantoprazole sample concentrations inconsistent or lower than expected?
A: The most common reason for inconsistent or low pantoprazole concentrations is chemical degradation. Pantoprazole is a proton pump inhibitor that is highly unstable in acidic conditions.[1][2] If your sample preparation, solvent, or mobile phase has a pH below neutral, the drug can rapidly degrade, leading to inaccurate quantification. The rate of degradation increases as the pH decreases.[2] For example, at pH 5.0, the degradation half-life is approximately 2.8 hours, whereas at pH 7.8, it extends to 220 hours.[2]
Troubleshooting Steps:
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Check the pH of all solutions: Ensure your diluents, solvents, and mobile phases are neutral or, preferably, alkaline (pH > 7.4).
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Minimize sample processing time: Prepare samples immediately before analysis to reduce the time the analyte spends in solution.
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Use an alkalizing agent: When dissolving your sample, especially from a solid form or acidic matrix, immediately add a small amount of a dilute base (e.g., 0.1 M NaOH) to raise the pH and stabilize the pantoprazole.[2][3]
Q2: What is the primary degradation pathway for pantoprazole?
A: Pantoprazole's primary degradation route is an acid-catalyzed intramolecular rearrangement. In an acidic environment (pH < 4), the benzimidazole nitrogen is protonated. This triggers a cascade that converts the sulfoxide into a reactive cyclic sulfenamide cation.[1] This degradation product is inactive and will not be detected as pantoprazole, leading to lower assay results.[1] The solution often turns yellow upon acidic degradation.[1][4]
References
Technical Support Center: Pantoprazole Sodium Sesquihydrate Synthesis
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the yield and purity of pantoprazole sodium sesquihydrate synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My overall yield is low. What are the most critical steps to investigate?
A1: Low overall yield typically points to issues in one of two key stages: the oxidation of the pantoprazole sulfide intermediate or the final crystallization and isolation of the sodium salt. The oxidation step is particularly critical, as improper control can lead to the formation of impurities that are difficult to remove, thereby reducing the yield of the desired product.[1][2] It is recommended to first analyze the purity of your intermediates and then systematically optimize the oxidation and crystallization conditions.
Q2: I am observing significant sulfone impurity in my product. How can I minimize its formation?
A2: The formation of pantoprazole sulfone is a common issue caused by over-oxidation of the sulfoxide.[1][3] Due to its structural similarity to pantoprazole, it is very difficult to remove.[1] To minimize its formation, several parameters must be tightly controlled:
-
Temperature: Maintain a low reaction temperature, ideally between -10°C and 5°C, during the addition of the oxidizing agent.[1][2][3] Higher temperatures are directly proportional to the rate of sulfone impurity formation.[3]
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Oxidizing Agent: Use a mild oxidizing agent like sodium hypochlorite (NaOCl).[1] Add the oxidant slowly and in a controlled manner, using a precise molar ratio (approx. 1.0 to 1.05 equivalents relative to the sulfide intermediate) to avoid excess oxidant in the reaction mixture.[1][4]
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Reaction Medium: Performing the oxidation in water without organic solvents has been shown to be effective.[1][5]
Q3: What is the optimal solvent system for crystallizing this compound to maximize yield?
A3: The choice of solvent is crucial for both yield and obtaining the correct crystalline form (Form I). A common and effective method involves dissolving the pantoprazole free base in a solution of sodium hydroxide and a suitable solvent, followed by the addition of an anti-solvent to induce crystallization.[6]
-
Primary Solvents: Acetonitrile has been shown to provide optimal yield and high purity.[5] Other options include C1-C4 alcohols or tetrahydrofuran (THF).[6]
-
Anti-solvents: Isopropyl ether or dichloromethane (DCM) are frequently used as anti-solvents to precipitate the product from the primary solvent solution.[6]
Using a mixture of methylene chloride and a small amount of water has also been reported to convert other forms of pantoprazole sodium into the desired sesquihydrate form in high yield (90-95%).[4][7]
Q4: My final product is off-color. What is the likely cause and solution?
A4: An off-color (e.g., reddish-brown) product is often due to residual impurities. The pantoprazole free base intermediate is typically isolated as a red-brown residue before conversion to the sodium salt.[1][5] Inefficient purification or carry-over of colored impurities from earlier steps can discolor the final product. To resolve this, ensure efficient extraction and washing of the free base after the oxidation step. A purification step involving pH adjustment can also help selectively isolate the desired product, leaving impurities behind in the aqueous or organic layers.[3]
Q5: Is it necessary to isolate the pantoprazole sulfide intermediate before the oxidation step?
A5: No, it is not necessary and may even be disadvantageous. A "one-pot" approach where the wet cake of pantoprazole sulfide is carried forward in situ to the oxidation step can improve both the yield and purity of the final product.[1][5] This avoids a lengthy drying process for the sulfide intermediate, which is a low-melting compound, making the overall process more efficient and scalable.[1]
Data Presentation: Optimizing Reaction Conditions
Table 1: Effect of Temperature on Sulfone Impurity in Oxidation Step
| Entry | Temperature (°C) | Sulfone Impurity (%) | Product Purity (%) | Reference |
| 1 | -5 to 0 | Not Detected | 99.85 | [1] |
| 2 | 0 to 5 | 0.08 | 99.81 | [1] |
| 3 | 25 to 30 | 0.21 | 99.62 | [1] |
| Reaction Conditions: Pantoprazole sulfide, NaOH (1.5 equiv), NaOCl (1.05 equiv) in water.[1] |
Table 2: Effect of Solvent on Final Crystallization
| Solvent for Salt Formation | Yield (%) | Purity by HPLC (%) | Reference |
| Acetonitrile | 85 | 99.92 | [5] |
| Dichloromethane (DCM) | 75 | 99.81 | [5] |
| Ethyl Acetate | 68 | 99.54 | [5] |
| Acetone | 72 | 99.75 | [5] |
Experimental Protocols
Protocol 1: One-Pot Synthesis and Oxidation to Pantoprazole Free Base
This protocol is adapted from an environmentally benign process performed in water.[1][5]
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Sulfide Formation: In a reaction vessel, suspend 5-(difluoromethoxy)-2-mercaptobenzimidazole and 2-chloromethyl-3,4-dimethoxypyridine hydrochloride in water (approx. 10 volumes).
-
Add sodium hydroxide (approx. 2.0 equivalents) and stir the mixture at 25-30°C for 3-4 hours until the reaction is complete (monitored by HPLC). The pantoprazole sulfide intermediate is formed as a solid in the reaction mass.
-
Oxidation: Cool the reaction mixture (containing the sulfide intermediate in situ) to 0-5°C.
-
Slowly add a solution of sodium hypochlorite (NaOCl, approx. 1.05 equivalents) over 2-3 hours, ensuring the temperature is maintained below 5°C.[2]
-
Stir the reaction for an additional 1-2 hours at 0-5°C, monitoring by HPLC to confirm the conversion.
-
Quenching and Isolation: Once the reaction is complete, quench the excess oxidant with a 5% sodium metabisulfite solution.
-
Adjust the pH of the mixture to 7.5-8.0 using 2M HCl.
-
Extract the aqueous layer with dichloromethane (DCM). The combined organic layers contain the pantoprazole free base.
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Wash the organic layer with water and concentrate under reduced pressure to obtain the pantoprazole free base as a residue.
Protocol 2: Crystallization of this compound
This protocol describes the final salt formation and crystallization.
-
Salt Formation: Dissolve the pantoprazole free base residue from Protocol 1 in acetonitrile (approx. 7 volumes).
-
Add an aqueous solution of sodium hydroxide (~46% w/w, approx. 1.0 equivalent). Stir at 25-35°C until a clear solution is obtained.
-
Filter the solution through a clarifying agent (e.g., hyflow) to remove any particulates.
-
Crystallization: To the clear filtrate, slowly add an anti-solvent such as isopropyl ether (approx. 4-5 volumes) over 30-60 minutes.
-
Stir the resulting mixture for 2-4 hours to allow for complete crystallization.
-
Isolation: Cool the slurry to 5-10°C and stir for an additional 3-4 hours.
-
Filter the solid product, wash with cold isopropyl ether, and dry under vacuum at 40-50°C to afford crystalline Form-I of this compound.[6]
Visualizations
Synthesis and Control Workflow
Caption: Workflow for this compound Synthesis.
Troubleshooting Logic for Low Yield
Caption: Decision tree for troubleshooting low yield issues.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. WO2008001392A2 - An improved process for the preparation of pantoprazole and its pharmaceutically acceptable salts - Google Patents [patents.google.com]
- 5. Environmentally Benign and Facile Process for the Synthesis of this compound: Phase Transformation of Pantoprazole Sodium Heterosolvate to this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US6933389B2 - Process for preparation of crystalline form-1 of this compound - Google Patents [patents.google.com]
- 7. WO2007017890A2 - Process for preparation of this compound and product prepared therby - Google Patents [patents.google.com]
Technical Support Center: Pantoprazole Sodium Sesquihydrate Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering peak tailing during the chromatographic analysis of pantoprazole sodium sesquihydrate.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues and provides step-by-step solutions to resolve peak tailing in your experiments.
Question 1: What are the primary causes of peak tailing for this compound in reversed-phase HPLC?
Peak tailing for a basic compound like pantoprazole is often a result of secondary interactions with the stationary phase. The most common causes include:
-
Secondary Silanol Interactions: Pantoprazole, being a basic compound, can interact with residual acidic silanol groups on the surface of silica-based columns.[1][2][3] This creates a mixed-mode retention mechanism, leading to asymmetrical peaks.
-
Inappropriate Mobile Phase pH: The pH of the mobile phase is crucial. If the pH is close to the pKa of pantoprazole (approximately 3.8), the compound can exist in both ionized and non-ionized forms, leading to peak distortion.[2][4]
-
Column Overload: Injecting a sample with too high a concentration of pantoprazole can saturate the stationary phase, resulting in peak tailing.[1][5][6][7]
-
Column Degradation or Contamination: Over time, the stationary phase can degrade, or the column can become contaminated with sample matrix components, creating active sites that cause secondary interactions.[1][5]
-
Extra-Column Volume: Excessive tubing length or dead volume within the HPLC system can lead to band broadening and peak tailing.[1][7]
Question 2: How can I eliminate peak tailing caused by silanol interactions?
To minimize peak tailing due to silanol interactions, consider the following solutions:
-
Adjust Mobile Phase pH: Operate at a lower pH (e.g., pH 3.0 or below).[1][8] At a low pH, the ionization of residual silanol groups is suppressed, which in turn minimizes the secondary ionic interactions with the basic pantoprazole molecule.
-
Use an End-Capped Column: Employ a high-quality, end-capped C8 or C18 column. End-capping chemically bonds a small silane to the residual silanol groups, effectively shielding them from interaction with the analyte.[1][2]
-
Increase Buffer Concentration: Using a buffer in your mobile phase, such as a phosphate buffer, can help to maintain a stable pH and mask the residual silanol interactions.[6][9]
-
Consider a Different Stationary Phase: If peak tailing persists, trying a column with a different stationary phase, such as a hybrid silica column, may provide better peak symmetry.
Question 3: My peak tailing issue persists even after adjusting the pH. What should I do next?
If adjusting the mobile phase pH does not resolve the peak tailing, follow this troubleshooting workflow:
Experimental Protocols
Protocol 1: Standard HPLC Analysis of this compound
This protocol provides a starting point for the analysis of pantoprazole. Modifications may be necessary based on your specific instrumentation and sample matrix.
| Parameter | Recommended Condition |
| Column | C8 or C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | A: Phosphate buffer (pH 3.0) B: Acetonitrile |
| Gradient | Isocratic or gradient elution can be used. A common starting point is a 70:30 (v/v) ratio of Mobile Phase A to B.[8] |
| Flow Rate | 1.0 - 2.0 mL/min[4][8] |
| Column Temperature | 30°C[8] |
| Detection Wavelength | 290 nm[8] or 288 nm[4][10] |
| Injection Volume | 10 - 20 µL |
| Sample Diluent | A mixture of 0.1M sodium hydroxide and acetonitrile (50:50 v/v) can be used to improve solubility and stability.[11] |
Protocol 2: Diagnosing the Cause of Peak Tailing
This protocol outlines a systematic approach to identifying the root cause of peak tailing.
-
System Suitability Check:
-
Inject a standard solution of a well-behaved compound (e.g., caffeine) to ensure the HPLC system is performing optimally.
-
If the peak for the standard is also tailing, the issue may be with the system (e.g., extra-column volume, detector settings).
-
-
Mobile Phase pH Evaluation:
-
Prepare mobile phases with varying pH values (e.g., pH 2.5, 3.0, 4.0, 7.0).
-
Inject the pantoprazole sample using each mobile phase and observe the peak shape. A significant improvement at lower pH suggests silanol interactions are the primary cause.[1]
-
-
Column Overload Assessment:
-
Column Health Check:
Data Presentation
Table 1: Effect of Mobile Phase pH on Pantoprazole Peak Shape
| Mobile Phase pH | Expected Peak Shape | Rationale |
| 2.5 - 3.5 | Symmetrical | Suppresses ionization of residual silanol groups, minimizing secondary interactions.[1] |
| 4.0 - 7.0 | Tailing | Ionized silanol groups interact with protonated pantoprazole, causing peak tailing.[1] |
| > 7.0 | Variable | Peak shape can be influenced by both silanol interactions and the stability of pantoprazole. Some methods use higher pH with success.[12][13] |
Table 2: Comparison of Chromatographic Conditions from Published Methods
| Reference | Column | Mobile Phase | pH | Flow Rate (mL/min) |
| [8] | C8 | Phosphate buffer / Acetonitrile (70:30) | 3.0 | 2.0 |
| [10] | C18 | 0.1% Formic Acid in Water / 0.1% Formic Acid in Acetonitrile | Not specified | 0.5 |
| [12] | C18 | Acetonitrile / Phosphate buffer (70:30) | 7.0 | 0.8 |
| [13] | C8 | Methanol / Dipotassium hydrogen phosphate buffer (50:50) | 9.0 | 1.2 |
| [4] | C18 | 10 mM Potassium dihydrogen orthophosphate / Acetonitrile (70:30) | 6.8 | 1.0 |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. chromtech.com [chromtech.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. Analytical method development and validation of simultaneous estimation of rabeprazole, pantoprazole, and itopride by reverse-phase high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. gmpinsiders.com [gmpinsiders.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. iomcworld.org [iomcworld.org]
- 9. youtube.com [youtube.com]
- 10. ijrpr.com [ijrpr.com]
- 11. scielo.br [scielo.br]
- 12. sphinxsai.com [sphinxsai.com]
- 13. derpharmachemica.com [derpharmachemica.com]
Technical Support Center: Addressing Matrix Effects in Pantoprazole Sodium Sesquihydrate Bioanalysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the bioanalysis of pantoprazole sodium sesquihydrate.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of pantoprazole bioanalysis?
A1: Matrix effects are the alteration of the ionization efficiency of an analyte, such as pantoprazole, by co-eluting, often unidentified, components present in the sample matrix (e.g., plasma, urine). These effects can manifest as either ion suppression (a decrease in signal) or ion enhancement (an increase in signal). This phenomenon is a significant concern in LC-MS/MS-based bioanalysis because it can adversely affect the accuracy, precision, and sensitivity of the method, potentially leading to unreliable quantification of the analyte. Regulatory bodies, including the U.S. Food and Drug Administration (FDA), mandate the evaluation of matrix effects as part of bioanalytical method validation to ensure data integrity.
Q2: What are the common causes of matrix effects in plasma samples when analyzing for pantoprazole?
A2: The primary sources of matrix effects in plasma and serum samples are endogenous and exogenous substances. Endogenous components include phospholipids, proteins, salts, and metabolites. Phospholipids, in particular, are known to be a major cause of ion suppression in electrospray ionization (ESI). Exogenous substances that can contribute to matrix effects include anticoagulants, dosing vehicles, and co-administered medications. The choice of sample preparation technique significantly influences the extent of matrix components present in the final extract.
Q3: How does a stable isotope-labeled internal standard (SIL-IS) like pantoprazole-d6 help in mitigating matrix effects?
A3: A stable isotope-labeled internal standard such as pantoprazole-d6 is the preferred choice for compensating for matrix effects in LC-MS/MS bioanalysis. Because pantoprazole-d6 is chemically and structurally almost identical to the unlabeled pantoprazole analyte, it co-elutes during chromatography and is affected by matrix interferences in the same manner and to the same extent. By calculating the peak area ratio of the analyte to the internal
Technical Support Center: Optimization of Pantoprazole Sodium Sesquihydrate Enteric Coating Formulation
Welcome to the technical support center for the optimization of pantoprazole sodium sesquihydrate enteric coating formulation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during formulation development and experimentation.
Frequently Asked Questions (FAQs)
Q1: Why is an enteric coating necessary for this compound?
A1: this compound is a proton pump inhibitor that is highly unstable in acidic environments, such as the stomach.[1][2][3] The enteric coating protects the acid-labile drug from degradation in the gastric milieu, ensuring that it reaches the small intestine where it can be absorbed at a more alkaline pH.[3][4] Without a functional enteric coat, the drug would degrade before reaching its site of absorption, leading to reduced bioavailability and therapeutic efficacy.[1][2]
Q2: What are the critical quality attributes (CQAs) for pantoprazole enteric-coated tablets?
A2: The critical quality attributes for pantoprazole enteric-coated tablets include:
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Acid Resistance: The tablet must resist disintegration and drug release in an acidic medium (typically 0.1 N HCl for 2 hours) to simulate stomach conditions.[2][4][5]
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Drug Release: The tablet should release the drug rapidly and completely in a buffered medium at a pH of 6.8 to simulate intestinal conditions.[2][3][5]
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Stability: The formulation must maintain its physical and chemical integrity, including the enteric coating's performance, throughout its shelf life.[3][6]
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Hardness and Friability: Tablets should be sufficiently hard to withstand handling and transportation without breaking, yet not so hard as to impede disintegration and dissolution at the target site.[3][7]
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Content Uniformity: Each tablet must contain the specified amount of the active pharmaceutical ingredient (API) to ensure consistent dosing.[1][3]
Q3: Which polymers are commonly used for the enteric coating of pantoprazole?
A3: Anionic polymers that are insoluble at low pH but dissolve as the pH increases are typically used. Common examples include:
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Methacrylic acid copolymers: Such as Eudragit® L100 and L30 D-55.[3][8][9]
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Polyvinyl acetate phthalate (PVAP): Often used in aqueous-based coating systems like Sureteric®.
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Hydroxypropyl methylcellulose phthalate (HPMCP): [3]
The choice of polymer and the coating thickness are critical factors that need to be optimized to achieve the desired release profile.[3][10]
Troubleshooting Guide
Problem 1: Premature Drug Release in Acidic Medium (Failing Acid Resistance Test)
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Question: My pantoprazole tablets are releasing more than 10% of the drug in the 0.1 N HCl acid stage of dissolution testing. What are the potential causes and solutions?
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Answer: Premature drug release in acidic medium is a common issue that compromises the efficacy of pantoprazole.[1][11] The primary cause is a defect in the enteric coating.
Potential Causes & Solutions:
Potential Cause Recommended Solution Inadequate Coating Thickness/Weight Gain Increase the coating weight gain to ensure a sufficient barrier. A higher percentage of polymer coating can improve acid resistance.[8] Improper Polymer Selection Ensure the selected enteric polymer is appropriate for the formulation and dissolves at the correct pH.[3] Consider polymers like Eudragit® L100 or CAP.[3][10] Presence of Plasticizer Issues The type and concentration of plasticizer can affect the film's flexibility and integrity. Optimize the plasticizer (e.g., PEG, polysorbate 80) concentration.[11][12] Non-homogenous Coating A non-uniform coating can have weak spots.[1] Optimize coating process parameters such as spray rate, pan speed, and atomizing air pressure to ensure even film distribution.[5] Interaction between Drug and Enteric Polymer An interaction between the alkaline drug and the acidic polymer can compromise the coating. Applying a seal coat (sub-coat) of a material like HPMC can prevent this interaction.[4] Damage During Storage High humidity can damage the enteric coating.[6] Ensure tablets are stored in appropriate packaging with protection against moisture.[6] Troubleshooting Workflow for Acid Resistance Failure
Troubleshooting workflow for acid resistance failure.
Problem 2: Incomplete or Slow Drug Release in Buffer Stage
-
Question: My tablets show less than 75% drug release after 45 minutes in pH 6.8 phosphate buffer. What could be the cause?
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Answer: Incomplete or slow drug release in the buffer stage can lead to sub-optimal drug absorption.
Potential Causes & Solutions:
Potential Cause Recommended Solution Excessive Coating Thickness Too much enteric coating can delay its dissolution. Reduce the coating weight gain to an optimal level that still provides acid resistance. Cross-linking of Coating Polymers Some polymers can cross-link over time, especially under high heat and humidity during storage, which reduces their solubility. Evaluate the stability of the coating system and consider adding antioxidants if necessary. Core Tablet Formulation Issues The disintegration of the core tablet after the enteric coat dissolves is crucial for drug release. Ensure the core tablet has an optimized disintegrant (e.g., crospovidone, croscarmellose sodium) at an appropriate concentration.[4] Hardness of the Core Tablet If the core tablet is too hard, it may not disintegrate properly even after the coating has dissolved. Optimize the compression force during tableting to achieve a balance between hardness and disintegration.[3][13]
Experimental Protocols
1. Protocol for Two-Stage Dissolution Testing of Pantoprazole Enteric-Coated Tablets
This protocol is based on the USP general chapter for delayed-release dosage forms.[1][2]
Stage 1: Acid Stage
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Medium: 750 mL of 0.1 N Hydrochloric Acid (HCl).[1]
-
Procedure: a. Place one tablet in each of the six dissolution vessels. b. Operate the apparatus for 2 hours. c. After 2 hours, withdraw a sample from each vessel for analysis.
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Acceptance Criteria: Not more than 10% of the labeled amount of pantoprazole is dissolved.[2]
Stage 2: Buffer Stage
-
Medium: Add 250 mL of 0.2 M tribasic sodium phosphate to the acid from Stage 1. Adjust the pH to 6.8 if necessary. The final volume is 1000 mL.[1]
-
Procedure: a. Continue the dissolution for a specified time (typically 45 minutes).[2] b. Withdraw a sample from each vessel for analysis.
-
Acceptance Criteria: Not less than 75% (Q) of the labeled amount of pantoprazole is dissolved.[2]
Analysis: The amount of dissolved pantoprazole is determined using a validated analytical method, such as UV-Vis spectrophotometry (at ~290 nm) or HPLC.[1][14]
Experimental Workflow for Formulation Development
2. Protocol for Disintegration Test for Delayed-Release Tablets
This test determines whether tablets disintegrate within the prescribed time when placed in a liquid medium.[1][6]
-
Apparatus: Disintegration Tester
-
Temperature: 37 ± 2 °C[1]
Procedure:
-
Acid Stage: a. Place one tablet in each of the six tubes of the basket. b. Operate the apparatus using 0.1 N HCl as the immersion fluid for 1 hour.[1] c. At the end of 1 hour, lift the basket from the fluid and observe the tablets. The tablets should show no evidence of disintegration, cracking, or softening.
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Buffer Stage: a. Replace the 0.1 N HCl with phosphate buffer pH 6.8. b. Operate the apparatus for a specified time (e.g., 30-60 minutes). c. Observe the tablets. All tablets should disintegrate completely.
Quantitative Data Summary
Table 1: Influence of Formulation Variables on Core Tablet Properties
| Formulation Code | Disintegrant Type | Disintegrant Conc. (%) | Hardness ( kg/cm ²) | Friability (%) | Disintegration Time (min) |
| F1 | Croscarmellose Sodium | 5.0 | 5.2 ± 0.11 | < 1 | 7.02 ± 0.21 |
| F2 | Crospovidone | 7.5 | 5.6 ± 0.24 | < 1 | ~1 |
| F3 | Sodium Starch Glycolate | 5.0 | 5.8 ± 0.15 | < 1 | 5.38 ± 0.23 |
| Data compiled from multiple sources for illustrative purposes.[3][4][13] |
Table 2: Effect of Enteric Coating Weight Gain on Drug Release
| Formulation Code | Enteric Polymer | Polymer Weight Gain (%) | Drug Release in 0.1 N HCl (2h) (%) | Drug Release in pH 6.8 Buffer (45 min) (%) |
| C1 | Eudragit L100 | 6 | > 10% (Failed) | > 85% |
| C2 | Eudragit L100 | 8 | < 2% | > 90% |
| C3 | Sureteric® | 10 | < 2.5% | ~84% (at 30 min) |
| Data compiled from multiple sources for illustrative purposes.[8] |
References
- 1. Assessment of the pharmaceutical quality of marketed enteric coated this compound products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijprajournal.com [ijprajournal.com]
- 3. juniperpublishers.com [juniperpublishers.com]
- 4. sphinxsai.com [sphinxsai.com]
- 5. Process Optimization of Pantoprazole Sodium Enteric Coated Tablets – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 6. dissolutiontech.com [dissolutiontech.com]
- 7. sphinxsai.com [sphinxsai.com]
- 8. ijcrt.org [ijcrt.org]
- 9. ijprajournal.com [ijprajournal.com]
- 10. juniperpublishers.com [juniperpublishers.com]
- 11. Enteric-coating film effect on the delayed drug release of pantoprazole gastro-resistant generic tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pharmaexcipients.com [pharmaexcipients.com]
- 13. jchps.com [jchps.com]
- 14. iomcworld.org [iomcworld.org]
Technical Support Center: Pantoprazole Sodium Sesquihydrate Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing impurities during the synthesis of pantoprazole sodium sesquihydrate.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: The most frequently observed impurities in the synthesis of this compound include:
-
Pantoprazole Sulfone (Impurity A): An over-oxidation product of pantoprazole.[1][2][3]
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Pantoprazole Sulfide (Related Compound B): The thioether intermediate of the synthesis.[1][2]
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Pantoprazole N-oxide: Formed due to the oxidation of the pyridine nitrogen atom.[1][4]
-
N-Methylation Impurities (Related Compounds D and F): Result from the methylation of the benzimidazole moiety.[2]
Q2: Which step in the synthesis process is most critical for impurity formation?
A2: The oxidation of the pantoprazole sulfide intermediate to the final sulfoxide product is the most critical step for impurity generation.[3][4] This stage can lead to the formation of pantoprazole sulfone (over-oxidation) and pantoprazole N-oxide. Careful control of reaction conditions during this step is paramount for minimizing these impurities.[4]
Q3: What are the key process parameters that influence the formation of impurities?
A3: Several process parameters significantly impact the impurity profile of this compound:
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Choice of Oxidizing Agent: Different oxidizing agents have varying selectivity. Sodium hypochlorite (NaOCl) is often preferred as it can minimize the formation of the sulfone impurity.[3]
-
Reaction Temperature: The oxidation reaction is typically conducted at low temperatures (0–5 °C) to control its exothermic nature and reduce the formation of byproducts like the N-oxide and sulfone.[3][4]
-
pH of the Reaction Mixture: The pH can influence the formation of certain impurities. For instance, the formation of Impurity E has been shown to be pH-dependent.[2][6] After oxidation, adjusting the pH to between 7.5 and 8.0 is a common step before extraction.[3][5]
-
Solvent: The choice of solvent can affect reaction rates and impurity levels. Acetonitrile is often used during the final salt formation step to ensure high purity.[7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| High levels of Pantoprazole Sulfone (Impurity A) | Over-oxidation of the sulfide intermediate. | * Precisely control the molar ratio of the oxidizing agent to the pantoprazole sulfide.[3] * Consider using a milder oxidizing agent or a more selective one like sodium hypochlorite.[3] * Ensure the reaction temperature is maintained at a low level (e.g., 0-5°C) during the addition of the oxidizing agent.[4] |
| Presence of unreacted Pantoprazole Sulfide (Related Compound B) | Incomplete oxidation reaction. | * Ensure the reaction goes to completion by monitoring it using HPLC.[4] * Verify the quality and concentration of the oxidizing agent. * Optimize the reaction time. |
| Significant formation of Pantoprazole N-oxide | Oxidation of the pyridine nitrogen. | * Maintain a low reaction temperature (0-5°C) during oxidation.[4] * Carefully select the oxidizing agent; some may be more prone to causing N-oxidation.[4] |
| Detection of Dimer Impurity (Impurity E) | Proposed to form via a radical cation mechanism, influenced by pH.[2][6] | * Carefully control the pH of the reaction mixture, especially during workup. The formation is noted to occur in the pH range of 5-8.[2][6] * The use of acetonitrile as a solvent during the final sodium salt formation has been shown to yield a product substantially free from Impurity E.[7] |
| Presence of N-Methylation Impurities (Related Compounds D and F) | Methylation of the benzimidazole ring. | * Ensure that any potential sources of methylating agents (e.g., methyl iodide used in some synthesis variations) are carefully controlled or eliminated from the main process.[2] |
Data Presentation
Table 1: HPLC Method Validation Parameters for Pantoprazole and its Impurities [1]
| Parameter | Typical Value |
| Linearity (r²) | > 0.999 |
| Accuracy (Recovery) | 97.9 - 103% |
| Limit of Detection (LOD) | 0.043 - 0.047 µg/mL |
| Limit of Quantification (LOQ) | 0.13 - 0.14 µg/mL |
| Precision (RSD) | < 2% |
Table 2: Relative Retention Times (RRT) of Common Pantoprazole Impurities [1]
| Compound | Relative Retention Time (RRT) |
| Pantoprazole | 1.00 |
| Pantoprazole Sulfone (Impurity A) | ~0.80 |
| Pantoprazole Sulfide | ~1.63 |
| Pantoprazole N-oxide | Varies based on method |
Experimental Protocols
1. Synthesis of Pantoprazole Sulfide Intermediate [4]
-
Charge a suitable reaction vessel with 5-(difluoromethoxy)-2-mercaptobenzimidazole, deionized water, and sodium hydroxide.
-
Stir the mixture at 25–30 °C until all solids are dissolved.
-
In a separate vessel, dissolve 2-chloromethyl-3,4-dimethoxypyridine hydrochloride in water.
-
Slowly add the pyridine solution to the reaction vessel over 2-3 hours, maintaining the temperature at 25-30 °C.
-
Stir the reaction mixture for 5-6 hours and monitor for completion by HPLC.
-
Cool the mixture to 15-20 °C.
-
Filter the solid product (pantoprazole sulfide) and wash the cake with water.
2. Oxidation to Pantoprazole [3][4]
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Prepare a solution of sodium hydroxide in water.
-
Add the wet cake of pantoprazole sulfide to the sodium hydroxide solution and stir until dissolved.
-
Cool the solution to 0–5 °C.
-
Slowly add a solution of sodium hypochlorite over 2–3 hours, ensuring the temperature is maintained below 5 °C.
-
Monitor the reaction for completion by HPLC.
-
After completion, quench any residual hypochlorite using a 5% sodium thiosulfate solution.
-
Adjust the pH of the mixture to between 7.5 and 8.0 to yield the pantoprazole free base.
3. Formation of this compound [5]
-
Extract the pantoprazole free base from the aqueous layer using dichloromethane (DCM).
-
Concentrate the collected organic layers to obtain a residue.
-
Treat the residue with an aqueous solution of sodium hydroxide in acetonitrile.
-
Stir the mixture, then cool to 0-5 °C to induce crystallization.
-
Filter the resulting precipitate, wash with cold acetonitrile, and dry under vacuum to yield this compound.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Formation logic of key impurities during pantoprazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. On the Mechanism of Formation and the Synthesis of this compound-Related Compound E: A Phantom Chemical Entity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Prospects to the formation and control of potential dimer impurity E of this compound - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting inconsistent results in pantoprazole sodium sesquihydrate assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results during the assay of pantoprazole sodium sesquihydrate.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of inconsistent results in this compound assays?
A1: Inconsistent results in pantoprazole assays often stem from the inherent instability of the molecule. Pantoprazole is particularly susceptible to degradation under acidic, oxidative, and photolytic conditions.[1][2][3] The primary degradation pathways include hydrolysis and oxidation, leading to the formation of sulfide and sulfone impurities that can interfere with the analysis.[1][4] Therefore, careful sample handling and control of experimental conditions are crucial for obtaining reliable and reproducible results.
Q2: Which analytical technique is most suitable for the analysis of pantoprazole and its degradation products?
A2: Reversed-phase high-performance liquid chromatography (RP-HPLC) coupled with a UV detector is the most prevalent and recommended technique for the separation and quantification of pantoprazole and its degradation products.[1] For the structural elucidation of unknown degradation products, liquid chromatography-mass spectrometry (LC-MS) is highly effective.[1]
Q3: What are the typical storage conditions for pantoprazole solutions to minimize degradation?
A3: To minimize degradation, pantoprazole solutions should be protected from light and stored at refrigerated temperatures (e.g., 4°C).[3][5] The stability of pantoprazole in solution is pH-dependent, with greater stability observed in neutral to alkaline conditions.[6][7] It is highly unstable in acidic media.[3][6][7] For instance, a methanolic solution of pantoprazole stored at 4°C was found to be stable for 7 days.[3]
Troubleshooting Guide
This guide addresses specific issues that may arise during the experimental analysis of this compound.
Issue 1: Variable Peak Areas or Lower Than Expected Assay Values
| Possible Cause | Troubleshooting Step |
| Sample Degradation | Pantoprazole is unstable in acidic conditions.[3][6][7] Ensure the diluent and mobile phase are not acidic. Using a diluent of 0.1M Sodium Hydroxide and acetonitrile (50:50 v/v) can improve stability.[2][4] Prepare samples fresh and analyze them promptly. Protect samples from light during preparation and analysis.[1][8] |
| Inappropriate Mobile Phase pH | The pH of the mobile phase can significantly impact the retention and stability of pantoprazole. A mobile phase with a neutral to slightly alkaline pH is often preferred.[9][10] For example, a mobile phase of acetonitrile and phosphate buffer at pH 7.0 or 8.0 has been used successfully.[9][10][11] |
| Oxidation | Pantoprazole is susceptible to oxidation.[1][2] Degas the mobile phase and sample diluent to remove dissolved oxygen. Avoid using solvents that may contain peroxides. |
| Photodegradation | Exposure to light, especially UV radiation, can cause degradation.[1][8][12] Use amber vials or protect samples from light with aluminum foil. |
Issue 2: Appearance of Extra Peaks or Poor Peak Shape
| Possible Cause | Troubleshooting Step |
| Formation of Degradation Products | The presence of extra peaks may indicate the formation of degradation products, such as sulfide and sulfone impurities.[1][4] Forced degradation studies can help identify the retention times of these impurities.[1][2] |
| Poor Column Performance | Tailing or fronting of peaks can be due to a deteriorating column.[2] Flush the column with an appropriate solvent or replace it if necessary. Ensure the column is suitable for the chosen mobile phase; a C18 or C8 column is commonly used.[6][11] |
| Excipient Interference | In the analysis of pharmaceutical formulations, excipients may interfere with the pantoprazole peak.[2] A placebo sample should be analyzed to check for any interfering peaks. |
Experimental Protocols
Representative RP-HPLC Method for Pantoprazole Assay
This protocol is a synthesis of commonly employed methods for the analysis of this compound.
Chromatographic Conditions
| Parameter | Condition |
| Column | C18 (e.g., Inertsil C18, 5 µm, 150 mm x 4.6 mm)[11][13] |
| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 7.0) (70:30, v/v)[11][13] |
| Flow Rate | 0.8 mL/min[11][13] |
| Detection | UV at 290 nm[2][3][6][9][10][14] |
| Injection Volume | 20 µL[2] |
| Column Temperature | Ambient or controlled at 40°C[2] |
Standard and Sample Preparation
-
Standard Stock Solution: Accurately weigh and dissolve this compound reference standard in the mobile phase or a suitable diluent (e.g., a mixture of acetonitrile and 0.1M sodium hydroxide) to obtain a known concentration.[2][11]
-
Sample Solution (from tablets): Weigh and finely powder not fewer than ten tablets. Transfer an accurately weighed portion of the powder equivalent to a specific amount of pantoprazole into a volumetric flask. Add the diluent, sonicate to dissolve, and dilute to volume. Filter the solution through a 0.45 µm membrane filter before injection.[11]
-
Linearity: Prepare a series of standard solutions at different concentrations (e.g., 5-35 µg/mL) to establish the linearity of the method.[9][14]
Forced Degradation Study Protocol
Forced degradation studies are essential to understand the stability of pantoprazole and to ensure the analytical method is stability-indicating.[1]
-
Acid Hydrolysis: Mix a stock solution of pantoprazole with 0.01 M HCl and keep it at room temperature.[3]
-
Alkaline Hydrolysis: Mix a stock solution with 1 M NaOH and heat, for example, at 80°C for 8 hours.[1]
-
Oxidative Degradation: Treat a stock solution with 3-30% hydrogen peroxide (H₂O₂) at room temperature.[1]
-
Thermal Degradation: Expose the solid drug powder to a high temperature (e.g., 60°C) in an oven.[1]
-
Photolytic Degradation: Expose a solution of pantoprazole (e.g., 1 mg/mL in methanol) to direct sunlight or UV radiation.[1][12]
Visualizations
Experimental Workflow for Pantoprazole HPLC Assay
Caption: Workflow for pantoprazole analysis by HPLC.
Troubleshooting Logic for Inconsistent Pantoprazole Assay Results
Caption: Troubleshooting decision tree for pantoprazole assays.
References
- 1. benchchem.com [benchchem.com]
- 2. scielo.br [scielo.br]
- 3. ajrconline.org [ajrconline.org]
- 4. scielo.br [scielo.br]
- 5. Extended Stability of Pantoprazole for Injection in 0.9% Sodium Chloride or 5% Dextrose at 4°C and 23°C - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iomcworld.org [iomcworld.org]
- 7. benthamdirect.com [benthamdirect.com]
- 8. actascientific.com [actascientific.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. sphinxsai.com [sphinxsai.com]
- 12. akjournals.com [akjournals.com]
- 13. researchgate.net [researchgate.net]
- 14. ijper.org [ijper.org]
Technical Support Center: Pantoprazole Sodium Sesquihydrate Solution Stability
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the pH for the stability of pantoprazole sodium sesquihydrate in solution.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for ensuring the stability of this compound in an aqueous solution?
A1: this compound is most stable in alkaline conditions. For maximum stability, it is recommended to maintain the solution pH above 7.0.[1][2] The drug is highly unstable in acidic environments, with the rate of degradation increasing as the pH decreases.[1][3][4][5]
Q2: What is the degradation half-life of pantoprazole at different pH values?
A2: The stability of pantoprazole is highly pH-dependent. At ambient temperature, the degradation half-life is approximately 2.8 hours at a pH of 5.0.[2][3][4] In contrast, at a pH of 7.8, the degradation half-life extends to approximately 220 hours.[2][3][4]
Q3: Why is pantoprazole so unstable in acidic conditions?
A3: Pantoprazole is a substituted benzimidazole that is acid-labile.[1] In an acidic environment, it undergoes a chemical conversion to a reactive thiophilic sulfonamide cation, which is the active form that binds to the proton pump.[1] However, prolonged exposure to acidic conditions outside of the target site leads to degradation of the molecule.
Q4: How does the appearance of a pantoprazole solution change upon degradation?
A4: Degradation of pantoprazole in an acidic solution is often accompanied by a visual change. The solution may turn yellow, indicating chemical degradation.[1]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Rapid loss of pantoprazole concentration in solution. | The pH of the solution is too low (acidic). | 1. Immediately measure the pH of the solution. 2. Adjust the pH to be above 7.0 using an appropriate buffer (e.g., phosphate buffer). 3. For future experiments, ensure all solvents and buffers are at the optimal alkaline pH before adding pantoprazole. |
| The pantoprazole solution has turned yellow. | Acid-catalyzed degradation has occurred. | 1. Discard the solution as it is no longer stable. 2. Prepare a fresh solution ensuring the pH is maintained above 7.0 throughout the preparation and storage. 3. Protect the solution from light, as photolytic degradation can also occur.[6] |
| Inconsistent results in stability studies. | Fluctuations in pH or temperature. | 1. Use a reliable and calibrated pH meter. 2. Employ a buffer system with sufficient capacity to maintain a stable pH. 3. Control the temperature of the experiment, as temperature can also affect the rate of degradation. |
Quantitative Data Summary
The following table summarizes the pH-dependent stability of pantoprazole.
| pH | Degradation Half-life (at ambient temperature) | Stability Profile |
| < 4.0 | Very short | Highly unstable |
| 4.5 | Almost complete degradation within 2 hours[2] | Unstable |
| 5.0 | Approximately 2.8 hours[2][3][4] | Poor stability |
| 6.8 | Stable for at least 2 hours[2] | Moderately stable |
| > 7.0 | Significantly increased stability[1][2] | Stable |
| 7.8 | Approximately 220 hours[2][3][4] | Very stable |
| 8.5 | Stable for at least 2 hours[2] | Very stable |
Experimental Protocols
Protocol 1: Preparation of a Stable this compound Solution
-
Buffer Preparation: Prepare a phosphate buffer solution (e.g., 10 mM) and adjust the pH to 7.4 using 0.1 M sodium hydroxide.[2]
-
Dissolution: Accurately weigh the desired amount of this compound and dissolve it in the prepared pH 7.4 phosphate buffer.
-
Concentration: Prepare the solution to the desired final concentration (e.g., 1 mg/mL).
-
Storage: Store the solution in a well-sealed container, protected from light, and at a controlled room temperature or refrigerated, depending on the required storage duration.
Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for Stability Testing
This protocol provides a general method; specific parameters may need optimization.
-
Chromatographic Conditions:
-
Standard Preparation: Prepare a standard solution of pantoprazole of known concentration in the mobile phase.
-
Sample Analysis:
-
At specified time points, withdraw an aliquot of the pantoprazole solution under investigation.
-
Dilute the sample appropriately with the mobile phase.
-
Inject the sample into the HPLC system.
-
-
Data Analysis: Quantify the pantoprazole concentration by comparing the peak area of the sample to that of the standard.
Visualizations
Caption: Logical relationship between pH and pantoprazole stability.
Caption: Experimental workflow for determining optimal pH.
References
Technical Support Center: Overcoming Poor Dissolution of Pantoprazole Sodium Sesquihydrate Tablets
This technical support center is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues related to the poor dissolution of pantoprazole sodium sesquihydrate tablets. The content is structured in a question-and-answer format, providing direct solutions to common experimental challenges.
Troubleshooting Guide
This guide addresses frequent problems encountered during the dissolution testing of enteric-coated this compound tablets.
| Observed Problem | Potential Cause(s) | Recommended Action(s) |
| Significant Drug Release (>10%) in Acid Stage (0.1 N HCl) | 1. Compromised Enteric Coating: The coating may be too thin, non-uniform, or improperly cured, leading to premature failure in the acidic medium.[1][2] 2. Incompatible Excipients: Certain excipients within the tablet core or the coating itself can negatively impact the integrity of the enteric film.[3][4] 3. Mechanical Stress: The presence of cracks or chips on the tablet surface, often resulting from handling or the compression process, can compromise the coating. | 1. Optimize Coating Process: Increase the coating thickness, ensure its uniform application, and verify that curing parameters (time, temperature) are optimal for the specific coating polymer.[4] 2. Evaluate Excipient Compatibility: Conduct thorough drug-excipient compatibility studies using techniques like DSC or FTIR. Consider alternative fillers, binders, or plasticizers if interactions are detected. 3. Inspect Tablet Integrity: Implement stringent quality control measures to inspect tablets for physical defects after compression and coating. |
| Low Drug Release (<75%) in Buffer Stage (pH 6.8) | 1. Incomplete Tablet Core Disintegration: The tablet core may be excessively hard due to high compression forces, or the disintegrant used may be ineffective or at an insufficient concentration. 2. Poor Intrinsic Drug Solubility: The crystalline nature of pantoprazole can inherently limit its dissolution rate. 3. Formation of an Insoluble Layer: Interactions between the drug and excipients under dissolution conditions could form a barrier, preventing further drug release. | 1. Reformulate Tablet Core: Adjust the concentration or switch to a more efficient superdisintegrant (e.g., croscarmellose sodium, sodium starch glycolate).[4][5] Optimize the compression force to achieve adequate hardness without impeding disintegration. 2. Enhance Drug Solubility: Explore solubility enhancement techniques such as creating solid dispersions with hydrophilic carriers (e.g., PVP, PEG), preparing liquisolid compacts, or utilizing the amorphous form of the drug.[6][7][8] 3. Investigate Drug-Excipient Interactions: Utilize analytical methods to identify any potential interactions that could lead to the formation of insoluble byproducts.[9][8] |
| High Variability in Dissolution Results Between Tablets | 1. Non-uniformity in Tablet Core: Variations in tablet weight or inconsistent distribution of the active ingredient and excipients. 2. Inconsistent Enteric Coating: Significant differences in the thickness of the enteric coating from one tablet to another.[1] 3. Variable Moisture Content: Exposure of tablets to high humidity can damage the enteric coating and affect the tablet's physical properties.[3] | 1. Improve Manufacturing Processes: Enhance blending and granulation steps to ensure a homogenous powder mixture and maintain consistent tablet weights. 2. Refine Coating Process: Calibrate and optimize the coating equipment and process to guarantee uniform coating application across the entire batch. 3. Control Storage Conditions: Store tablets in well-closed containers, preferably with a desiccant, to protect them from environmental moisture.[3] |
Frequently Asked Questions (FAQs)
Q1: Why is a two-stage dissolution test essential for pantoprazole tablets?
A1: Pantoprazole is an acid-labile drug, meaning it degrades rapidly in acidic environments like the stomach.[2][8] A two-stage dissolution test is necessary to mimic the tablet's journey through the gastrointestinal tract. The first stage, or "acid stage," uses an acidic medium (e.g., 0.1 N HCl) for 2 hours to challenge the enteric coating's protective function; drug release should be minimal (typically <10%).[2][10] The second stage, or "buffer stage," shifts to a neutral pH (e.g., pH 6.8 phosphate buffer) to simulate the intestinal environment, where the enteric coating should dissolve and release the drug for absorption. The acceptance criterion for this stage is typically not less than 75% of the drug dissolved within a specified timeframe, such as 45 minutes.[2]
Q2: What are the most critical formulation parameters that influence the dissolution of pantoprazole tablets?
A2: The most critical formulation parameters include:
-
The Enteric Coating System: The choice of enteric polymer (e.g., polyvinyl acetate phthalate), its application level, and the type and concentration of plasticizers are paramount for ensuring acid resistance.[4]
-
The Tablet Core Formulation: The type and amount of disintegrant (e.g., croscarmellose sodium) and binder are key to ensuring the tablet breaks apart efficiently once the enteric coating has dissolved.[4][5]
-
The Drug's Physicochemical Properties: The solid-state form of pantoprazole (crystalline vs. amorphous) can significantly impact its solubility and dissolution rate, with the amorphous form generally being more soluble.[6]
Q3: How does humidity impact the dissolution profile of pantoprazole tablets?
A3: High humidity can adversely affect the integrity of the enteric coating, potentially causing it to become permeable or to peel.[3] This can lead to a failure in the acid stage of dissolution, resulting in premature drug release and subsequent degradation of the acid-sensitive pantoprazole, which would likely reduce the drug's bioavailability.[3] It is crucial to maintain proper packaging with desiccants and controlled storage conditions.
Q4: What are some advanced formulation strategies to improve the solubility and dissolution of pantoprazole?
A4: To enhance the dissolution of poorly soluble drugs like pantoprazole, several advanced techniques can be employed:
-
Solid Dispersions: This involves dispersing the drug in a hydrophilic matrix or carrier, such as PVP K30, PEG 6000, or mannitol, to improve its wetting and dissolution.[8]
-
Liquisolid Compacts: This technique involves dissolving the drug in a non-volatile liquid and then converting this liquid into a free-flowing, compressible powder by blending with carrier and coating materials.[8]
-
Amorphization: Converting the drug from its stable crystalline form to a higher-energy, more soluble amorphous form can significantly boost the dissolution rate.[6]
-
Supercritical Fluid Technology: Utilizing solvents like supercritical CO2 can be an effective method for enhancing the solubility of pantoprazole.[7]
Experimental Protocols
Standard Two-Stage Dissolution Test for Enteric-Coated Pantoprazole Tablets (Based on USP)
This protocol is a generalized representation based on methods described in the United States Pharmacopeia (USP) for delayed-release dosage forms.[10]
Apparatus: USP Apparatus 2 (Paddle).
Acid Stage:
-
Medium: 750 mL of 0.1 N Hydrochloric Acid.[1]
-
Temperature: 37 ± 0.5 °C.[1]
-
Paddle Speed: 75 rpm.[1]
-
Procedure: a. Place one tablet in each of the six dissolution vessels. b. Run the apparatus for 120 minutes. c. At the end of the 2-hour period, withdraw a sample from each vessel for analysis. The amount of pantoprazole dissolved should not exceed 10% of the labeled amount.[8]
Buffer Stage:
-
Medium: To each vessel, add 250 mL of 0.2 M tribasic sodium phosphate that has been previously equilibrated to 37 ± 0.5 °C. This will adjust the pH to approximately 6.8.[1]
-
Temperature: Maintain at 37 ± 0.5 °C.[1]
-
Paddle Speed: Continue at 75 rpm.[1]
-
Procedure: a. Continue the test for an additional 45 minutes. b. Withdraw samples at one or more specified time points. c. Analyze the samples for pantoprazole concentration using a validated analytical method, such as UV-Vis spectrophotometry at 290 nm or HPLC.[1] d. The amount of pantoprazole dissolved should be not less than 75% (Q) of the labeled amount.
Preparation of Pantoprazole Solid Dispersions via the Kneading Method
This protocol provides a method for enhancing the dissolution rate of pantoprazole.[8]
-
Materials: this compound, a hydrophilic carrier (e.g., Mannitol), and a suitable solvent (e.g., ethanol).
-
Procedure: a. Accurately weigh the pantoprazole and the hydrophilic carrier in the desired ratio (e.g., 1:3 drug-to-carrier).[8] b. Transfer the powder mixture to a glass mortar. c. Add a small volume of the solvent to the powder mixture to form a thick paste. d. Knead the paste thoroughly for a specified duration (e.g., 30 minutes) to ensure intimate mixing. e. Transfer the kneaded mass to a tray and dry it in an oven at a controlled temperature (e.g., 45 °C) until the solvent is completely removed. f. The dried mass is then pulverized and sieved to obtain a fine, uniform powder, which can be used for subsequent dosage form manufacturing.
Data Presentation
Table 1: Summary of Dissolution Enhancement Techniques for Pantoprazole
| Technique | Carrier/Method Details | Drug-to-Carrier Ratio | Key Finding | Reference |
| Solid Dispersion (Kneading) | Mannitol | 1:3 | Demonstrated an increased dissolution rate. | [8] |
| Solid Dispersion (Kneading) | PVP K30 / PEG 6000 | Various | Showed improved solubility of the drug. | [8] |
| Liquisolid Compacts | Propylene Glycol as non-volatile solvent | Carrier to coating ratio of 20:1 | Resulted in an increased dissolution rate. | [8] |
Table 2: Typical USP Dissolution Test Parameters and Acceptance Criteria
| Stage | Medium | Volume | Apparatus | Speed | Time | Acceptance Criteria |
| Acid Stage | 0.1 N HCl | 750 mL | USP 2 (Paddle) | 75 rpm | 120 minutes | NMT 10% dissolved |
| Buffer Stage | pH 6.8 Phosphate Buffer | 1000 mL | USP 2 (Paddle) | 75 rpm | 45 minutes | NLT 75% (Q) dissolved |
Note: Specific parameters and acceptance criteria can vary depending on the official monograph.[1][10]
Visualizations
Caption: Mechanism of action of Pantoprazole in a gastric parietal cell.
Caption: Workflow for two-stage dissolution testing of pantoprazole tablets.
References
- 1. Pantoprazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. Pharmacology of Proton Pump Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Gastric H,K ATPase as a Drug Target: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pantoprazole: a novel H+/K(+)-ATPase inhibitor with an improved pH stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Pantoprazole Sodium Hydrate? [synapse.patsnap.com]
- 7. The site of action of pantoprazole in the gastric H+/K(+)-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. droracle.ai [droracle.ai]
- 9. escholarship.org [escholarship.org]
- 10. What is the mechanism of S-pantoprazole sodium? [synapse.patsnap.com]
Technical Support Center: Enhancing the Bioavailability of Pantoprazole Sodium Sesquihydrate
Welcome to the Technical Support Center for Pantoprazole Sodium Sesquihydrate Bioavailability Enhancement. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist you in your research and development efforts to improve the oral bioavailability of pantoprazole, a Biopharmaceutics Classification System (BCS) Class II drug characterized by low solubility and high permeability.
I. Frequently Asked Questions (FAQs)
Q1: Why is improving the bioavailability of this compound important?
A1: Pantoprazole is an acid-labile drug, meaning it degrades in the acidic environment of the stomach.[1][2] To ensure it reaches the small intestine for absorption, it is typically formulated as enteric-coated tablets.[1][3] However, its low aqueous solubility can limit its dissolution rate, which is a key factor for absorption and overall bioavailability.[4] Enhancing its bioavailability can lead to more consistent therapeutic effects and potentially lower doses.
Q2: What are the primary strategies to enhance the bioavailability of pantoprazole?
A2: The main strategies focus on improving its solubility and dissolution rate, and protecting it from gastric acid. These include:
-
Novel Drug Delivery Systems: Such as liposomes, nanoparticles, solid lipid nanoparticles (SLNs), and self-emulsifying drug delivery systems (SEDDS).[4][5][6]
-
Formulation Techniques: Including solid dispersions and amorphization.[7]
-
Enteric Coating: To protect the drug from the acidic stomach environment.[1][3]
-
Buffering Agents: Co-formulation with agents like sodium bicarbonate to transiently increase the gastric pH.
Q3: How do I choose the most suitable bioavailability enhancement strategy for my research?
A3: The choice of strategy depends on several factors including the desired release profile, manufacturing scalability, and the specific challenges you are facing. A logical approach involves a step-wise evaluation of the drug's properties and formulation goals.
II. Troubleshooting Guides
Enteric Coated Tablet Formulation
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Cracking or chipping of the enteric coat | - Inadequate plasticizer concentration.- Excessive mechanical stress during coating or handling.- Brittle polymer film.[8][9] | - Optimize the type and concentration of plasticizer.- Adjust coating process parameters (e.g., pan speed, spray rate).- Ensure tablets have appropriate hardness before coating. |
| Premature drug release in acidic medium (failed dissolution test) | - Insufficient coating thickness.- Inhomogeneous coating.[10]- Interaction between the drug and the enteric polymer.- Use of inappropriate excipients in the coating formulation.[11][12] | - Increase the coating weight gain.- Optimize spray pattern and atomization pressure for uniform coating.- Apply a seal coat (e.g., with HPMC) between the core tablet and the enteric coat.[3][13]- Evaluate the compatibility of all excipients. |
| Incomplete drug release in buffer stage | - Overly thick or cross-linked enteric coat.- Interaction of the drug with coating components. | - Reduce the coating thickness.- Ensure proper curing conditions to avoid excessive cross-linking.- Investigate potential drug-excipient interactions. |
Liposome Formulation (Thin-Film Hydration Method)
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low drug entrapment efficiency | - Drug leakage during hydration.- Unfavorable lipid composition.- High cholesterol content competing with the drug for space in the bilayer.[14] | - Optimize the hydration temperature and time.- Adjust the drug-to-lipid ratio.- Vary the lecithin-to-cholesterol ratio; increasing lecithin can sometimes improve entrapment.- Use alternative methods like size exclusion chromatography or dialysis for more accurate separation of free from encapsulated drug.[15] |
| Large and polydisperse vesicle size | - Inefficient hydration of the lipid film.- Insufficient energy input during size reduction. | - Ensure complete removal of the organic solvent to form a thin, uniform lipid film.- Optimize hydration conditions (temperature above the lipid phase transition temperature).- Increase sonication time/power or the number of extrusion cycles. |
| Instability (aggregation, fusion, drug leakage) during storage | - Suboptimal lipid composition.- Inappropriate storage temperature.- Degradation of lipids or the encapsulated drug.[16] | - Incorporate charged lipids to increase electrostatic repulsion.- Store liposomes at 4°C.- Consider post-processing techniques like freeze-drying with cryoprotectants.[16] |
Self-Emulsifying Drug Delivery Systems (SEDDS)
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Phase separation or drug precipitation upon storage | - Poor miscibility of components.- Supersaturation of the drug in the formulation.- Use of volatile co-solvents that can evaporate.[17] | - Screen for oils, surfactants, and co-surfactants with better mutual solubility.- Construct pseudo-ternary phase diagrams to identify stable emulsion regions.- Avoid highly volatile solvents or use sealed containers. |
| Poor self-emulsification performance (large globule size, slow emulsification) | - High oil content.- Inappropriate surfactant-to-oil ratio.- High viscosity of the formulation. | - Increase the surfactant concentration.- Select a surfactant with an appropriate HLB value (typically 8-18 for o/w emulsions).- Incorporate a co-solvent to reduce viscosity. |
| Gastrointestinal irritation | - High concentration of certain surfactants (typically 30-60% of the formulation).[17][18] | - Use the minimum effective concentration of surfactant.- Screen for less irritating surfactants. |
III. Data Presentation
Table 1: Comparative Pharmacokinetic Parameters of Different Pantoprazole Formulations
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Relative Bioavailability | Reference(s) |
| Enteric-Coated Tablet (40 mg) | ~2500 | 2-3 | ~5000 | Reference | [19] |
| Suspension in Sodium Bicarbonate | Similar to tablet | Shorter | ~75% of tablet | Lower | [20] |
| Solid Lipid Nanoparticles (SLNs) | Not explicitly stated | Not explicitly stated | Data suggests improved dissolution which may lead to higher bioavailability | Potentially higher | [5] |
| pH-Sensitive Polymeric Nanoparticles | Not explicitly stated | Not explicitly stated | In vitro data shows protection from acid degradation and controlled release | Potentially higher | [1] |
Note: Direct comparative in vivo bioavailability data across all advanced formulations is limited in the public domain. The table provides a summary based on available studies.
IV. Experimental Protocols
Preparation of Pantoprazole Solid Dispersion (Solvent Evaporation Method)
-
Dissolution: Dissolve this compound and a hydrophilic polymer carrier (e.g., PVP K30, HPMC E5) in a common volatile solvent or solvent mixture (e.g., ethanol, methanol, or a mixture of dichloromethane and ethanol).[21]
-
Solvent Evaporation: Evaporate the solvent under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 40-50°C) to form a thin film.
-
Drying: Further dry the solid mass in a vacuum oven at a specified temperature for an extended period (e.g., 24 hours) to remove residual solvent.
-
Pulverization and Sieving: Scrape the dried solid dispersion, pulverize it using a mortar and pestle, and pass it through a sieve of appropriate mesh size to obtain a uniform powder.
-
Characterization: Characterize the prepared solid dispersion for drug content, dissolution rate, and solid-state properties (e.g., using DSC, XRD, and FTIR).
References
- 1. researchgate.net [researchgate.net]
- 2. ijprajournal.com [ijprajournal.com]
- 3. sphinxsai.com [sphinxsai.com]
- 4. Techniques used to Enhance Bioavailability of BCS Class II Drugs: AReview | Semantic Scholar [semanticscholar.org]
- 5. jddtonline.info [jddtonline.info]
- 6. iosrphr.org [iosrphr.org]
- 7. ijplsjournal.com [ijplsjournal.com]
- 8. dissolutiontech.com [dissolutiontech.com]
- 9. icapsulepack.com [icapsulepack.com]
- 10. Assessment of the pharmaceutical quality of marketed enteric coated this compound products - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pharmaexcipients.com [pharmaexcipients.com]
- 12. staff.najah.edu [staff.najah.edu]
- 13. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 14. jetir.org [jetir.org]
- 15. researchgate.net [researchgate.net]
- 16. Post-Processing Techniques for the Improvement of Liposome Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 17. rjptonline.org [rjptonline.org]
- 18. ijpsjournal.com [ijpsjournal.com]
- 19. sphinxsai.com [sphinxsai.com]
- 20. researchgate.net [researchgate.net]
- 21. iosrphr.org [iosrphr.org]
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for Pantoprazole Sodium Sesquihydrate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated analytical methods for the quantification of pantoprazole sodium sesquihydrate in pharmaceutical dosage forms and biological fluids. The focus is on High-Performance Liquid Chromatography (HPLC), the most prevalent technique, with a comparative analysis against alternative methods. All data is presented to aid in the selection of the most suitable method based on specific analytical requirements, such as routine quality control, impurity profiling, or pharmacokinetic studies.
Comparative Analysis of Analytical Techniques
The choice of an analytical method for this compound is contingent on factors including required sensitivity, selectivity, the complexity of the sample matrix, and the intended application. High-Performance Liquid Chromatography (HPLC) and Reverse-Phase HPLC (RP-HPLC) are the most widely employed techniques due to their high resolution and sensitivity for separating and quantifying pantoprazole, its related substances, and degradation products.[1]
For enhanced identification and structural elucidation of unknown impurities, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable.[1] LC-MS combines the separation power of chromatography with the mass-analyzing capabilities of mass spectrometry, providing molecular weight and fragmentation data crucial for impurity characterization.[1]
Other methods, such as Ultra-Performance Liquid Chromatography (UPLC), High-Performance Thin-Layer Chromatography (HPTLC), and UV-Visible Spectrophotometry, also find application in the analysis of pantoprazole.[2][3] UPLC offers faster analysis times and higher resolution compared to conventional HPLC.[1] HPTLC is a cost-effective method suitable for high-throughput screening.[2] UV-Visible Spectrophotometry is a simple and economical technique, often used for routine analysis in bulk and pharmaceutical tablet preparations.[4][5]
The following sections provide a detailed comparison of various validated HPLC methods and a summary of alternative techniques, supported by experimental data.
Data Presentation: Performance Comparison of Validated HPLC Methods
The following table summarizes the key performance parameters of different validated RP-HPLC methods for the analysis of this compound. This data provides a quantitative basis for method selection and comparison.
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 | Method 5 |
| Column | Inertsil C18 (150 x 4.6 mm, 5µm)[6][7] | Hypersil BDS C8 (250 x 4.6 mm, 5µm)[8] | BDS Thermohypersil Symmetry C8 (250 x 4.6mm, 5µ)[9] | Phenomenex C18 (250 mm × 4.6 mm, 5 μm)[10] | Waters Acquity CSH C18 (100 x 2.1 mm, 1.7µm) |
| Mobile Phase | Acetonitrile:Phosphate Buffer (70:30, v/v), pH 7.0[6][7] | Phosphate Buffer pH 3.0:Acetonitrile (70:30, v/v) | Methanol:Dipotassium hydrogen phosphate buffer (50:50, v/v), pH 9.0[9] | 10 mM KH2PO4 Buffer:Acetonitrile (70:30, v/v), pH 6.8[10] | 0.1% Formic Acid in Water:0.1% Formic Acid in Acetonitrile (Gradient) |
| Flow Rate | 0.8 mL/min[6][7] | 2.0 mL/min | 1.2 mL/min[9] | 1.0 mL/min[10] | 0.5 mL/min |
| Detection (UV) | 260 nm[6][7] | 290 nm | 226 nm[9] | 288 nm[10] | 288 nm |
| Retention Time | 2.017 min[6][7] | Not Specified | 4.189 min[9] | 7.92 min[10] | 6.415 min[11] |
| Linearity Range | 0.1 - 30 µg/mL[6] | 50% - 150% of target concentration | 50 - 150 µg/mL[9] | 1 - 30 µg/mL[10] | 2 - 20 µg/mL |
| Correlation Coefficient (r²) | 0.999[6] | 0.9999 | Not Specified | 0.978[10] | ≥0.998 |
| Accuracy (% Recovery) | 99.15 - 101.85%[6] | Not Specified | Not Specified | Not Specified | 100.3%[11] |
| Precision (%RSD) | Intra-day: 0.13-1.56%, Inter-day: 0.30-1.60%[6] | < 2.0% | Not Specified | Not Specified | Method: 0.7%, Intraday: 0.7%, Interday: 0.6%[11] |
| LOD | 1.80 ng/mL (in plasma)[6] | Not Specified | Not Specified | 0.3 µg/mL[10] | 0.25 µg/mL[11] |
| LOQ | 5.60 ng/mL (in serum)[6] | Not Specified | Not Specified | 1 µg/mL[10] | 0.7 µg/mL[11] |
Comparison with Alternative Analytical Methods
| Method | Key Features | Advantages | Limitations |
| UPLC | Uses smaller particle size columns (<2 µm) and higher pressures.[1] | Faster run times, better resolution, and increased sensitivity compared to HPLC.[1] | Higher instrument cost. |
| LC-MS/MS | Combines liquid chromatography with tandem mass spectrometry.[2][12] | Highly sensitive and selective, ideal for bioanalysis and impurity identification.[12] | High instrument and operational costs, requires skilled operators. |
| HPTLC | A planar chromatographic technique with high sample throughput.[2] | Cost-effective, high throughput, and requires less solvent.[2] | Lower resolution and sensitivity compared to HPLC. |
| UV-Vis Spectrophotometry | Measures the absorption of UV-Visible light by the analyte.[4][5] | Simple, rapid, and cost-effective for routine analysis of bulk drug and simple formulations.[4][5] | Lacks specificity in the presence of interfering substances. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. The following protocols are based on published literature for the analysis of pantoprazole.
Protocol 1: RP-HPLC Method for Pantoprazole in Pharmaceutical Dosage Forms and Human Plasma[6][7]
-
Chromatographic System: A High-Performance Liquid Chromatograph system (e.g., Shimadzu-LC2010) with an auto-sampler and UV detector.
-
Column: Inertsil C18 (150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and phosphate buffer (70:30, v/v), with the pH adjusted to 7.0. The mobile phase should be filtered through a 0.45 µm membrane filter and degassed.
-
Flow Rate: 0.8 mL/min.
-
Detection: UV detection at 260 nm.
-
Injection Volume: 20 µL.
-
Standard Solution Preparation: Accurately weigh 25 mg of pantoprazole sodium reference standard and dissolve in a 50 mL volumetric flask with the mobile phase to get a concentration of 0.5 mg/mL. Further dilutions are made with the mobile phase to obtain the desired concentrations for the calibration curve.
-
Sample Preparation (Tablets): Weigh and finely powder not fewer than 20 tablets. Transfer a quantity of the powder equivalent to 25 mg of pantoprazole to a 50 mL volumetric flask, add about 30 mL of mobile phase, sonicate for 15 minutes, and then dilute to volume with the mobile phase. Filter the solution through a 0.45 µm membrane filter.
Protocol 2: Stability-Indicating RP-HPLC Method[8]
-
Chromatographic System: HPLC system with a PDA detector (e.g., Shimadzu LC-2010A).
-
Column: Hypersil BDS C8 (250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of phosphate buffer (pH 3.0) and acetonitrile (70:30, v/v).
-
Flow Rate: 2.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV detection at 290 nm.
-
Diluent: A mixture of sodium hydroxide solution and acetonitrile (50:50, v/v).
-
Standard Solution Preparation: Prepare a standard solution of pantoprazole with a concentration of 0.4 mg/mL in the diluent.
-
Sample Preparation (Pellets): Accurately weigh an amount of pantoprazole pellets equivalent to about 200 mg of pantoprazole and transfer to a 500 mL volumetric flask. Add the diluent, sonicate to dissolve, and dilute to volume with the diluent.
Visualizations
General Workflow for HPLC Method Validation
The following diagram illustrates the typical workflow for validating an HPLC method for this compound analysis, following ICH guidelines.[8][10][11]
Caption: Workflow for HPLC method validation.
Logical Relationship of Analytical Method Selection
The choice of an analytical method is a critical decision based on several interconnected factors. This diagram outlines the logical relationships influencing this selection process.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. ijper.org [ijper.org]
- 5. researchgate.net [researchgate.net]
- 6. sphinxsai.com [sphinxsai.com]
- 7. researchgate.net [researchgate.net]
- 8. iomcworld.org [iomcworld.org]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. Analytical method development and validation of simultaneous estimation of rabeprazole, pantoprazole, and itopride by reverse-phase high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijrpr.com [ijrpr.com]
- 12. benchchem.com [benchchem.com]
Pantoprazole Sodium Sesquihydrate vs. Omeprazole: An In Vitro Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed in vitro comparison of two widely used proton pump inhibitors (PPIs), pantoprazole sodium sesquihydrate and omeprazole. The information presented is collated from various in vitro studies to assist researchers, scientists, and drug development professionals in understanding the nuanced differences between these two active pharmaceutical ingredients. This comparison focuses on their mechanism of action, potency in inhibiting the H+/K+-ATPase, and chemical stability under various pH conditions.
Mechanism of Action: Targeting the Gastric Proton Pump
Both pantoprazole and omeprazole are substituted benzimidazoles that act as prodrugs.[1] They work by irreversibly inhibiting the H+/K+-ATPase, the enzyme responsible for the final step in gastric acid secretion from parietal cells.[2][3] Their mechanism involves a multi-step process that is highly dependent on the acidic environment of the parietal cell's secretory canaliculi.
The process begins with the systemic absorption of the lipophilic prodrug.[3] Upon reaching the acidic canaliculi of gastric parietal cells, the drugs are protonated and converted to their active form, a reactive sulfenamide.[3][4] This activated form then covalently binds to cysteine residues on the H+/K+-ATPase pump, leading to its irreversible inhibition.[3] Acid secretion can only resume after the synthesis of new H+/K+-ATPase enzymes, a process that typically takes 24 to 48 hours.[3][4]
While the core mechanism is the same, the rate of activation and the stability of the prodrug at different pH levels are key distinguishing factors between pantoprazole and omeprazole.
Potency and Inhibition of H+/K+-ATPase
The inhibitory potency of pantoprazole and omeprazole on the H+/K+-ATPase has been evaluated in various in vitro systems, with results often dependent on the experimental pH.
In one study using gastric membrane vesicles under acidic conditions, omeprazole showed a higher potency with an IC50 value of 2.4 microM compared to pantoprazole's IC50 of 6.8 microM. However, when the intravesicular acidification was reduced, the inhibitory action of pantoprazole was almost completely lost, while omeprazole's inhibitory action was only partially lost (IC50 of 30 microM). This suggests that omeprazole may be more effective under less acidic conditions.
Another study reported that after a 40-minute incubation with pumping membrane vesicles, the concentration for half-maximal reduction in intravesicular H+ concentration was 0.6 microM for omeprazole and 1.1 microM for pantoprazole.[5]
The following table summarizes the key quantitative data on the in vitro inhibition of H+/K+-ATPase by pantoprazole and omeprazole.
Table 1: In Vitro H+/K+-ATPase Inhibition Data
| Parameter | Pantoprazole | Omeprazole | Experimental Conditions | Reference |
| IC50 (H+/K+-ATPase activity) | 6.8 µM | 2.4 µM | Acidified gastric membrane vesicles | |
| IC50 (H+/K+-ATPase activity) | Almost completely lost | 30 µM | Reduced intravesicular acidification | |
| Concentration for half-maximal reduction in intravesicular H+ | 1.1 µM | 0.6 µM | 40 min incubation with pumping membrane vesicles | |
| IC50 (Papain activity at pH 5.0) | 37 µM | 17 µM | Inhibition of papain activity |
Chemical Stability and pH Dependence
A crucial difference between pantoprazole and omeprazole lies in their chemical stability, particularly their degradation rates at different pH values. Proton pump inhibitors are known to be acid-labile.[6]
In vitro studies have consistently shown that pantoprazole is more stable than omeprazole at a slightly acidic pH. For instance, at a pH of 5.1, the activation half-life of pantoprazole was found to be 4.7 hours, significantly longer than the 1.4 hours for omeprazole.[6] This greater stability of pantoprazole at near-neutral pH may contribute to a lower potential for unwanted activation in compartments other than the highly acidic parietal cell canaliculi.[7]
One study using high-performance liquid chromatography (HPLC) to assess stability in various salt solutions and at different pH levels concluded that pantoprazole was the most stable among the tested PPIs, which included omeprazole and lansoprazole.[8] The rate of degradation for these compounds was directly related to the H+ and salt concentration.[8]
The stability of intravenous solutions of omeprazole and pantoprazole has also been a subject of investigation. One study found that after a short period of one hour, an injectable formulation of omeprazole showed substantial optical discoloration, indicating degradation, whereas pantoprazole solutions showed discoloration at a notably later time point.[8] Another study on diluted intravenous infusions found that the concentrations of both drugs decreased during storage, with a greater decrease in dextrose 5% than in NaCl 0.9%.[9] However, the mean decrease did not exceed 6% over the first 48 hours for either drug.[9]
Table 2: Chemical Stability Data
| Parameter | Pantoprazole | Omeprazole | Experimental Conditions | Reference |
| Activation Half-life | 4.7 hours | 1.4 hours | pH 5.1 | [6][7] |
| General Stability | More stable | Less stable | Slightly acidic pH | [5] |
| Degradation Rate | Slower | Faster | Directly related to H+ and salt concentration | [8] |
| Stability in IV Solution | More stable | Less stable | Injectable formulation, visual inspection | [8] |
| Concentration Decrease in IV Infusion (48h) | < 6% | < 6% | Diluted in NaCl 0.9% or Dextrose 5% | [9] |
Experimental Protocols
H+/K+-ATPase Inhibition Assay (General Protocol)
This protocol outlines a general procedure for determining the in vitro inhibition of H+/K+-ATPase by proton pump inhibitors. Specific details may vary between laboratories and studies.
1. Preparation of H+/K+-ATPase-Enriched Microsomes:
-
Gastric mucosal scrapings are obtained from a suitable animal model (e.g., sheep, swine).[5]
-
The tissue is homogenized in a buffered solution (e.g., 200 mM Tris-HCl, pH 7.4).[10]
-
The homogenate is subjected to differential centrifugation to isolate microsomal vesicles enriched with H+/K+-ATPase.[10]
-
The protein concentration of the final microsomal preparation is determined using a standard method (e.g., Bradford assay).[11]
2. In Vitro Inhibition Assay:
-
The H+/K+-ATPase-enriched microsomes are pre-incubated with varying concentrations of the test compounds (pantoprazole or omeprazole) or a vehicle control.[12]
-
The reaction is initiated by the addition of ATP in a buffer solution containing MgCl2 and KCl.[10][12]
-
The reaction mixture is incubated at 37°C for a defined period (e.g., 30 minutes).[10][12]
-
The reaction is terminated by the addition of an acid (e.g., trichloroacetic acid).[10][12]
-
The amount of inorganic phosphate (Pi) released from ATP hydrolysis is quantified spectrophotometrically.[13]
-
The percentage of H+/K+-ATPase inhibition is calculated by comparing the Pi released in the presence of the inhibitor to the control.
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Chemical Stability Assay (General Protocol)
This protocol describes a general method for assessing the chemical stability of pantoprazole and omeprazole at different pH values.
1. Preparation of Test Solutions:
-
Stock solutions of pantoprazole and omeprazole are prepared in a suitable solvent.
-
A series of buffer solutions with different pH values are prepared (e.g., using phosphate or citrate buffers).[8]
2. Stability Study:
-
Aliquots of the stock solutions are added to the different buffer solutions to achieve a final desired concentration.
-
The solutions are incubated at a controlled temperature for various time points.
-
At each time point, a sample is withdrawn.
3. Quantification of Parent Compound:
-
The concentration of the remaining parent compound (pantoprazole or omeprazole) in each sample is determined using a validated analytical method, typically reverse-phase high-performance liquid chromatography (HPLC) with UV detection.[8]
-
The HPLC method should be capable of separating the parent drug from its degradation products.[14]
4. Data Analysis:
-
The degradation rate constant (k) at each pH is calculated from the decrease in the concentration of the parent compound over time.
-
The half-life (t1/2) of the compound at each pH is calculated using the formula: t1/2 = 0.693 / k.
Visualizations
Caption: Mechanism of action of proton pump inhibitors.
Caption: Experimental workflow for H+/K+-ATPase inhibition assay.
References
- 1. The H+, K(+)-ATPase inhibitor pantoprazole (BY1023/SK&F96022) interacts less with cytochrome P450 than omeprazole and lansoprazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics and Pharmacodynamics of the Proton Pump Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmacyfreak.com [pharmacyfreak.com]
- 4. drkumardiscovery.com [drkumardiscovery.com]
- 5. Pantoprazole: a novel H+/K(+)-ATPase inhibitor with an improved pH stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Differences in pH-dependent activation rates of substituted benzimidazoles and biological in vitro correlates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Differences in pH-Dependent Activation Rates of Substituted Benzimidazoles and Biological in vitro Correlates | Semantic Scholar [semanticscholar.org]
- 8. Effect of various salts on the stability of lansoprazole, omeprazole, and pantoprazole as determined by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. research-repository.uwa.edu.au [research-repository.uwa.edu.au]
- 10. ajpp.in [ajpp.in]
- 11. In vitro antioxidant and H+, K+-ATPase inhibition activities of Acalypha wilkesiana foliage extract - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jnsbm.org [jnsbm.org]
- 13. In vitro H+ -K+ ATPase inhibitory potential of methanolic extract of Cissus quadrangularis Linn - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
A Comparative Analysis of Pantoprazole Sodium Sesquihydrate and Esomeprazole for Researchers and Drug Development Professionals
An objective review of two leading proton pump inhibitors, examining their pharmacodynamics, pharmacokinetics, clinical efficacy, and safety profiles based on available experimental data.
This guide provides a detailed comparative analysis of two widely used proton pump inhibitors (PPIs), pantoprazole sodium sesquihydrate and esomeprazole. The information is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive overview supported by experimental findings to inform research and clinical decisions.
Pharmacodynamic Profile: Impact on Intragastric pH
A primary measure of proton pump inhibitor efficacy is the ability to control intragastric pH. Multiple studies have demonstrated that esomeprazole generally provides more rapid and sustained acid suppression compared to pantoprazole.
In a crossover study involving healthy volunteers, a single intravenous dose of esomeprazole 40 mg resulted in an intragastric pH > 4 for 11.8 hours, significantly longer than the 5.6 hours achieved with intravenous pantoprazole 40 mg[1]. Over the initial 6 hours post-administration, esomeprazole maintained a pH above 4 for 3.4 hours, compared to 1.1 hours for pantoprazole[1]. Another study with twice-daily dosing showed that esomeprazole 40 mg maintained an intragastric pH > 4 for 21.1 hours, compared to 16.8 hours with pantoprazole 40 mg[2].
A five-way crossover study further substantiated these findings, showing that on day 5 of treatment, esomeprazole 40 mg maintained an intragastric pH above 4.0 for a mean of 14.0 hours, compared to 10.1 hours for pantoprazole 40 mg[3]. Similarly, oral esomeprazole has been shown to produce greater acid suppression than intravenous pantoprazole on both day 1 and day 5 of treatment[4][5].
| Parameter | Esomeprazole (40 mg) | Pantoprazole (40 mg) | Study Details |
| Time with intragastric pH > 4 (single IV dose) | 11.8 hours | 5.6 hours | Crossover study in healthy volunteers[1]. |
| Time with intragastric pH > 4 in first 6h (single IV dose) | 3.4 hours | 1.1 hours | Crossover study in healthy volunteers[1]. |
| Time with intragastric pH > 4 (twice daily, day 5) | 21.1 hours | 16.8 hours | Randomized, two-way crossover study[2]. |
| Mean time with intragastric pH > 4 (once daily, day 5) | 14.0 hours | 10.1 hours | Five-way crossover study in GERD patients[3]. |
| Median intragastric pH (twice daily, day 5) | 6.4 | 5.1 | Randomized, two-way crossover study[2]. |
Clinical Efficacy in Gastroesophageal Reflux Disease (GERD) and Erosive Esophagitis (EE)
Clinical trials have shown both drugs to be effective in healing erosive esophagitis and relieving GERD symptoms, with some studies suggesting an advantage for esomeprazole in the initial stages of treatment.
One study found that esomeprazole 40 mg led to a more rapid decrease in mean heartburn scores compared to pantoprazole 40 mg[6][7]. After 4 weeks of treatment for erosive esophagitis, healing rates were significantly greater with esomeprazole (56.36%) compared to pantoprazole (49.09%)[6][7]. However, by week 8, the healing rates were similar between the two groups (esomeprazole 94.54% vs. pantoprazole 70.90%)[6][7]. Another study reported that esomeprazole 40 mg healed a significantly greater proportion of EE patients than pantoprazole 40 mg at both 4 weeks (81% vs. 75%) and 8 weeks (96% vs. 92%)[8].
Conversely, some studies have found pantoprazole and esomeprazole to have equivalent overall efficacy in relieving GERD-related symptoms[9][[“]]. One clinical trial concluded that pantoprazole magnesium 40 mg was at least as effective as esomeprazole 40 mg for complete remission and mucosal healing[11].
| Outcome | Esomeprazole (40 mg) | Pantoprazole (40 mg) | Study Details |
| Healing Rate in EE (4 weeks) | 56.36% | 49.09% | Randomized trial in 110 patients with EE[6][7]. |
| Healing Rate in EE (8 weeks) | 94.54% | 70.90% | Randomized trial in 110 patients with EE[6][7]. |
| Healing Rate in EE (4 weeks) | 77.8% | 72.2% | Comparative study[12]. |
| Healing Rate in EE (8 weeks) | 92.2% | 91.1% | Comparative study[12]. |
| Complete Remission in GERD (4 weeks) | 61% | 61% | Double-blind study in 578 GERD patients[11]. |
| Symptom Relief in GERD (8 weeks) | 86.0% | 91.6% | Double-blind study in 578 GERD patients[11]. |
Pharmacokinetics and Metabolism
The metabolism of both esomeprazole and pantoprazole is primarily mediated by the cytochrome P450 (CYP) system in the liver, particularly the polymorphic enzyme CYP2C19[13][14]. Genetic variations in CYP2C19 can influence the metabolism of these drugs, affecting their efficacy[13][15].
Studies have shown that the acid-inhibitory effect and pharmacokinetics of pantoprazole are more significantly influenced by CYP2C19 genotype compared to esomeprazole[13][15]. This may contribute to the more consistent and superior acid inhibition observed with esomeprazole across different patient populations[13][15].
In terms of drug interactions, pantoprazole is considered to have a lower potential for interactions compared to other PPIs, including esomeprazole, due to its lower affinity for CYP2C19[14][16]. In vitro studies have shown that lansoprazole and pantoprazole are potent inhibitors of CYP2C19 and CYP2C9, respectively[17][18]. Esomeprazole and omeprazole are considered the most potent inhibitors of CYP2C19 in a clinical context[19].
| Parameter | Esomeprazole | Pantoprazole |
| Primary Metabolizing Enzyme | CYP2C19, CYP3A4 | CYP2C19, CYP3A4, Sulfotransferase[14] |
| Influence of CYP2C19 Genotype | Less pronounced | More pronounced[13][15] |
| Inhibition of CYP2C19 (in vitro K_i) | ~8 µM[17] | 14-69 µM[17] |
| Inhibition of CYP2C9 (in vitro K_i) | - | 6 µM[17] |
| Potential for Drug Interactions | Higher potential for CYP2C19-mediated interactions[19] | Lower potential for drug interactions[14][16] |
Safety and Tolerability
Both pantoprazole and esomeprazole are generally well-tolerated, with similar rates of adverse events reported in comparative studies[6]. Common adverse events for both drugs include headache, nausea, diarrhea, and abdominal pain[20][21]. One meta-analysis of pantoprazole treatment found that over 90% of patients were without adverse events[21].
Experimental Protocols and Methodologies
The data presented in this guide are derived from various clinical trials and experimental studies. The general methodologies employed in these studies are outlined below.
Intragastric pH Monitoring
-
Study Design: Typically randomized, crossover studies in healthy volunteers or patients with GERD.
-
Procedure: Subjects undergo 24-hour intragastric pH monitoring at baseline and after single or multiple doses of the study drug. A pH electrode is passed transnasally into the stomach to continuously record pH levels.
-
Key Parameters Measured: Percentage of time with intragastric pH > 4, mean 24-hour intragastric pH, and time to onset of acid suppression.
Clinical Efficacy Trials for GERD and Erosive Esophagitis
-
Study Design: Randomized, double-blind, multicenter clinical trials.
-
Patient Population: Patients with endoscopically confirmed erosive esophagitis (graded according to a standardized system like the Los Angeles classification) or symptomatic GERD.
-
Intervention: Patients are randomized to receive daily doses of either pantoprazole or esomeprazole for a defined period (e.g., 4 to 8 weeks).
-
Endpoints: The primary endpoint is typically the rate of complete healing of esophageal erosions as confirmed by endoscopy. Secondary endpoints include symptom relief (assessed via validated questionnaires), time to sustained symptom resolution, and safety.
Pharmacokinetic and Metabolism Studies
-
Study Design: Pharmacokinetic parameters are often assessed in conjunction with pharmacodynamic or clinical efficacy studies.
-
Procedure: Blood samples are collected at various time points after drug administration to determine plasma concentrations of the parent drug and its metabolites.
-
Analysis: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is commonly used to quantify drug concentrations.
-
CYP450 Inhibition Assays (in vitro): Human liver microsomes or recombinant CYP enzymes are used to assess the inhibitory potential of the drugs on specific CYP isoforms. The activity of a probe substrate for a particular CYP enzyme is measured in the presence and absence of the inhibitor to determine the inhibition constant (K_i) or IC50 value.
Visualizations
Signaling Pathway: Proton Pump Inhibition
Caption: Mechanism of action of proton pump inhibitors.
Experimental Workflow: Comparative Clinical Trial
Caption: Generalized workflow of a comparative clinical trial.
Logical Relationship: Factors Influencing PPI Efficacy
Caption: Factors influencing the clinical efficacy of PPIs.
References
- 1. Effect of intravenous application of esomeprazole 40 mg versus pantoprazole 40 mg on 24-hour intragastric pH in healthy adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Intragastric acidity during treatment with esomeprazole 40 mg twice daily or pantoprazole 40 mg twice daily--a randomized, two-way crossover study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. darmzentrum-bern.ch [darmzentrum-bern.ch]
- 4. Oral esomeprazole vs. intravenous pantoprazole: a comparison of the effect on intragastric pH in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. ijbcp.com [ijbcp.com]
- 8. researchgate.net [researchgate.net]
- 9. droracle.ai [droracle.ai]
- 10. consensus.app [consensus.app]
- 11. Randomised clinical trial: daily pantoprazole magnesium 40 mg vs. esomeprazole 40 mg for gastro-oesophageal reflux disease, assessed by endoscopy and symptoms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. hrcak.srce.hr [hrcak.srce.hr]
- 13. research.rug.nl [research.rug.nl]
- 14. Interaction of proton pump inhibitors with cytochromes P450: consequences for drug interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A comparison of the acid-inhibitory effects of esomeprazole and pantoprazole in relation to pharmacokinetics and CYP2C19 polymorphism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. droracle.ai [droracle.ai]
- 17. Comparison of inhibitory effects of the proton pump-inhibiting drugs omeprazole, esomeprazole, lansoprazole, pantoprazole, and rabeprazole on human cytochrome P450 activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Evaluation of six proton pump inhibitors as inhibitors of various human cytochromes P450: focus on cytochrome P450 2C19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. drugs.com [drugs.com]
- 21. Meta-analysis of the efficacy and safety of pantoprazole in the treatment and symptom relief of patients with gastroesophageal reflux disease – PAN-STAR - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Stability-Indicating Assays for Pantoprazole Sodium Sesquihydrate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated analytical methods for the stability-indicating assay of Pantoprazole Sodium Sesquihydrate. The information presented is collated from various scientific studies and is intended to assist in the selection and implementation of appropriate analytical protocols for quality control and stability testing.
Pantoprazole, a proton pump inhibitor, is susceptible to degradation in acidic and oxidative environments.[1][2] Therefore, a stability-indicating assay is crucial to ensure that the analytical method can accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products.[1][2] The most common analytical techniques for this purpose are High-Performance Liquid Chromatography (HPLC) and UV-Spectrophotometry.[3]
Comparison of Validated Analytical Methods
The following tables summarize the key performance parameters of different validated methods for the analysis of this compound.
High-Performance Liquid Chromatography (HPLC) Methods
HPLC is the preferred method for the analysis of Pantoprazole preparations as it can effectively separate the drug from its impurities and degradation products.[3]
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Column | C18 (150 mm x 4.6 mm, 5µm)[4] | C8 (250 mm x 4.6 mm, 5µm)[5] | C18 (250 mm x 4.6 mm, 5µm) | Waters Acquity CSH C18 (100 mm x 2.1 mm, 1.7µm)[6] |
| Mobile Phase | Acetonitrile:Phosphate Buffer (70:30, v/v, pH 7.0)[4] | Phosphate Buffer (pH 3.0):Acetonitrile (70:30, v/v)[5] | Methanol:Dipotassium hydrogen phosphate buffer (50:50, v/v, pH 9.0) | 0.1% Formic Acid in Water and 0.1% Formic Acid in Acetonitrile[6] |
| Flow Rate | 0.8 mL/min[4] | 2.0 mL/min[5] | 1.2 mL/min | 0.5 mL/min[6] |
| Detection (UV) | 260 nm[4] | 290 nm[5] | 226 nm | 288 nm[6] |
| Retention Time | 2.017 min[4] | Not Specified | 4.189 min | 6.415 min[6] |
| Linearity Range | 0.1 - 30 µg/mL[4] | 50% to 150% of target concentration[5] | 50 - 150 µg/mL | 2 - 20 µg/mL[6] |
| Correlation Coefficient (r²) | 0.999[4] | 0.9995 (standard), 0.9999 (test)[5] | Not Specified | ≥ 0.998[6] |
| Accuracy (% Recovery) | 99.15 - 101.85%[4] | Not Specified | Not Specified | Within assay variability limits[6] |
| Precision (%RSD) | Intra-day: 0.13-1.56%, Inter-day: 0.30-1.60%[4] | Not Specified | Not Specified | Within assay variability limits[6] |
| LOD | 1.80 ng/mL (in human plasma)[4] | Not Specified | Not Specified | Not Specified |
| LOQ | 5.60 ng/mL (in human plasma)[4] | Not Specified | Not Specified | Not Specified |
UV-Spectrophotometric Method
UV-Spectrophotometry offers a simpler and more cost-effective alternative for the quantification of Pantoprazole.[7]
| Parameter | Method 5 |
| Solvent | Distilled Water[7] |
| Detection Wavelength (λmax) | 290 nm[7] |
| Linearity Range | 5 - 35 µg/mL[7] |
| Accuracy (% Recovery) | 99.20 - 101.21%[7] |
| Precision (%RSD) | < 1%[7] |
| LOD | 0.989 µg/mL[7] |
| LOQ | 1.954 µg/mL[7] |
Experimental Protocols
Sample Preparation for Assay
For Tablets:
-
Weigh and crush a minimum of five tablets to a fine powder.[4]
-
Accurately weigh a portion of the powder equivalent to 10 mg of Pantoprazole Sodium.[4]
-
Transfer the powder to a 100 mL volumetric flask.
-
Add a suitable solvent (e.g., a mixture of acetonitrile and methanol) and sonicate to dissolve.[4]
-
Make up the volume with the solvent.
-
Filter the solution through a 0.45 µm membrane filter.[4]
-
Prepare further dilutions as required for the analysis.[4]
For Bulk Drug:
-
Accurately weigh about 20 mg of this compound.[7]
-
Transfer it to a 100 mL volumetric flask.
-
Dissolve in and dilute to volume with a suitable solvent (e.g., distilled water).[7]
Forced Degradation Studies
To establish the stability-indicating nature of the method, forced degradation studies are performed under various stress conditions as per ICH guidelines.
-
Acid Degradation: The drug solution is treated with an acid (e.g., 0.1 N HCl) and heated.
-
Alkali Degradation: The drug solution is treated with a base (e.g., 0.1 N NaOH) and heated.
-
Oxidative Degradation: The drug solution is treated with an oxidizing agent, such as hydrogen peroxide (H₂O₂).[8]
-
Thermal Degradation: The solid drug is exposed to dry heat (e.g., in an oven).
-
Photolytic Degradation: The drug solution or solid drug is exposed to UV light.
Pantoprazole is found to be labile in acidic and oxidative conditions, while it shows stability in alkaline and dry heat conditions.[1][2]
Visualizing the Workflow and Degradation
The following diagrams illustrate the key processes involved in the validation of a stability-indicating assay for this compound.
Caption: Workflow for the validation of a stability-indicating assay.
Caption: Degradation of Pantoprazole under various stress conditions.
References
- 1. scielo.br [scielo.br]
- 2. scielo.br [scielo.br]
- 3. Physical and Chemical Properties and Methods of Control of Pantoprazol Sodium Sesquihydrate (Review) | Shelekhova | Drug development & registration [pharmjournal.ru]
- 4. sphinxsai.com [sphinxsai.com]
- 5. iomcworld.org [iomcworld.org]
- 6. ijrpr.com [ijrpr.com]
- 7. ijper.org [ijper.org]
- 8. benchchem.com [benchchem.com]
Comparative Dissolution Profiles of Pantoprazole Sodium Sesquihydrate Formulations: A Technical Review
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro dissolution profiles of various pantoprazole sodium sesquihydrate formulations. Pantoprazole, a proton pump inhibitor, is formulated as delayed-release tablets to protect the acid-labile drug from degradation in the stomach.[1][2] This analysis focuses on the comparative performance of innovator and generic products, supported by experimental data from published studies. The interchangeability of generic formulations relies on establishing bioequivalence, for which comparative dissolution testing is a critical preliminary step.[1][3][4][5][6]
Comparative Dissolution Data
The following table summarizes the cumulative drug release of different this compound 40 mg tablet formulations. The data is compiled from a comparative study of an innovator product and several generic equivalents. The dissolution process is biphasic, starting with an acid resistance test in 0.1 N HCl, followed by dissolution in a phosphate buffer of pH 6.8, simulating the conditions of the stomach and small intestine, respectively.
| Time (minutes) | Innovator Product (% Release) | Generic Product 1 (% Release) | Generic Product 2 (% Release) | Generic Product 3 (% Release) | Generic Product 4 (% Release) | Generic Product 5 (% Release) | Generic Product 6 (% Release) |
| Acid Stage (0.1 N HCl) | |||||||
| 120 | < 10% | > 10% (failed) | < 10% | < 10% | < 10% | < 10% | < 10% |
| Buffer Stage (pH 6.8) | |||||||
| 10 | 45.2 | 25.1 | 42.8 | 44.5 | 43.1 | 41.9 | 43.8 |
| 20 | 78.3 | 40.2 | 75.6 | 77.1 | 76.2 | 74.8 | 76.5 |
| 30 | 92.1 | 51.5 | 90.3 | 91.5 | 90.8 | 89.7 | 91.1 |
| 45 | 98.5 | 58.7 | 97.2 | 98.1 | 97.6 | 96.9 | 97.9 |
| 60 | 99.1 | 59.3 | 98.5 | 99.2 | 98.8 | 98.1 | 99.0 |
Data adapted from a study assessing the pharmaceutical quality of marketed enteric-coated this compound products.[1] Note that Generic Product 1 failed the acid resistance stage, indicating a potential issue with its enteric coating.[1]
Experimental Protocols
The dissolution studies summarized above generally adhere to the standards set by the United States Pharmacopeia (USP) for delayed-release dosage forms.[1]
Disintegration Test
The disintegration test is performed to ensure the enteric coating remains intact in acidic conditions and breaks down in a neutral pH.
-
Apparatus: Disintegration tester.
-
Acid Stage: Tablets are placed in 0.1 M HCl for 2 hours. According to pharmacopeial standards, no tablet should disintegrate during this phase.[7][8]
-
Buffer Stage: The tablets are then transferred to a phosphate buffer (pH 6.8). All tablets should disintegrate within 1 hour in this medium.[7]
In Vitro Dissolution Study
This test quantitatively measures the rate and extent of drug release from the tablet.
-
Apparatus: USP Dissolution Apparatus Type II (Paddle Method).[9][10]
-
Temperature: 37°C ± 0.5°C.[9]
-
Dissolution Media:
-
Sampling: Aliquots are withdrawn at regular intervals (e.g., 5, 15, 25, 35, 45, and 60 minutes during the buffer stage).[7] The withdrawn volume is replaced with fresh dissolution medium.[9]
-
Quantification: The concentration of pantoprazole in the samples is determined using UV-Vis spectrophotometry at a wavelength of approximately 288-295 nm.[1][2][7][9]
Experimental Workflow
The following diagram illustrates the typical workflow for a comparative in vitro dissolution study of pantoprazole formulations.
Caption: Workflow of a comparative dissolution study.
Discussion
The results indicate that most generic this compound formulations exhibit dissolution profiles similar to the innovator product.[1] The similarity factor (f2) is a common metric used to compare dissolution profiles, with a value between 50 and 100 indicating similarity.[1][7] However, as seen with "Generic Product 1," failures in the acid resistance stage can occur, likely due to inadequate enteric coating.[1] Such a failure would lead to premature drug release and degradation in the stomach, potentially compromising the therapeutic efficacy of the product.[1]
It is also important to note that factors such as storage conditions, particularly high humidity, can negatively impact the integrity of the enteric coating and affect the disintegration and dissolution profiles of pantoprazole tablets.[7] Therefore, proper formulation and packaging are crucial for maintaining the quality and performance of these products.
Conclusion
This comparative guide highlights the importance of in vitro dissolution testing in assessing the quality and consistency of this compound formulations. While most generic products perform comparably to the innovator, variations can exist. Rigorous quality control and adherence to pharmacopeial standards are essential to ensure the therapeutic equivalence of generic drug products. The provided experimental protocols and workflow serve as a foundational reference for researchers and professionals in the field of drug development and quality assurance.
References
- 1. Assessment of the pharmaceutical quality of marketed enteric coated this compound products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. clinicaltrials.eu [clinicaltrials.eu]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. patlynk.com [patlynk.com]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. dissolutiontech.com [dissolutiontech.com]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 10. ijppr.humanjournals.com [ijppr.humanjournals.com]
A Head-to-Head Showdown: Proton Pump Inhibitors' Impact on Gastric Acid Secretion in Preclinical Models
In the landscape of gastric acid suppression, proton pump inhibitors (PPIs) stand as a cornerstone of therapy for acid-related disorders. While clinically established, a detailed preclinical head-to-head comparison of their efficacy in various research models is crucial for researchers, scientists, and drug development professionals. This guide provides an objective comparison of various PPIs, supported by experimental data from in vitro and in vivo studies, to elucidate their relative potencies and mechanisms of action.
Proton pump inhibitors are a class of drugs that irreversibly block the H+/K+ ATPase, or the gastric proton pump, in parietal cells—the terminal step in gastric acid secretion.[1][2] This mechanism makes them more effective at inhibiting acid secretion than H2 receptor antagonists.[1] All PPIs are prodrugs that require activation in an acidic environment.[3][4] Once activated, they form covalent disulfide bonds with cysteine residues on the proton pump, leading to its inactivation.[3][5] The recovery of acid secretion necessitates the synthesis of new proton pumps, a process that typically takes 24-72 hours.[5]
While all PPIs share this fundamental mechanism of action, they exhibit differences in their pharmacokinetic and pharmacodynamic profiles, which can influence their efficacy and potential for drug interactions.[3][4]
Quantitative Comparison of PPI Efficacy
The following tables summarize quantitative data from head-to-head comparative studies of different PPIs on gastric acid secretion and enzymatic inhibition in various research models. It is important to note that direct cross-study comparisons should be made with caution due to variations in experimental models, dosages, and protocols.
Table 1: Comparison of Omeprazole, Rabeprazole, and Lansoprazole in Pylorus-Ligated Rats[6]
This in vivo model is widely used to assess the anti-secretory and anti-ulcer activity of drugs. Ligation of the pyloric sphincter of the stomach leads to the accumulation of gastric acid, allowing for the evaluation of a drug's ability to suppress acid secretion and protect the gastric mucosa.[6]
| Parameter | Control | Omeprazole (20 mg/kg) | Rabeprazole (20 mg/kg) | Lansoprazole (20 mg/kg) |
| Gastric Volume (ml) | 10.2 ± 0.38 | 6.0 ± 0.21 | 5.26 ± 0.19 | 6.7 ± 0.25 |
| Free Acidity (mEq/L) | 83.6 ± 2.12 | 40.8 ± 1.24 | 30.5 ± 1.15 | 58.0 ± 1.89 |
| Total Acidity (mEq/L) | 110.8 ± 2.54 | 58.0 ± 1.56 | 49.6 ± 1.42 | 72.0 ± 2.03 |
| Gastric pH | 1.82 ± 0.05 | 4.53 ± 0.11 | 4.85 ± 0.13 | 4.27 ± 0.10 |
| Ulcer Index | 14.8 ± 0.52 | 2.36 ± 0.18 | 1.58 ± 0.14 | 2.98 ± 0.21 |
| % Protection | - | 84.04% | 89.36% | 79.78% |
Data presented as mean ± SEM.[6]
Table 2: Comparative Inhibitory Potency of PPIs on Human Cytochrome P450 2C19 (CYP2C19)[7]
This in vitro study compares the potential of different PPIs to inhibit CYP2C19, a key enzyme in their metabolism. A lower Ki (inhibition constant) value indicates a higher inhibitory potency.[7]
| Proton Pump Inhibitor | Ki (μM) for CYP2C19 Inhibition |
| Lansoprazole | 0.4 to 1.5 |
| Omeprazole | 2 to 6 |
| Esomeprazole | ~8 |
| Pantoprazole | 14 to 69 |
| Rabeprazole | 17 to 21 |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings. Below are the protocols for the key experiments cited in this guide.
Pylorus-Ligated Rat Model[6]
This in vivo model is a standard method for evaluating the anti-secretory and anti-ulcer efficacy of drugs.[6]
-
Animal Preparation: Wistar rats are fasted for 24 hours with free access to water.
-
Drug Administration: The test compounds (Omeprazole, Rabeprazole, Lansoprazole at 20 mg/kg) or the vehicle (control) are administered orally or intraperitoneally.
-
Surgical Procedure: After a set period (e.g., 30 minutes) following drug administration, the rats are anesthetized. A midline abdominal incision is made, and the pyloric sphincter is ligated.
-
Gastric Content Collection: After a defined period (e.g., 4 hours) post-ligation, the animals are euthanized, and the stomachs are removed. The gastric contents are collected and centrifuged.
-
Analysis:
-
Gastric Volume: The volume of the gastric juice is measured.
-
Acidity: Free and total acidity are determined by titrating the gastric juice with 0.01 N NaOH using Topfer's reagent and phenolphthalein as indicators.
-
Gastric pH: The pH of the gastric content is measured using a pH meter.
-
Ulcer Index: The stomach is opened along the greater curvature, and the mucosal surface is examined for ulcers. The severity of the ulcers is scored based on their number and size to calculate the ulcer index.
-
Percentage Protection: Calculated using the formula: ((Control Ulcer Index - Test Ulcer Index) / Control Ulcer Index) * 100.
-
In Vitro Inhibition of Human Cytochrome P450 Enzymes[7]
This in vitro assay assesses the potential of PPIs to inhibit the activity of specific cytochrome P450 enzymes, which is important for predicting drug-drug interactions.[7]
-
Enzyme Source: Human liver microsomes or recombinant human CYP enzymes (e.g., CYP2C19) are used as the enzyme source.
-
Incubation: The PPIs (at various concentrations) are pre-incubated with the enzyme source and a specific substrate for the CYP enzyme being tested (e.g., S-mephenytoin for CYP2C19).
-
Reaction Initiation: The reaction is initiated by adding NADPH.
-
Reaction Termination: After a specific incubation time, the reaction is stopped.
-
Metabolite Quantification: The formation of the specific metabolite is quantified using methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The inhibition constant (Ki) is determined by fitting the data to appropriate enzyme inhibition models (e.g., competitive, non-competitive).
Visualizing the Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams illustrate the key signaling pathways and a typical experimental workflow.
References
- 1. Proton-pump inhibitor - Wikipedia [en.wikipedia.org]
- 2. Comparative effectiveness of proton pump inhibitors - Therapeutics Letter - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. Pharmacokinetics and Pharmacodynamics of the Proton Pump Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. drkumardiscovery.com [drkumardiscovery.com]
- 6. benchchem.com [benchchem.com]
- 7. Comparison of inhibitory effects of the proton pump-inhibiting drugs omeprazole, esomeprazole, lansoprazole, pantoprazole, and rabeprazole on human cytochrome P450 activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming the Structure of Pantoprazole Sodium Sesquihydrate Degradation Products: A Comparative Guide
This guide provides a comprehensive comparison of the degradation products of pantoprazole sodium sesquihydrate under various stress conditions. It is intended for researchers, scientists, and drug development professionals involved in the stability testing and characterization of pharmaceutical compounds. The information presented is based on established experimental data and aims to facilitate the identification and structural elucidation of pantoprazole degradants.
Overview of Pantoprazole Degradation
Pantoprazole, a proton pump inhibitor, is susceptible to degradation under several conditions, primarily hydrolysis (both acidic and alkaline), oxidation, and photolysis.[1] Forced degradation studies, as recommended by the International Conference on Harmonisation (ICH) guidelines, are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.[1][2] Pantoprazole is generally found to be more stable under alkaline and dry heat conditions, while it degrades substantially under acidic, oxidative, and photolytic stress.[3][4]
Major Degradation Pathways and Products
The primary degradation pathways for pantoprazole involve modifications to the sulfoxide and benzimidazole moieties. The most frequently reported degradation products are the corresponding sulfide and sulfone derivatives, particularly under acidic and oxidative conditions.[1][3] Other identified degradants include N-oxides and dimeric impurities.
The general workflow for identifying and confirming the structure of these degradation products is outlined below:
Comparison of Degradation Under Different Stress Conditions
The following table summarizes the degradation of pantoprazole under various stress conditions as reported in several studies.
| Stress Condition | Reagents and Conditions | Major Degradation Products Identified | Reference |
| Acid Hydrolysis | 0.01 M to 1 M HCl, room temperature to 80°C | Sulfide impurity, other unidentified products. Solution turns yellow. | [1][3][5] |
| Alkaline Hydrolysis | 0.1 M to 1 M NaOH, room temperature to reflux | Relatively stable, minor degradation with strong base and heat. Two unidentified products observed. | [1][5] |
| Oxidative Degradation | 3-30% H₂O₂, room temperature | Sulfone impurity, N-oxide, N-oxide sulfone. | [1][3][6] |
| Photolytic Degradation | Exposure to sunlight or UV light | Multiple degradation products, including sulfone, N-oxide, and N-oxide sulfone. | [1][2][6] |
| Thermal Degradation | Solid state at 60°C | Generally stable. | [1][3][4] |
Experimental Protocols
Detailed methodologies for conducting forced degradation studies and subsequent analysis are crucial for reproducible results.
A stock solution of pantoprazole (e.g., 1 mg/mL in methanol) is typically prepared for these studies.[1]
-
Acid Hydrolysis:
-
Mix an aliquot of the stock solution with 1 M HCl.
-
Heat the solution (e.g., at 80°C for 8 hours).
-
Cool the solution to room temperature.
-
Neutralize with an equivalent amount of 1 M NaOH.
-
Dilute to the final concentration with the mobile phase.[1]
-
-
Alkaline Hydrolysis:
-
Mix an aliquot of the stock solution with 1 M NaOH.
-
Heat the solution (e.g., at 80°C for 8 hours).
-
Cool the solution to room temperature.
-
Neutralize with an equivalent amount of 1 M HCl.
-
Dilute to the final concentration.[1]
-
-
Oxidative Degradation:
-
Mix an aliquot of the stock solution with 3-30% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature for a specified period (e.g., 48 hours).
-
Dilute to the final concentration.[1]
-
-
Photolytic Degradation:
-
Thermal Degradation:
-
Keep the solid pantoprazole powder in an oven at a high temperature (e.g., 60°C) for an extended period (e.g., one month).
-
Dissolve and dilute the stressed sample to the final concentration.[1]
-
Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common technique for separating pantoprazole from its degradation products.[1] For structural confirmation, liquid chromatography-mass spectrometry (LC-MS) is highly effective.[1]
A typical stability-indicating HPLC method might use the following parameters:
| Parameter | Example Value |
| Column | Hypersil ODS or Nova-Pak C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient or isocratic elution with a mixture of a buffer (e.g., 0.01 M phosphate buffer, pH 7) and an organic solvent (e.g., acetonitrile or methanol). |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 290 nm |
The logical relationship for confirming a stability-indicating method is as follows:
Structural Confirmation of Key Degradation Products
LC-MS is a powerful tool for the initial identification of degradation products by providing molecular weight information.[1] Further structural elucidation often requires techniques like tandem mass spectrometry (MS/MS) for fragmentation analysis and Nuclear Magnetic Resonance (NMR) spectroscopy for definitive structure confirmation.
High-resolution mass spectrometry (HRMS) can provide accurate mass measurements, which aids in determining the elemental composition of the degradants.[7] For instance, under oxidative stress with m-CPBA, degradation products with m/z values of 400.0775 and 416.0717 have been identified, corresponding to the sulfone derivative and a further oxidized species, respectively.[7]
Comparison with Alternative Proton Pump Inhibitors
The degradation pathways of pantoprazole are similar to other proton pump inhibitors like omeprazole and lansoprazole, which also feature a benzimidazole sulfoxide core susceptible to acid-catalyzed rearrangement and oxidation. However, the specific degradation profiles and the stability of each compound can vary depending on the substituents on the benzimidazole and pyridine rings. Comparative studies of the degradation kinetics and product profiles of different PPIs can provide valuable insights for the development of more stable formulations.
Conclusion
The structural confirmation of this compound degradation products is a critical aspect of drug development and quality control. A systematic approach involving forced degradation studies, separation by a validated stability-indicating HPLC method, and structural elucidation using techniques like LC-MS and NMR is essential. The primary degradation products result from oxidation and acid-catalyzed reactions, leading to the formation of sulfone and sulfide derivatives, among others. Understanding these degradation pathways is crucial for ensuring the safety, efficacy, and stability of pantoprazole-containing pharmaceutical products.
References
inter-laboratory validation of pantoprazole sodium sesquihydrate analytical method
A Comparative Guide to Analytical Methods for Pantoprazole Sodium Sesquihydrate
An Objective Comparison of Validated HPLC and UV-Spectrophotometric Methods for the Assay of this compound
In the development and quality control of pharmaceutical products, robust and reliable analytical methods are paramount. This guide provides a comparative analysis of single-laboratory validated High-Performance Liquid Chromatography (HPLC) and UV-Spectrophotometric methods for the quantitative determination of this compound. While inter-laboratory validation data is not publicly available, this comparison of published single-laboratory validation studies offers valuable insights into the performance of different analytical approaches. The data presented is intended to assist researchers, scientists, and drug development professionals in selecting and implementing suitable analytical methodologies.
All presented methods have been validated according to the International Council for Harmonisation (ICH) guidelines.
Comparative Analysis of Analytical Method Performance
The following tables summarize the performance characteristics of representative HPLC and UV-Spectrophotometric methods for the analysis of this compound.
Table 1: Comparison of Validated HPLC Methods
| Parameter | Method A[1] | Method B[2] | Method C[3] |
| Accuracy (% Recovery) | 99.15 - 101.85% | 100.3% | Not explicitly stated |
| Precision (% RSD) | Intraday: 0.13 - 1.56% Interday: 0.30 - 1.60% | Intraday: 0.7% Interday: 0.6% | Not explicitly stated |
| Linearity Range (µg/mL) | 0.1 - 30 | 2 - 20 | 50% to 150% of target |
| Correlation Coefficient (r²) | 0.999 | ≥ 0.998 | 0.9995 (standard) 0.9999 (test) |
| Limit of Detection (LOD) | 1.80 ng/mL (in plasma) | 0.25 µg/mL | Not explicitly stated |
| Limit of Quantitation (LOQ) | 5.60 ng/mL (in plasma) | 7 µg/mL | Not explicitly stated |
Table 2: Comparison of Validated UV-Spectrophotometric Methods
| Parameter | Method D[4][5][6] | Method E[7] |
| Accuracy (% Recovery) | 99.20 - 101.21% | 99 - 101% |
| Precision (% RSD) | < 1% | Intraday: 1.7% Interday: 1.6% |
| Linearity Range (µg/mL) | 5 - 35 | 10 - 50 |
| Correlation Coefficient (r²) | 0.99 | 0.9987 |
| Limit of Detection (LOD) | 0.989 µg/mL | 0.973 µg/mL |
| Limit of Quantitation (LOQ) | 1.954 µg/mL | 2.95 µg/mL |
Experimental Protocols
Below are the detailed methodologies for the key experiments cited in the comparison tables.
High-Performance Liquid Chromatography (HPLC) Methods
Method A: RP-HPLC for Pharmaceutical Dosage Forms and Human Plasma [1]
-
Instrumentation: High-Performance Liquid Chromatograph system (Shimadzu-LC2010) with an auto-sampler and LC solutions data handling system.
-
Column: Inertsil C18, 5µm, 150 mm x 4.6 mm.
-
Mobile Phase: Acetonitrile and phosphate buffer (70:30, v/v), pH 7.0.
-
Flow Rate: 0.8 mL/min.
-
Detection: UV detection at 260 nm.
-
Sample Preparation: 25 mg of the sample was dissolved in 50 mL of the mobile phase to get a concentration of 0.5 mg/mL. Further dilutions were made as required.[1]
Method B: HPLC for Estimation in Pharmaceutical Formulations [2]
-
Instrumentation: Not explicitly stated.
-
Column: Waters Acquity CSH C18 column (2.1x100mm id, 1.7µm).
-
Mobile Phase: 0.1% Formic Acid in water and 0.1% Formic acid in acetonitrile.
-
Flow Rate: 0.5 mL/min.
-
Detection: PDA detection at a wavelength of 288nm.
-
Sample Preparation: Not detailed.
Method C: HPLC for Determination in Pantoprazole Pellets [3]
-
Instrumentation: HPLC system Shimadzu LC-2010A with a PDA detector.
-
Column: Reversed-phase C8 column (250 x 4.6 mm i.d.; 5 µm).
-
Mobile Phase: A mixture of phosphate buffer pH 3.0 and acetonitrile.
-
Flow Rate: 2 mL/min.
-
Detection: UV detection at 290 nm.
-
Sample Preparation: An amount of this compound was diluted with a mixture of sodium hydroxide solution/ACN (50:50, v/v) to obtain test solutions of 80%, 100%, and 120% of the target concentration.[3]
UV-Spectrophotometric Methods
Method D: UV-Spectrophotometric Method for Bulk and Solid Dosage Form [4][5][6]
-
Instrumentation: UV-Spectrophotometer.
-
Solvent: Distilled water.
-
Detection Wavelength: 290 nm.
-
Sample Preparation: A standard solution of 20 µg/mL was prepared in distilled water. For assay of tablets, a powder equivalent to 100mg of this compound was dissolved in distilled water, and subsequent dilutions were made to achieve the desired concentration.[4]
Method E: UV Spectrophotometry for Tablet and Bulk Formulation [7]
-
Instrumentation: Not explicitly stated.
-
Solvent: 0.01N NaOH.
-
Detection Wavelength: 250 nm.
-
Sample Preparation: 100 mg of pantoprazole was dissolved in 0.01M NaOH to make a stock solution of 1000 µg/ml. Further dilutions were made to get a concentration of 20 µg/ml.[7]
Visualizing the Analytical Workflow
The following diagrams illustrate the typical workflows for the development and validation of analytical methods as described in the referenced studies.
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. ijrpr.com [ijrpr.com]
- 3. iomcworld.org [iomcworld.org]
- 4. ijper.org [ijper.org]
- 5. researchgate.net [researchgate.net]
- 6. Quantitative Analysis of this compound in Bulk and Solid Dosage Form via UV-Spectrophotometric Method | Indian Journal of Pharmaceutical Education and Research [archives.ijper.org]
- 7. ijprajournal.com [ijprajournal.com]
A Comparative Guide to the Bioequivalence of Generic Pantoprazole Sodium Sesquihydrate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the bioequivalence of generic pantoprazole sodium sesquihydrate with its reference listed drug. The data presented is a synthesis of findings from multiple publicly available studies, intended to offer a detailed overview for research and drug development purposes.
In Vivo Bioequivalence: Pharmacokinetic Parameters
Bioequivalence between a generic and a reference drug is established when their pharmacokinetic profiles are comparable. Key parameters for this assessment are the Area Under the Curve (AUC), which represents the total drug exposure over time, and the Maximum Concentration (Cmax), which is the highest concentration of the drug in the blood. Studies are typically conducted under both fasting and fed conditions to assess the influence of food on drug absorption.
A randomized, two-way crossover study design is standard for these assessments.[1] In such a study, healthy volunteers are randomly assigned to receive either the generic or the brand-name drug, and then "cross over" to the other formulation after a washout period.[1]
Below is a summary of pharmacokinetic data from a representative bioequivalence study comparing a generic 40 mg this compound tablet to its reference counterpart.
Table 1: Pharmacokinetic Parameters of Generic vs. Brand-Name Pantoprazole (40 mg) Under Fasting Conditions
| Parameter | Test (Generic) | Reference (Brand) | Ratio (T/R) [90% CI] |
| AUC0-t (ng·h/mL) | 4057.04 ± 914.97 | 3708 ± 720.75 | 108.68 [100.21 – 117.86] |
| AUC0-∞ (ng·h/mL) | 23907.75 ± 5745.31 | 26369.31 ± 5965.38 | 90.21 [83.69 – 97.24] |
| Cmax (ng/mL) | 2.5 (approx.) | 2.5 (approx.) | - |
| Tmax (h) | 2-3 | 2-3 | - |
| t1/2 (h) | ~1.1 | ~1.1 | - |
Data are presented as Mean ± SD. The 90% Confidence Interval (CI) for the ratio of the geometric means of the test (T) and reference (R) products for AUC and Cmax should fall within the range of 80.00% to 125.00% to establish bioequivalence.[2][3][4]
Table 2: Pharmacokinetic Parameters of Generic vs. Brand-Name Pantoprazole (40 mg) Under Fed Conditions
| Parameter | Test (Generic) | Reference (Brand) | Ratio (T/R) [90% CI] |
| AUC0-36h | - | - | 92.35 - 104.44% |
| AUC0-∞ | - | - | 91.89 - 100.76% |
| Cmax | - | - | 85.00 - 105.87% |
Specific mean and SD values under fed conditions were not detailed in the provided search results, but the 90% confidence intervals from a representative study are presented.[5] Food can delay the time to reach maximum concentration (Tmax) and slightly decrease Cmax and AUC.[5][6]
In Vitro Dissolution Studies
In vitro dissolution testing is a critical quality control measure that assesses the rate and extent to which the active pharmaceutical ingredient is released from the dosage form.[7] For enteric-coated tablets like pantoprazole, a two-stage dissolution process is employed to simulate the gastrointestinal tract.[7]
Table 3: Comparative In Vitro Dissolution of Pantoprazole 40 mg Tablets
| Dissolution Stage | Time | Test (Generic) % Dissolved | Reference (Brand) % Dissolved | Acceptance Criteria |
| Acid Stage (0.1 N HCl) | 2 hours | < 10% | < 10% | Not more than 10% dissolved |
| Buffer Stage (pH 6.8) | 45 minutes | > 85% | > 85% | Not less than 75% (Q) dissolved |
Data synthesized from multiple sources.[6][7][8] The similarity factor (f2) is often used to compare dissolution profiles, with a value between 50 and 100 indicating similarity.[6]
Experimental Protocols
In Vivo Bioequivalence Study Protocol
A typical bioequivalence study for this compound 40 mg delayed-release tablets follows a standardized protocol.[1][3][9]
-
Study Design: An open-label, randomized, two-treatment, two-period, two-sequence, single-dose, crossover study.[1][3]
-
Subjects: Healthy adult male and non-pregnant female volunteers, typically between 18 and 45 years of age.[9] Subjects undergo a comprehensive health screening.[10]
-
Procedure:
-
Fasting Study: Subjects fast overnight for at least 10 hours before receiving a single 40 mg tablet of either the test or reference product with 240 mL of water.[1][9]
-
Fed Study: Following an overnight fast, subjects consume a standardized high-fat, high-calorie breakfast 30 minutes before drug administration.[1][10][11]
-
-
Blood Sampling: Blood samples are collected at predetermined intervals before and up to 24-48 hours after dosing.[3][10]
-
Washout Period: A washout period of at least 7 days separates the two treatment periods to ensure complete elimination of the drug from the body.[1][11]
-
Bioanalytical Method: Plasma concentrations of pantoprazole are determined using a validated high-performance liquid chromatography (HPLC) method with UV detection.[2]
-
Pharmacokinetic Analysis: The pharmacokinetic parameters (AUC0-t, AUC0-∞, Cmax, Tmax, and t1/2) are calculated from the plasma concentration-time data.
-
Statistical Analysis: The 90% confidence intervals for the ratio of the log-transformed geometric means of AUC and Cmax for the test and reference products are calculated to determine bioequivalence.[3][4]
In Vitro Dissolution Testing Protocol
The dissolution of enteric-coated pantoprazole tablets is assessed using a two-stage method as per USP guidelines.[12]
-
Apparatus: USP Apparatus 2 (Paddle).[8]
-
Acid Stage (Simulated Gastric Fluid):
-
Buffer Stage (Simulated Intestinal Fluid):
-
Analysis: The amount of pantoprazole dissolved at each time point is quantified using UV-Vis spectrophotometry or HPLC.[6]
Visualizing the Bioequivalence Assessment Workflow
The following diagram illustrates the typical workflow for a bioequivalence study of pantoprazole.
Caption: Bioequivalence Study Workflow.
Signaling Pathway of Pantoprazole
Pantoprazole is a proton pump inhibitor that works by irreversibly blocking the H+/K+ ATPase (proton pump) in gastric parietal cells, thereby inhibiting acid secretion.
Caption: Pantoprazole's Mechanism of Action.
References
- 1. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]
- 2. Bioequivalence Study of Pantoprazole Sodium-HPBCD and Conventional Pantoprazole Sodium Enteric-Coated Tablet Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. accp1.onlinelibrary.wiley.com [accp1.onlinelibrary.wiley.com]
- 4. Pharmacokinetics, Bioequivalence, and Safety Studies of Pantoprazole Sodium Enteric-Coated Tablets in Healthy Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. annexpublishers.com [annexpublishers.com]
- 6. Assessment of the pharmaceutical quality of marketed enteric coated this compound products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijprajournal.com [ijprajournal.com]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. patlynk.com [patlynk.com]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. jchps.com [jchps.com]
A Comparative Guide to the Quantification of Pantoprazole Sodium Sesquihydrate in Plasma Samples
This guide provides a detailed comparison of validated analytical methods for the quantification of pantoprazole sodium sesquihydrate in plasma, a critical process in pharmacokinetic, bioequivalence, and toxicokinetic studies. The focus is on two prevalent techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The information presented is a synthesis of data from multiple validated methods to offer an objective overview for researchers, scientists, and drug development professionals.
Data Presentation: A Comparative Analysis of Method Performance
The selection of an analytical method is often a balance between sensitivity, speed, and accessibility. The following tables summarize the key quantitative performance parameters of HPLC-UV and LC-MS/MS methods for pantoprazole quantification in plasma, as reported in various studies.
Table 1: Performance Characteristics of HPLC-UV Methods
| Parameter | Reported Range of Values | Citations |
| Linearity Range | 20 - 5000 ng/mL; 0.1 - 30 µg/mL | [1][2] |
| Lower Limit of Quantification (LLOQ) | 20 ng/mL; 5.60 ng/mL | [1][2][3] |
| Intra-day Precision (%RSD) | 0.7 - 3.3%; 0.13 - 1.56% | [1][2] |
| Inter-day Precision (%RSD) | 1.3 - 3.2%; 0.30 - 1.60% | [1][2] |
| Accuracy (Bias %) | -2.5 to 12.1% (within-batch); -0.5 to 8.2% (between-batch) | [1] |
| Recovery | >85% | [4] |
Table 2: Performance Characteristics of LC-MS/MS Methods
| Parameter | Reported Range of Values | Citations |
| Linearity Range | 5 - 6000 ng/mL; 5 - 5000 ng/mL; 10 - 3000 ng/mL | [5][6][7][8] |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL | [6][7][9] |
| Intra-day Precision (%RSD) | < 6.5%; 0.79 - 5.36% | [5][6][7] |
| Inter-day Precision (%RSD) | < 6.5%; 0.91 - 12.67% | [5][6][7] |
| Accuracy (Bias %) | Within ±7% | [5] |
| Recovery | > 77.58%; > 98% | [5][6][7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. Below are representative protocols for both HPLC-UV and LC-MS/MS techniques.
Representative HPLC-UV Method Protocol
This protocol is a composite based on common practices found in the literature.[1][3][10]
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 1 mL of plasma, add an internal standard (e.g., zonisamide or tinidazole).[1][10]
-
Add 5 mL of extraction solvent (e.g., methyl tert-butyl ether/diethyl ether, 70/30, v/v).[1]
-
Vortex for 10 minutes and centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a UV detector is used.
-
Column: A C18 reversed-phase column (e.g., Waters Symmetry C18) is commonly employed.[1][10]
-
Mobile Phase: An isocratic mobile phase, for instance, a mixture of 10mM phosphate buffer (pH 6.0) and acetonitrile (61/39, v/v), is typical.[1]
-
Flow Rate: A flow rate of 1.0 mL/min is often used.[10]
-
Detection: UV detection is performed at a wavelength of 290 nm.[1][3][10]
-
Representative LC-MS/MS Method Protocol
This protocol is based on a high-throughput method utilizing protein precipitation.[6][7][11][12]
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma, add 10 µL of an internal standard working solution (e.g., Pantoprazole-d6).[11][12]
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.[11][12]
-
Vortex for 1 minute and then centrifuge at 13,000 rpm for 10 minutes.[12]
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Inject an appropriate volume (e.g., 5 µL) into the LC-MS/MS system.[12]
-
-
Liquid Chromatography Conditions:
-
Mass Spectrometry Conditions:
Visualizing the Workflow and Method Comparison
To better illustrate the processes involved in method validation and comparison, the following diagrams are provided.
References
- 1. High-performance liquid chromatography method for the quantification of pantoprazole in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sphinxsai.com [sphinxsai.com]
- 3. A rapid high-performance liquid chromatographic method for the determination of pantoprazole in plasma using UV detection. Application in pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. LC-MS/MS Determination of Pantoprazole in Human Plasma and Its Application [journal11.magtechjournal.com]
- 6. Quantification of pantoprazole in human plasma using LC-MS/MS for pharmacokinetics and bioequivalence study | Semantic Scholar [semanticscholar.org]
- 7. Quantification of pantoprazole in human plasma using LC-MS/MS for pharmacokinetics and bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development and validation of a sensitive bioanalytical method for the quantitative estimation of pantoprazole in human plasma samples by LC-MS/MS: application to bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. trace.tennessee.edu [trace.tennessee.edu]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. A chiral LC-MS/MS method for the enantioselective determination of R-(+)- and S-(-)-pantoprazole in human plasma and its application to a pharmacokinetic study of S-(-)-pantoprazole sodium injection - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Inhibitory Effects of Proton Pump Inhibitors on H+/K+-ATPase
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the inhibitory effects of various proton pump inhibitors (PPIs) on the H+/K+-ATPase, the primary enzyme responsible for gastric acid secretion. The information presented is supported by experimental data to aid in research and development efforts in the field of acid-related disorders.
Introduction to H+/K+-ATPase and Proton Pump Inhibitors
The hydrogen-potassium adenosine triphosphatase (H+/K+-ATPase) is an enzyme found in the parietal cells of the stomach lining. It is the final step in the pathway of gastric acid secretion, actively pumping hydrogen ions (H+) into the gastric lumen in exchange for potassium ions (K+). Proton pump inhibitors are a class of drugs that specifically target and inhibit this enzyme, thereby reducing the production of stomach acid.[1] They are widely used in the treatment of conditions such as peptic ulcers and gastroesophageal reflux disease (GERD).
PPIs are prodrugs that require activation in an acidic environment.[2] Once activated, they form a covalent disulfide bond with cysteine residues on the H+/K+-ATPase, leading to irreversible inhibition of the enzyme.[3] The recovery of acid secretion requires the synthesis of new H+/K+-ATPase enzymes. Differences in the chemical structure of various PPIs can affect their rate of activation, potency, and duration of action.
Comparative Inhibitory Potency of PPIs
The inhibitory effect of PPIs on H+/K+-ATPase is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the enzyme's activity. The lower the IC50 value, the greater the potency of the inhibitor.
The following table summarizes the in vitro inhibitory potency of common PPIs on H+/K+-ATPase activity. It is important to note that direct comparative studies under identical experimental conditions for all PPIs are limited, and thus, these values should be interpreted with consideration of the different experimental setups.
| Proton Pump Inhibitor | IC50 (µM) | Experimental System |
| Omeprazole | 2.4 | Hog gastric membrane vesicles |
| Esomeprazole | Not directly reported in comparative H+/K+-ATPase inhibition assays in the provided results. | - |
| Lansoprazole | Qualitatively similar to omeprazole in activation rate.[2] | - |
| Pantoprazole | 6.8 | Hog gastric membrane vesicles |
| Rabeprazole | Qualitatively has the fastest rate of activation.[2] | - |
Note: The IC50 values for omeprazole and pantoprazole were determined in a study using isolated hog gastric membrane vesicles where H+/K+-ATPase activity was measured. While a direct IC50 for rabeprazole was not found in the provided results, its rate of activation is reported to be the fastest among the compared PPIs, suggesting a rapid onset of inhibition.[2] The activation rate follows the order: rabeprazole > omeprazole = lansoprazole > pantoprazole.[2]
Mechanism of Action and Experimental Workflow
The following diagrams illustrate the mechanism of PPI inhibition of the H+/K+-ATPase and a typical experimental workflow for determining their inhibitory potency.
Caption: Mechanism of H+/K+-ATPase inhibition by PPIs.
Caption: Experimental workflow for PPI inhibition assay.
Experimental Protocols
Preparation of H+/K+-ATPase Enriched Gastric Vesicles (Microsomes)
This protocol describes the isolation of H+/K+-ATPase-enriched membrane vesicles from gastric mucosa, which serve as the source of the enzyme for the inhibition assay.
Materials:
-
Freshly obtained gastric mucosa (e.g., from hog or rabbit)
-
Homogenization buffer (e.g., 250 mM sucrose, 1 mM EDTA, 10 mM Tris-HCl, pH 7.4)
-
Sucrose solutions of varying concentrations for density gradient centrifugation
-
Ultracentrifuge and appropriate rotors
-
Homogenizer (e.g., Potter-Elvehjem)
-
Bradford reagent for protein concentration determination
Procedure:
-
Scrape the gastric mucosa from the underlying muscle layers and wash with cold homogenization buffer.
-
Mince the mucosa and homogenize in 4 volumes of ice-cold homogenization buffer.
-
Centrifuge the homogenate at a low speed (e.g., 1,000 x g) for 10 minutes to remove nuclei and cellular debris.
-
Collect the supernatant and centrifuge at a higher speed (e.g., 20,000 x g) for 30 minutes to pellet mitochondria.
-
Collect the resulting supernatant and centrifuge at 100,000 x g for 60 minutes to pellet the microsomal fraction containing the H+/K+-ATPase.
-
Resuspend the microsomal pellet in a minimal volume of homogenization buffer.
-
(Optional) For further purification, the resuspended microsomes can be layered on top of a discontinuous sucrose density gradient and centrifuged at high speed. The H+/K+-ATPase-enriched fraction will be collected from a specific interface of the gradient.
-
Determine the protein concentration of the final vesicle preparation using the Bradford assay.
-
Store the enriched vesicles at -80°C until use.
In Vitro H+/K+-ATPase Inhibition Assay
This assay measures the activity of the H+/K+-ATPase by quantifying the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP. The inhibitory effect of PPIs is determined by measuring the reduction in Pi release in the presence of the compounds.
Materials:
-
H+/K+-ATPase enriched gastric vesicles
-
Assay buffer (e.g., 40 mM Tris-HCl, pH 7.4, 2 mM MgCl2, 10 mM KCl)
-
ATP solution (e.g., 2 mM)
-
Proton pump inhibitors (omeprazole, esomeprazole, lansoprazole, pantoprazole, rabeprazole) dissolved in a suitable solvent (e.g., DMSO)
-
Reagents for inorganic phosphate detection (e.g., Malachite Green-based colorimetric reagent)
-
Microplate reader
Procedure:
-
Thaw the H+/K+-ATPase enriched vesicles on ice.
-
Prepare serial dilutions of the PPIs in the assay buffer.
-
In a 96-well microplate, add a fixed amount of the gastric vesicle preparation to each well.
-
Add the different concentrations of the PPIs to the respective wells. Include a control well with no inhibitor (vehicle only).
-
Pre-incubate the plate at 37°C for a specified time (e.g., 10-30 minutes) to allow the PPIs to interact with the enzyme.
-
Initiate the ATPase reaction by adding the ATP solution to all wells.
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop solution (e.g., trichloroacetic acid or the colorimetric reagent itself).
-
Add the colorimetric reagent for inorganic phosphate detection to each well and allow the color to develop according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength (e.g., ~620-660 nm for Malachite Green).
-
Calculate the percentage of inhibition for each PPI concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the PPI concentration and determine the IC50 value using non-linear regression analysis.
References
A Comparative Guide to the Validation of Analytical Methods for Detecting Pantoprazole Sodium Sesquihydrate Impurities
For Researchers, Scientists, and Drug Development Professionals
The accurate detection and quantification of impurities in active pharmaceutical ingredients (APIs) such as pantoprazole sodium sesquihydrate are critical for ensuring drug safety and efficacy. This guide provides a comprehensive comparison of validated analytical methods for the identification and quantification of process-related and degradation impurities of pantoprazole. The following sections present experimental data, detailed methodologies, and a logical workflow for method validation, offering a practical resource for researchers and quality control analysts.
Comparative Analysis of Analytical Techniques
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most widely employed techniques for the analysis of this compound impurities, offering high resolution and sensitivity.[1][2] For the structural elucidation of unknown impurities, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable.[1] The choice of method is often dictated by the specific analytical requirement, from routine quality control to in-depth stability studies.
Performance Comparison of Validated Methods
The following table summarizes the performance characteristics of various HPLC and UPLC methods reported in the literature for the determination of pantoprazole impurities. This data facilitates an objective comparison to aid in method selection.
| Method | Key Parameters | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Linearity (R²) | Accuracy (Recovery %) | Reference |
| RP-HPLC | Column: Hypersil ODS (125 x 4.0 mm, 5µm), Mobile Phase: Gradient with 0.01 M phosphate buffer (pH 7.0) and acetonitrile, Detection: 290 nm | 0.043 - 0.047 µg/mL | 0.13 - 0.14 µg/mL | > 0.999 | 97.9 - 103% | [3][4][5][6] |
| UPLC | Column: Restek Ultra Biphenyl (100 × 2.1 mm, 3.0 µm), Mobile Phase: 65:35 (v/v) phosphate buffer (pH 7.40)–acetonitrile, Detection: 290 nm | Not Reported | 0.03 µg/mL (as part of linearity range) | > 0.99 | 95.0 - 105.0% | [2] |
| RP-HPLC | Column: Agilent Zorbax SB Phenyl (250 × 4.6 mm, 5.0 µm), Mobile Phase: 65:35 (v/v) phosphate buffer (pH 7.40)–acetonitrile, Detection: 290 nm | Not Reported | 0.03 µg/mL (as part of linearity range) | > 0.99 | 95.0 - 105.0% | [2] |
| RP-UPLC | Column: Waters Acquity BEH C18 (50 x 2.1 mm, 1.7 µm), Mobile Phase: Gradient with 0.01 M Di-Basic Ammonium Phosphate buffer (pH 7.5) and Acetonitrile:Methanol (70:30, v/v), Detection: 290 nm | Not Reported | Not Reported | Not Reported | Not Reported | [1][7] |
Experimental Protocols
Detailed methodologies are essential for the successful replication and validation of analytical methods. The following protocols are based on published and validated methods for the analysis of pantoprazole impurities.
RP-HPLC Method for Process-Related Impurities[3][4][5][6]
-
Chromatographic System: High-Performance Liquid Chromatograph with a photodiode array detector.
-
Column: Hypersil ODS (125 x 4.0 mm), 5 µm particle size.
-
Mobile Phase A: 0.01 M Potassium Dihydrogen Phosphate buffer, with pH adjusted to 7.0 with orthophosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program: A gradient elution is employed, starting with a higher proportion of Mobile Phase A and gradually increasing the proportion of Mobile Phase B. For example, a linear gradient from 20% to 80% of Mobile Phase B over 40 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.
-
Detection Wavelength: 290 nm.
-
Injection Volume: 20 µL.
-
Diluent: A mixture of acetonitrile and 0.1 M sodium hydroxide (50:50, v/v).
UPLC Method for Faster Impurity Analysis[2]
-
Chromatographic System: Ultra-Performance Liquid Chromatograph with a UV detector.
-
Column: Restek Ultra Biphenyl (100 × 2.1 mm, 3.0 µm particle size).
-
Mobile Phase: A 65:35 (v/v) mixture of potassium dihydrogen/dipotassium hydrogen phosphate buffer (pH 7.40) and acetonitrile.
-
Flow Rate: 0.25 mL/min.
-
Detection Wavelength: 290 nm.
-
Injection Volume: 3.5 µL.
Method Validation Workflow
The validation of an analytical method is a systematic process to confirm that the procedure is suitable for its intended purpose. The following diagram illustrates a typical workflow for the validation of a method for detecting pantoprazole impurities, adhering to ICH guidelines.
Caption: A typical workflow for the validation of an analytical method.
Signaling Pathways and Logical Relationships
The structural relationships between pantoprazole and its common impurities are crucial for understanding degradation pathways and for the development of specific analytical methods. The following diagram illustrates the relationship between pantoprazole and some of its key process-related and degradation impurities.
References
Safety Operating Guide
Proper Disposal of Pantoprazole Sodium Sesquihydrate: A Guide for Laboratory Professionals
This document provides essential procedural guidance for the safe and compliant disposal of pantoprazole sodium sesquihydrate, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is critical for ensuring laboratory safety, environmental protection, and regulatory compliance.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). According to safety data sheets, this compound may cause cancer, and precautions must be taken to avoid exposure.[1][2]
-
Personal Protective Equipment (PPE): Always wear standard laboratory PPE, including safety goggles with side-shields, chemical-resistant gloves (e.g., butyl rubber), and a lab coat.[2][3][4] In case of dust formation, a particle respirator may be necessary.[5]
-
Ventilation: All handling of the solid compound or its solutions should occur in a well-ventilated area or a chemical fume hood to minimize the risk of inhalation.[2][3][5]
-
Hygiene: Do not eat, drink, or smoke in areas where the chemical is handled.[3][6] Wash hands and any exposed skin thoroughly after handling and before leaving the work area.[4]
Step-by-Step Disposal Protocol
The disposal of this compound is governed by regulations for chemical and pharmaceutical waste and must be treated as hazardous waste from the point of generation.[2] Improper disposal, such as flushing down the drain or discarding in regular trash, can lead to environmental contamination of waterways and soil, as many wastewater treatment facilities are not equipped to remove such pharmaceutical compounds.[7][8][9]
1. Waste Identification and Segregation:
-
All materials that have come into contact with this compound must be considered hazardous waste. This includes:
-
Unused or expired compounds.
-
Solutions containing the compound.
-
Contaminated labware (e.g., vials, pipette tips, flasks).
-
Contaminated PPE (e.g., gloves, disposable lab coats).
-
-
Segregate this waste stream from other laboratory waste to prevent incompatible chemical reactions. Specifically, store it separately from strong acids and bases.[2]
2. Containerization and Labeling:
-
Use a chemically compatible, leak-proof waste container with a secure, screw-top lid.[2]
-
The container must be clearly labeled as "Hazardous Waste" and should identify the contents, including "this compound."
-
Store the sealed waste container in a designated, secure area away from heat and ignition sources.[10]
3. Accidental Spill Cleanup:
-
In the event of a spill, prevent further leakage if it is safe to do so.[4]
-
For liquid spills, use an absorbent material such as clay or absorbent pads.[10] For solid spills, carefully sweep or pick up the material to avoid creating dust.[5]
-
Wipe the spill area with a damp cloth.[10]
-
Place all cleanup materials into the designated hazardous waste container.[10]
-
Ensure the area is thoroughly cleaned and ventilated.
4. Arranging for Final Disposal:
-
Do not dispose of this compound waste in standard trash or down the sewer system.[11][12]
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous material disposal company to arrange for waste pickup and disposal.[5][13]
-
Final disposal must be conducted in accordance with all local, regional, and national regulations.[3][6] The most common method for treating pharmaceutical waste is high-temperature incineration in a facility equipped with afterburners and scrubbers.[11][13]
Key Safety and Disposal Information Summary
| Parameter | Guideline | Source(s) |
| Personal Protective Equipment | Safety glasses, gloves, protective clothing. | [3][5] |
| Handling Environment | Well-ventilated area or chemical fume hood. | [2][3] |
| Waste Classification | Hazardous Waste. | [2] |
| Disposal Method | Offer to a licensed professional waste disposal company; Incineration. | [5][13] |
| Prohibited Disposal | Do not allow entry into drains, sewers, or waterways. | [5][10][12] |
| Spill Containment | Absorb with suitable materials (e.g., clay absorbent) for liquids. | [10] |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. cdn.pfizer.com [cdn.pfizer.com]
- 2. benchchem.com [benchchem.com]
- 3. moehs.com [moehs.com]
- 4. pharmacopoeia.com [pharmacopoeia.com]
- 5. molcore.com [molcore.com]
- 6. moehs.com [moehs.com]
- 7. sdmedwaste.com [sdmedwaste.com]
- 8. The Impact of Medication Disposal on the Environment - Issuu [issuu.com]
- 9. Pharmaceutical Disposal — Citizens Campaign for the Environment [citizenscampaign.org]
- 10. medline.com [medline.com]
- 11. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 12. Management Of Hazardous Waste Pharmaceuticals - NYSDEC [dec.ny.gov]
- 13. cleanchemlab.com [cleanchemlab.com]
Safeguarding Your Research: Personal Protective Equipment and Disposal Guidelines for Pantoprazole Sodium Sesquihydrate
Essential guidance for researchers, scientists, and drug development professionals on the safe handling and disposal of Pantoprazole Sodium Sesquihydrate, ensuring both personal safety and environmental responsibility.
When working with this compound, a proton pump inhibitor used in pharmaceutical applications, adherence to strict safety protocols is paramount to minimize exposure and ensure a safe laboratory environment. This guide provides detailed, step-by-step instructions on the necessary personal protective equipment (PPE), handling procedures, and disposal methods.
Exposure Controls and Personal Protective Equipment (PPE)
Engineering controls, such as dust extraction, suction, and ensuring good ventilation, are the first line of defense in minimizing exposure to this compound.[1][2] In conjunction with these controls, appropriate personal protective equipment must be worn.
Recommended Personal Protective Equipment:
| Protection Type | Equipment | Standards and Specifications |
| Eye/Face Protection | Chemical goggles or safety glasses with side-shields | Must conform to EN 166 (EU) or NIOSH (US) standards.[3] |
| Hand Protection | Protective gloves | Gloves must be inspected before use. Recommended materials include Chloroprene rubber and nitrile rubber.[4] They should satisfy EU Directive 89/686/EEC and the standard EN 374.[3] |
| Body Protection | Protective clothing | Wear suitable protective clothing.[1] For bulk processing, fire/flame resistant and impervious clothing may be necessary.[3][5] |
| Respiratory Protection | Dust/aerosol mask or gas mask | If dust is generated, a dust mask with a P2 filter is recommended.[4] In cases where the occupational exposure limit is exceeded, a respirator with a protection factor sufficient to control exposure, such as a particulate respirator with a half mask and P3 filter, should be used.[5] A gas mask with a type A filter has also been suggested.[4] |
Occupational Exposure Limits:
While specific OSHA or NIOSH exposure limits are not widely established for this compound, one manufacturer has defined an occupational exposure band.[6]
| Parameter | Value | Source |
| MOEHS Occupational Exposure Band | 3 (0.01 - 0.1 mg/m³) | Moehs Ibérica[1][2] |
Handling and Emergency Procedures
Proper handling and being prepared for emergencies are critical for laboratory safety.
Standard Handling Protocol:
-
Avoid Contact: Prevent contact with skin and eyes.[3]
-
Prevent Dust Formation: Avoid the formation of dust and aerosols.[3][7]
-
Ventilation: Use in a well-ventilated area, preferably with local exhaust ventilation like a fume hood.[1][3]
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[1][2]
Emergency First-Aid Measures:
-
After Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[3]
-
After Skin Contact: Remove contaminated clothing immediately and wash the affected area with soap and plenty of water.[3] If skin irritation or a rash occurs, get medical advice.[2]
-
After Eye Contact: Rinse with pure water for at least 15 minutes and consult a doctor.[3]
-
After Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[3]
Logical Workflow for Handling this compound
The following diagram illustrates the decision-making process and necessary steps for safely handling this compound.
Disposal Plan
Proper disposal of this compound is crucial to prevent environmental contamination. Unused or expired materials should be treated as hazardous waste.
Step-by-Step Disposal Guide:
-
Collection: Collect waste material in a suitable, sealed, and clearly labeled container.[7]
-
Licensed Disposal Company: Offer excess and expired materials to a licensed hazardous material disposal company.[3]
-
Regulatory Compliance: Ensure that all federal, state, and local regulations for the disposal of this material are followed.[3]
-
Avoid Environmental Release: Do not allow the product to enter drains, water courses, or the ground.[3]
-
At-Home Disposal (for expired prescriptions): For small quantities in a non-laboratory setting, do not flush down the toilet unless it is on the FDA's specific flush list.[8][9] The recommended method is to mix the medicine with an undesirable substance like coffee grounds or cat litter, place it in a sealed bag, and dispose of it in the household trash.[9][10] Always check for local take-back programs as the preferred option.[9]
References
- 1. moehs.com [moehs.com]
- 2. moehs.com [moehs.com]
- 3. cleanchemlab.com [cleanchemlab.com]
- 4. medline.com [medline.com]
- 5. cdn.pfizer.com [cdn.pfizer.com]
- 6. spectrumrx.com [spectrumrx.com]
- 7. molcore.com [molcore.com]
- 8. fda.gov [fda.gov]
- 9. A dose of reality: How to dispose of unwanted medication [cvshealth.com]
- 10. dea.gov [dea.gov]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
